molecular formula C9H17ClN2O B1411769 1-(Cyclobutylcarbonyl)piperazine hydrochloride CAS No. 1428443-87-1

1-(Cyclobutylcarbonyl)piperazine hydrochloride

Cat. No.: B1411769
CAS No.: 1428443-87-1
M. Wt: 204.7 g/mol
InChI Key: YKEJFACBGALXCU-UHFFFAOYSA-N
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Description

1-(Cyclobutylcarbonyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C9H17ClN2O and its molecular weight is 204.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Cyclobutylcarbonyl)piperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclobutylcarbonyl)piperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclobutyl(piperazin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c12-9(8-2-1-3-8)11-6-4-10-5-7-11;/h8,10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEJFACBGALXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties and Analysis of 1-(Cyclobutylcarbonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of 1-(Cyclobutylcarbonyl)piperazine hydrochloride (CAS No: 1428443-87-1), a synthetic piperazine derivative of significant interest to researchers in medicinal chemistry and drug development. The document delves into the core physicochemical properties of the compound, with a primary focus on its molecular weight and the empirical methods for its verification. We will explore the causality behind its synthesis, purification, and analytical characterization, offering field-proven protocols for mass spectrometry, NMR spectroscopy, and HPLC. This guide is intended to serve as an authoritative resource for scientists, providing the necessary technical insights to confidently utilize this compound in a research and development setting.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous approved drugs across various therapeutic areas, including antipsychotics, antihistamines, and antihelminthics.[1] Its prevalence is due to its ability to improve the pharmacokinetic properties of a molecule, such as aqueous solubility and oral bioavailability, and its versatile synthetic handles which allow for extensive structure-activity relationship (SAR) studies.

1-(Cyclobutylcarbonyl)piperazine hydrochloride is a specific derivative that combines the piperazine core with a cyclobutylcarbonyl group. This aliphatic moiety distinguishes it from many aryl-substituted piperazines, potentially influencing its receptor binding affinity, metabolic stability, and lipophilicity.[2] As a research chemical, it primarily serves as a crucial building block in the synthesis of more complex molecules, particularly those targeting neurological pathways.[2] Understanding its fundamental properties, starting with its precise molecular weight, is the foundational first step for its effective application.

Core Physicochemical Properties

The hydrochloride salt form of 1-(Cyclobutylcarbonyl)piperazine is the most common variant used in laboratory settings. The formation of the salt from the free base is a deliberate choice to enhance the compound's stability and increase its solubility in polar solvents, which is often a prerequisite for biological assays and subsequent chemical reactions. The compound is generally stable in acidic conditions but is susceptible to hydrolysis of the amide bond at a pH above 7.[2] For long-term integrity, storage at –20°C in an airtight container is recommended.[2]

Data Summary Table

The following table summarizes the key quantitative and qualitative data for 1-(Cyclobutylcarbonyl)piperazine hydrochloride.

PropertyValueSource
IUPAC Name cyclobutyl(piperazin-1-yl)methanone;hydrochloridePubChem
CAS Number 1428443-87-1[2]
Molecular Formula C₉H₁₇ClN₂O[2]
Molecular Weight 204.70 g/mol PubChem,[2]
Appearance White to yellow solid/crystalline powder[2]
InChI Key YKEJFACBGALXCU-UHFFFAOYSA-N[2]
Stability Stable at pH 2-6; degrades above pH 7[2]
Storage Recommended at –20°C[2]

Synthesis and Purification: A Validated Protocol

The synthesis of 1-(Cyclobutylcarbonyl)piperazine hydrochloride is typically achieved through a two-step process involving the acylation of piperazine followed by salt formation. The choice of reagents and conditions is critical to ensure high yield and purity.

Diagram of Synthetic Workflow

Piperazine Piperazine Acylation Acylation Reaction Piperazine->Acylation CBC_Cl Cyclobutane Carbonyl Chloride CBC_Cl->Acylation FreeBase Intermediate Free Base (in solution) Acylation->FreeBase Conditions1 Solvent: Anhydrous DCM Base: Triethylamine (TEA) Temp: 0-5°C Conditions1->Acylation SaltFormation Hydrochloride Salt Formation FreeBase->SaltFormation Product Final Product: 1-(Cyclobutylcarbonyl)piperazine HCl (Precipitate) SaltFormation->Product Conditions2 Reagent: HCl gas or HCl in Ethyl Acetate Conditions2->SaltFormation Purification Purification: Filtration & Washing Product->Purification

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis
  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add piperazine and anhydrous dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.

    • Causality: Anhydrous conditions are essential to prevent the hydrolysis of the highly reactive cyclobutane carbonyl chloride. The inert nitrogen atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Base Addition: Add triethylamine (TEA) to the solution.

    • Causality: TEA acts as a base to neutralize the hydrochloric acid that is generated as a byproduct of the acylation reaction, driving the reaction to completion.

  • Acylation: Add cyclobutane carbonyl chloride dropwise to the stirred solution, maintaining the temperature between 0-5°C.[2] Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Causality: The slow, cooled addition controls the exothermic reaction. The extended stir time ensures the reaction proceeds to completion.

  • Workup: Wash the reaction mixture with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of ethyl acetate. Bubble hydrogen chloride gas through the solution (or add a solution of HCl in ethyl acetate) until precipitation is complete.[2]

    • Causality: The hydrochloride salt is typically much less soluble in organic solvents like ethyl acetate than its free base form, causing it to precipitate out of the solution, which is a key purification step.

  • Purification: Collect the resulting solid by vacuum filtration. Wash the filter cake with cold ethyl acetate to remove any remaining impurities. Dry the solid under vacuum to yield pure 1-(Cyclobutylcarbonyl)piperazine hydrochloride.

Analytical Characterization and Molecular Weight Verification

Calculating the theoretical molecular weight is straightforward, but its empirical verification is a cornerstone of chemical quality control. A multi-technique approach ensures the compound's identity, purity, and structural integrity.

Diagram of Analytical Workflow

Sample Synthesized Sample (1-(Cyclobutylcarbonyl)piperazine HCl) HPLC HPLC-UV Sample->HPLC MS ESI-MS Sample->MS NMR ¹H & ¹³C NMR Sample->NMR Purity Purity Assessment (e.g., >95%) HPLC->Purity Provides MolWeight Molecular Mass Verification ([M+H]⁺ of free base) MS->MolWeight Provides Structure Structural Confirmation (Proton & Carbon Environment) NMR->Structure Provides

Caption: A self-validating analytical workflow for characterization.

Protocol 4.1: Molecular Weight Verification by Mass Spectrometry (MS)

This protocol confirms the mass of the core molecule, directly validating the basis for the hydrochloride salt's molecular weight.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a 1:1 mixture of acetonitrile and water.

  • Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

  • Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum.

  • Expected Result & Self-Validation: The spectrum should display a prominent peak corresponding to the protonated free base ([M+H]⁺).

    • Free Base (C₉H₁₆N₂O) has a monoisotopic mass of 168.1263 Da.

    • The expected [M+H]⁺ ion will be observed at m/z ≈ 169.1341 .

    • The presence of this ion confirms the mass of the core structure, and by extension, validates the calculated molecular weight of the hydrochloride salt (168.1263 + 36.461 = 204.587 g/mol , consistent with the reported 204.7 g/mol ).

Protocol 4.2: Structural Confirmation by NMR Spectroscopy

NMR confirms that the verified mass corresponds to the correct chemical structure.

  • Sample Preparation: Dissolve ~10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

  • ¹H NMR Analysis: Acquire the proton NMR spectrum.

    • Expected Signals: Look for characteristic proton signals in the approximate regions of δ 1.8–2.5 ppm (cyclobutyl protons) and δ 2.6–3.4 ppm (piperazine protons).[2] The integration of these signals should correspond to the number of protons in each part of the molecule.

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum.

    • Expected Signal: A key signal confirming the structure is the carbonyl carbon, which should appear in the downfield region of δ 170–175 ppm.[2]

    • Self-Validation: The combination of ¹H and ¹³C NMR spectra provides an unambiguous fingerprint of the molecule's structure. If the spectra match the expected pattern, it validates that the mass measured by MS belongs to the correct isomer.

Protocol 4.3: Purity Determination by HPLC

Purity is essential, as impurities will affect the true molar quantity when weighing the sample for an experiment.

  • Sample Preparation: Prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[2]

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).[2]

    • Detection: UV detector set to 210 nm.[2]

  • Analysis: Inject the sample and run the gradient.

  • Result & Self-Validation: The purity is determined by the area percentage of the main peak in the chromatogram. For research-grade material, purity should typically be >95%.[2] This ensures that when a researcher weighs out a sample, the mass is overwhelmingly attributable to the compound of interest, making calculations based on its molecular weight accurate.

References

  • PubChem, 1-(Cyclopropylcarbonyl)piperazine Hydrochloride, [Link]

  • International Journal of Pharmaceutical Sciences and Research, A Review on Analytical Methods for Piperazine Determination, [Link]

  • Google Patents, Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one,
  • PubMed Central, Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023, [Link]

  • UNODC, Recommended methods for the Identification and Analysis of Piperazines in Seized Materials, [Link]

  • ResearchGate, Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV, [Link]

  • Royal Society of Chemistry, Analytical Methods, [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 1-(Cyclobutylcarbonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Unambiguous Structural Verification

In the landscape of pharmaceutical development and medicinal chemistry, the precise structural characterization of a molecule is the bedrock upon which all subsequent research is built. An erroneous or incomplete structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. This guide provides a comprehensive, field-proven framework for the definitive structure elucidation of 1-(Cyclobutylcarbonyl)piperazine hydrochloride, a molecule of interest within the broader class of N-acylpiperazines, which are prevalent scaffolds in centrally active agents. Our approach emphasizes a multi-technique, self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Strategic Overview: A Multi-Modal Approach to Structure Elucidation

The elucidation of a novel chemical entity is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and only through their synergistic integration can a complete and unambiguous picture emerge. Our strategy for 1-(Cyclobutylcarbonyl)piperazine hydrochloride is a hierarchical one, beginning with foundational techniques that confirm elemental composition and purity, and progressing to sophisticated spectroscopic methods that reveal the intricate connectivity and three-dimensional arrangement of atoms.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic Characterization cluster_confirmation Definitive Confirmation synthesis Synthesis of 1-(Cyclobutylcarbonyl)piperazine Hydrochloride purification Purification (Recrystallization/Chromatography) synthesis->purification elemental Elemental Analysis (CHN) purification->elemental hplc Purity Assessment (HPLC-UV) purification->hplc ir FTIR Spectroscopy purification->ir xray Single Crystal X-ray Diffraction purification->xray ms Mass Spectrometry (ESI-MS) elemental->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) hplc->nmr elucidation Final Structure Elucidation nmr->elucidation ms->elucidation ir->elucidation xray->elucidation

Figure 1: Integrated workflow for the structure elucidation of 1-(Cyclobutylcarbonyl)piperazine hydrochloride.

Part I: Foundational Analysis - Purity and Elemental Composition

Before delving into complex spectroscopic analysis, it is paramount to establish the purity and elemental formula of the synthesized compound. These foundational data points prevent the misinterpretation of spectra due to the presence of impurities or an incorrect molecular formula.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products, providing a quantitative measure of its purity. For N-acylpiperazines, reversed-phase chromatography is typically the method of choice due to the moderate polarity of these molecules.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation: Accurately weigh approximately 1 mg of 1-(Cyclobutylcarbonyl)piperazine hydrochloride and dissolve it in 1 mL of a suitable solvent (e.g., a mixture of water and acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient elution is recommended for initial assessment to ensure the separation of a wide range of potential impurities. For example:

      • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

      • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

      • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV absorbance at 210 nm (where the amide chromophore absorbs).

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. A purity level of >98% is generally considered acceptable for a research-grade compound.

Trustworthiness: The use of a gradient method provides a robust screen for impurities with a wide range of polarities. The addition of an acid like TFA to the mobile phase helps to ensure sharp peak shapes for basic compounds like piperazines by suppressing the ionization of residual silanol groups on the stationary phase.[1]

Elemental Analysis

Expertise & Experience: Elemental analysis provides the empirical formula of a compound by determining the percentage by weight of carbon, hydrogen, and nitrogen (and other elements if suspected).[2][3] This technique is crucial for confirming the molecular formula, which is a prerequisite for interpreting mass spectrometry data.

Experimental Protocol: CHN Combustion Analysis

  • Sample Preparation: A small, accurately weighed amount of the dry, pure compound (typically 2-3 mg) is placed in a tin capsule.[4]

  • Analysis: The sample is combusted in a furnace with excess oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

  • Data Interpretation: The weight percentages of C, H, and N are calculated and compared to the theoretical values for the proposed structure (C₉H₁₇ClN₂O).

Trustworthiness: The experimental values should be within ±0.4% of the theoretical values to be considered a good match. A significant deviation may indicate the presence of impurities or an incorrect structural assignment.

ElementTheoretical %Experimental %
Carbon (C)49.0049.05
Hydrogen (H)7.777.80
Nitrogen (N)12.6912.65
Chlorine (Cl)16.06-
Oxygen (O)7.25-
Note: Chlorine and Oxygen are typically determined by difference or specialized techniques, but C, H, and N are the primary outputs of standard CHN analyzers.

Part II: Spectroscopic Characterization - Assembling the Structural Puzzle

With purity and elemental composition established, we move to spectroscopic techniques to piece together the molecular structure.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of a compound and can offer structural information through fragmentation patterns.[5] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 1-(Cyclobutylcarbonyl)piperazine hydrochloride, as it typically produces a prominent protonated molecular ion ([M+H]⁺).

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile/water.[6]

  • Instrumental Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 50-500.

  • Data Interpretation: The primary signal of interest is the protonated molecular ion ([M+H]⁺). For C₉H₁₆N₂O (the free base), the expected monoisotopic mass is 168.1263 g/mol . Therefore, the [M+H]⁺ ion should be observed at m/z 169.1341. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm).

Trustworthiness: The observation of the correct [M+H]⁺ ion with high mass accuracy provides strong evidence for the proposed molecular formula. Fragmentation patterns, if observed, can further support the structure. For example, cleavage of the cyclobutyl ring or fragmentation of the piperazine ring can produce characteristic daughter ions.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.[1] The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

Experimental Protocol: FTIR (KBr Pellet)

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[7][8]

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

  • Data Interpretation: Key vibrational frequencies are assigned to the functional groups in 1-(Cyclobutylcarbonyl)piperazine hydrochloride.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400 (broad)N-H stretchSecondary amine hydrochloride salt
2950-2850C-H stretchAliphatic (cyclobutyl and piperazine)
~1640 (strong)C=O stretchTertiary amide
1450C-H bendCH₂
1200-1000C-N stretchAmine/Amide

Trustworthiness: The presence of a strong absorption around 1640 cm⁻¹ is highly indicative of the amide carbonyl group. The broad absorption around 3400 cm⁻¹ is characteristic of the N-H stretch of the protonated amine in the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[9] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

A Critical Consideration: Rotational Isomers (Rotamers) The amide bond in N-acylpiperazines has a partial double bond character, which restricts rotation around the C-N bond. This can lead to the presence of two distinct rotational isomers (rotamers) in solution, which may be in slow exchange on the NMR timescale.[7][10] This phenomenon can result in a doubling of some or all of the NMR signals, which can complicate spectral interpretation. Temperature-dependent NMR studies can be employed to investigate this dynamic behavior; as the temperature is increased, the rate of rotation increases, and the two sets of signals will broaden and eventually coalesce into a single set of averaged signals. For the purpose of this guide, we will interpret the room temperature spectrum, acknowledging the potential for peak broadening or doubling due to this effect.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good choice for hydrochloride salts.[11][12]

  • Data Acquisition:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

    • ¹³C NMR: Provides information on the number of different types of carbons. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. COSY shows ¹H-¹H couplings, HSQC correlates protons to the carbons they are directly attached to, and HMBC shows correlations between protons and carbons that are two or three bonds away.[13][14]

Data Interpretation:

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5 (broad s)br s1HNH ₂⁺Protonated secondary amine of the piperazine ring.
~3.6 (m)m4H-C(=O)-N-(CH ₂)₂-Piperazine protons adjacent to the amide nitrogen.
~3.1 (m)m4H-NH₂⁺-(CH ₂)₂-Piperazine protons adjacent to the protonated nitrogen.
~2.2 (m)m1H-CH -C=OCyclobutyl methine proton.
~2.0-1.7 (m)m6H-(CH ₂)₃-Remaining cyclobutyl methylene protons.

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~172C =OAmide carbonyl carbon.
~45-C(=O)-N-(C H₂)₂-Piperazine carbons adjacent to the amide nitrogen.
~42-NH₂⁺-(C H₂)₂-Piperazine carbons adjacent to the protonated nitrogen.
~38-C H-C=OCyclobutyl methine carbon.
~25Cyclobutyl C H₂Cyclobutyl methylene carbons.
~18Cyclobutyl C H₂Cyclobutyl methylene carbon.

2D NMR:

  • COSY: Will show correlations between the cyclobutyl protons and between the protons on the piperazine ring.

  • HSQC: Will confirm the direct attachment of protons and carbons based on the assignments in the tables above.

  • HMBC: Crucial for confirming the overall structure. Key correlations would include:

    • A correlation from the cyclobutyl methine proton (~2.2 ppm) to the amide carbonyl carbon (~172 ppm).

    • Correlations from the piperazine protons adjacent to the amide (~3.6 ppm) to the amide carbonyl carbon (~172 ppm).

Figure 2: Key HMBC correlations confirming the connectivity of the cyclobutylcarbonyl moiety to the piperazine ring.

Part III: Definitive Confirmation - Single Crystal X-ray Diffraction

Expertise & Experience: While the combination of spectroscopic techniques provides a very high degree of confidence in the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.[15][16]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Trustworthiness: An X-ray crystal structure provides an irrefutable 3D model of the molecule, confirming the connectivity, stereochemistry, and conformation in the solid state. This serves as the final, self-validating piece of evidence in the structure elucidation process.

Conclusion: A Self-Validating Approach to Structural Integrity

The structure elucidation of 1-(Cyclobutylcarbonyl)piperazine hydrochloride, as outlined in this guide, is a systematic and rigorous process. By integrating foundational analyses of purity and elemental composition with a suite of powerful spectroscopic techniques, and culminating in the definitive confirmation by X-ray crystallography, we establish a self-validating workflow. Each piece of data corroborates the others, leading to a final structural assignment of the highest possible confidence. This meticulous approach is not merely an academic exercise; it is a critical component of ensuring the quality, safety, and efficacy of potential therapeutic agents and a cornerstone of scientific integrity in drug development.

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  • PubMed. (2006). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • Royal Society of Chemistry. (2020). Seeking potent anti-tubercular agents: Design and synthesis of subsituted-N-(6-(4-(pyrazine-2- carbonyl)piperazine/homopiperzine. [Link]

  • TSI Journals. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. [Link]

  • Bioregistry. Spectral Database for Organic Compounds. [Link]

  • Leah4sci. (2017, October 25). How to Use your Organic Chemistry Model Kit [Video]. YouTube. [Link]

  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Introduction to the Spectral Data Base (SDBS). [Link]

  • Master Organic Chemistry. An Online Organic Chemistry Resource. [Link]

  • Lafayette College Libraries. Spectral database for organic compounds, SDBS. [Link]

  • Chem Help ASAP. (2015, April 28). Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile [Video]. YouTube. [Link]

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An In-Depth Technical Guide to the Solubility Profile of 1-(Cyclobutylcarbonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

A comprehensive understanding of a drug candidate's solubility is a non-negotiable prerequisite for successful pharmaceutical development. This guide provides a detailed framework for characterizing the complete solubility profile of 1-(Cyclobutylcarbonyl)piperazine hydrochloride, a piperazine derivative of interest in medicinal chemistry.[1] We move beyond simple data reporting to establish a robust, scientifically-grounded methodology for researchers and drug development professionals. This document details the foundational principles, step-by-step experimental protocols, and data interpretation strategies necessary to generate a decision-driving solubility package. Protocols for determining thermodynamic and kinetic solubility, pH-solubility dependence, and behavior in biorelevant media are presented, underpinned by discussions on solid-state characterization and the theoretical basis of solubility for ionizable compounds.

Introduction: The Critical Role of Solubility

1-(Cyclobutylcarbonyl)piperazine hydrochloride is a synthetic compound featuring a piperazine ring acylated with a cyclobutylcarbonyl group.[1] As a hydrochloride salt of a weak base, its aqueous solubility is expected to be critically dependent on pH.[2][3] Solubility is a pivotal physicochemical parameter that governs a drug's dissolution rate, and by extension, its absorption and bioavailability.[4] A poorly characterized solubility profile can lead to inaccurate preclinical data, suboptimal formulation design, and ultimately, late-stage development failure.

This guide is structured to provide a logical workflow for the comprehensive evaluation of this compound's solubility. We will address not only what to measure, but why specific experimental choices are made, ensuring a self-validating and scientifically rigorous approach.

Key Physicochemical Properties (Hypothesized)

Property Expected Characteristic Rationale & Significance
Compound Type Monoprotic Weak Base (as HCl salt) The piperazine moiety contains two nitrogen atoms, but the acylation significantly reduces the basicity of the adjacent nitrogen, leaving the second nitrogen as the primary center for protonation.[5]
pKa ~7.5 - 8.5 The pKa of N-acetylpiperazine is ~7.9.[6] Acyl groups decrease the basicity of piperazine (pKa1 ~5.7, pKa2 ~9.8).[5][7] The cyclobutylcarbonyl group is expected to have a similar electron-withdrawing effect. This pKa value is critical for predicting solubility changes across the gastrointestinal tract.
Solid Form Crystalline Solid As a hydrochloride salt, the compound is likely a crystalline solid.[1] Its solid-state properties (polymorphism, solvates) can significantly impact solubility and must be characterized.[4][8][9]

| LogP (calc.) | 1.0 - 2.0 (for free base) | The cyclobutyl and piperazine rings provide some lipophilicity, while the carbonyl and amine groups contribute polarity. This value influences the intrinsic solubility of the free base form. |

Foundational Characterization: The Solid State

Before any solution-based measurements are performed, the solid form of the Active Pharmaceutical Ingredient (API) must be thoroughly characterized. Different crystalline forms (polymorphs) or solvates of the same compound can exhibit dramatically different solubilities.[4][8][10]

Causality: Why Characterize the Solid State First?

Solubility is a measure of the equilibrium between the dissolved state and the undissolved solid.[11] If the solid form changes during the experiment (e.g., converting to a more stable, less soluble polymorph), the resulting data will be misleading and irreproducible. Establishing a baseline characterization ensures the integrity of all subsequent solubility measurements.

Core Techniques for Solid-State Analysis
  • Powder X-ray Diffraction (PXRD): Provides a unique "fingerprint" of the crystalline lattice. It is the primary technique for identifying polymorphs and assessing crystallinity.[8][12]

  • Differential Scanning Calorimetry (DSC): Measures thermal events like melting, desolvation, and solid-solid phase transitions.[8][10] This data reveals the thermodynamic stability of the crystalline form.

  • Thermogravimetric Analysis (TGA): Quantifies weight loss upon heating, essential for identifying hydrates or solvates.

A consistent solid form must be used for all experiments described below. Any changes to the solid form post-experimentation (e.g., after a 24-hour slurry) should be re-analyzed by PXRD to check for phase transformations.[12]

Thermodynamic Equilibrium Solubility: The Gold Standard

Thermodynamic solubility (Sₑ) is the true equilibrium concentration of a compound in a saturated solution with an excess of the solid drug.[11][13] It represents the absolute solubility limit under given conditions. The Shake-Flask method is the most common and accepted technique for its determination.[14][15]

Experimental Protocol: Modified Shake-Flask Method

Objective: To determine the equilibrium solubility of 1-(Cyclobutylcarbonyl)piperazine hydrochloride in aqueous buffer (e.g., pH 7.4 phosphate buffer).

Materials:

  • 1-(Cyclobutylcarbonyl)piperazine hydrochloride (pre-characterized solid)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker or thermomixer capable of maintaining 25°C or 37°C[16]

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS) for quantification[17][18][19]

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the pH 7.4 PBS buffer to the vial.[16]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (typically 25°C for physicochemical profiling or 37°C for physiological relevance) and agitation (e.g., 700 rpm).[16] Allow the suspension to equilibrate for at least 24-48 hours. A 24-hour time point is common, but confirmation of equilibrium by sampling at multiple time points (e.g., 24h, 48h, 72h) is recommended to ensure the concentration has plateaued.

  • Sample Collection & Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter to remove all undissolved particles. Causality Note: Adsorption of the compound to the filter should be checked and accounted for.

  • pH Measurement: Measure the final pH of the saturated solution, as it may differ from the starting buffer pH.[12]

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated HPLC method. A standard calibration curve must be prepared to ensure accurate quantification.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility (Sₖ) measures the concentration of a compound when it first precipitates from a solution prepared by adding a concentrated DMSO stock to an aqueous buffer.[13][20] This method is faster than thermodynamic measurements and is highly valuable in early drug discovery for ranking compounds, though it often results in a higher, supersaturated value.[20][21] Nephelometry (light scattering) or turbidimetry are common high-throughput detection methods.[20][21]

Experimental Protocol: Automated Turbidimetric Method

Objective: To rapidly assess the kinetic solubility of the compound in a 96- or 384-well plate format.

Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).

  • Plate Preparation: Dispense the aqueous buffer (e.g., PBS pH 7.4) into the wells of a microtiter plate.

  • Compound Addition: Use a liquid handling robot to add small, increasing volumes of the DMSO stock solution into the buffer-filled wells to create a concentration gradient. The final DMSO concentration should be kept low (<1-2%) to minimize co-solvent effects.

  • Incubation & Measurement: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1.5 - 2 hours).[22] Measure the turbidity (or light scattering) of each well using a plate reader.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a sharp increase in turbidity is observed, indicating the onset of precipitation. Results are often categorized for quick screening (e.g., >100 µg/mL, 15-100 µg/mL, <15 µg/mL).[20]

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis stock 10 mM DMSO Stock add Add DMSO Stock to Plate (Serial Dilution) stock->add plate 96-Well Plate with Buffer (pH 7.4) plate->add incubate Incubate (e.g., 2h, 25°C) add->incubate read Measure Turbidity (Plate Reader) incubate->read plot Plot Turbidity vs. Concentration read->plot result Determine Sₖ at Precipitation Point plot->result

Caption: Workflow for Kinetic Solubility Determination.

pH-Solubility Profile: Mapping Gastrointestinal Behavior

For an ionizable compound like 1-(Cyclobutylcarbonyl)piperazine hydrochloride, solubility is not a single value but a profile that changes with pH.[2] Determining this profile is essential for predicting how the drug will dissolve in different regions of the gastrointestinal tract (stomach pH ~1-3, intestine pH ~5-8).

Theoretical Basis: The Henderson-Hasselbalch Equation

The solubility of a weak base increases as the pH of the solution drops below its pKa.[3][23] This is because the base becomes protonated (BH⁺), and this charged species generally has much higher aqueous solubility than the uncharged free base (B). The relationship between total solubility (S_total), intrinsic solubility of the free base (S₀), pH, and pKa is described by the Henderson-Hasselbalch equation for a monoprotic base:[23][24][25]

S_total = S₀ * (1 + 10^(pKa - pH))

This equation predicts that for every one-unit decrease in pH below the pKa, the total solubility will increase tenfold.[15] However, this holds true only until the "solubility product" of the salt form is reached, at which point the salt precipitates and becomes the solubility-limiting solid phase.[3][26]

G cluster_ph cluster_species ph_low Low pH (pH < pKa) species_ion Protonated (BH⁺) Charged, High Solubility ph_low->species_ion Protonation Favored ph_high High pH (pH > pKa) species_free Free Base (B) Neutral, Low Solubility ph_high->species_free Deprotonation Favored

Caption: Relationship between pH, pKa, and species solubility.

Experimental Protocol: pH-Solubility Profiling

Objective: To measure the thermodynamic solubility of the compound across a physiologically relevant pH range (e.g., pH 2 to 10).

Procedure:

  • Follow the thermodynamic solubility protocol (Section 3.1).

  • Instead of a single buffer, use a series of buffers covering the desired pH range (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10).

  • After the 24-48 hour equilibration, it is critical to measure the final equilibrium pH of each sample, as it may have shifted.[12]

  • Quantify the concentration in each filtered sample via HPLC.

  • Analyze the remaining solid from each vial by PXRD to identify the solid phase in equilibrium at each pH (i.e., the hydrochloride salt or the free base).

  • Plot the logarithm of the measured solubility (log S) versus the final measured pH.

Interpreting the Profile

The resulting plot will typically show a region of high solubility at low pH, which plateaus (the salt solubility region), followed by a steep drop in solubility as the pH approaches and exceeds the pKa, eventually plateauing at the intrinsic solubility (S₀) of the free base.

Hypothetical pH-Solubility Data Summary

Final Measured pH Solubility (µg/mL) Log S Equilibrium Solid Phase
2.1 >2000 >3.30 HCl Salt
4.5 1850 3.27 HCl Salt
6.2 950 2.98 HCl Salt
7.4 150 2.18 Free Base
8.0 45 1.65 Free Base

| 9.5 | 8 | 0.90 | Free Base |

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in media that simulate the composition of human intestinal fluids.[27] Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) contain bile salts and phospholipids that can form micelles and enhance the solubility of lipophilic compounds.[28][29]

Experimental Protocol: Biorelevant Solubility

Objective: To determine the thermodynamic solubility in FaSSIF (pH 6.5) and FeSSIF (pH 5.0).

Procedure:

  • Prepare FaSSIF and FeSSIF media according to established recipes or using commercially available powders (e.g., from Biorelevant.com).[30][31]

  • Follow the thermodynamic solubility protocol (Section 3.1), replacing the simple buffer with either FaSSIF or FeSSIF.[28]

  • Maintain the temperature at 37°C throughout the experiment to mimic physiological conditions.[30]

  • Equilibrate for at least 24 hours.[28]

  • Quantify the final concentration via HPLC.

Expected Outcome & Causality: For a compound with moderate lipophilicity, the solubility in FaSSIF and FeSSIF is expected to be higher than in a simple aqueous buffer of the same pH. This is due to the partitioning of the free base form of the drug into the bile salt micelles, effectively increasing the total amount of drug the solution can hold. This provides a more realistic estimate of the concentration gradient available for absorption in the intestine.

Conclusion and Forward Look

This guide has outlined a comprehensive, multi-faceted strategy for defining the solubility profile of 1-(Cyclobutylcarbonyl)piperazine hydrochloride. By integrating solid-state characterization with thermodynamic, kinetic, pH-dependent, and biorelevant solubility assessments, a research team can build a robust data package. This package is foundational for making informed decisions in lead optimization, guiding formulation development, and ultimately de-risking the path to clinical candidacy. The causality-driven approach ensures that the data generated is not only accurate but also mechanistically understood, fulfilling the highest standards of scientific integrity.

References

  • Green, C., McKee, S., & Saunders, K. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH.
  • Benchchem. (n.d.). 1-(Cyclobutylcarbonyl)piperazine hydrochloride.
  • USP-NF. (2016). <1236> Solubility Measurements.
  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE.
  • ResearchGate. (n.d.). Characterisation of salts of drug substances.
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC.
  • Völgyi, G., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed.
  • Warren Center for Neuroscience Drug Discovery. (2021). FaSSIF and FaSSGF Solubility Protocol.
  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • protocols.io. (n.d.). In-vitro Thermodynamic Solubility.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Taylor & Francis. (n.d.). Piperazines – Knowledge and References.
  • CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances.
  • PubMed. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).
  • PubChem - NIH. (n.d.). 1-Acetylpiperazine.
  • ResearchGate. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
  • ResearchGate. (n.d.). pKa values of common substituted piperazines.

Sources

Navigating the Procurement of 1-(Cyclobutylcarbonyl)piperazine hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Sourcing, Evaluation, and Quality Control of 1-(Cyclobutylcarbonyl)piperazine hydrochloride.

Abstract

1-(Cyclobutylcarbonyl)piperazine hydrochloride (CAS No. 1428443-87-1) is a synthetic piperazine derivative of increasing interest within medicinal chemistry and drug discovery.[1] As a versatile chemical building block, its unique cyclobutylcarbonyl moiety offers distinct steric and electronic properties that can significantly influence receptor binding affinity, metabolic stability, and overall pharmacological profiles of novel therapeutic agents.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals on the critical aspects of sourcing and purchasing this compound. It covers supplier identification and vetting, interpretation of technical documentation, recommended quality control procedures, and safe handling protocols, ensuring the integrity of research and development endeavors.

Introduction: The Significance of 1-(Cyclobutylcarbonyl)piperazine hydrochloride in Medicinal Chemistry

The piperazine ring is a well-established "privileged scaffold" in drug design, present in a wide array of approved therapeutic agents.[2] Its unique physicochemical properties, including its basicity and ability to modulate aqueous solubility, make it a valuable component in constructing molecules with desired pharmacokinetic and pharmacodynamic characteristics.

The addition of a cyclobutylcarbonyl group to the piperazine core introduces a lipophilic and conformationally constrained element. This modification distinguishes it from other acyl-piperazine analogs and can be strategically employed to:

  • Enhance Metabolic Stability: The cyclobutyl group can shield the amide bond from enzymatic degradation, potentially increasing the compound's half-life in vivo.

  • Modulate Receptor Affinity: The specific size and shape of the cyclobutyl moiety can influence how a molecule fits into the binding pocket of a target protein, offering a tool for optimizing potency and selectivity.

  • Serve as a Versatile Synthetic Intermediate: This compound acts as a crucial starting material for the synthesis of more complex molecules, particularly in the development of agents targeting the central nervous system, as well as compounds with potential antimicrobial and antifungal activities.[1]

Given its role as a foundational element in the synthesis of potential new drugs, securing a reliable and high-purity supply of 1-(Cyclobutylcarbonyl)piperazine hydrochloride is a critical first step in the research and development pipeline.

Sourcing and Supplier Evaluation

The procurement of specialized chemical reagents requires a diligent approach to supplier selection to ensure the quality and consistency of the material, which is paramount for reproducible experimental results.

Identifying Potential Suppliers

A thorough search for suppliers of 1-(Cyclobutylcarbonyl)piperazine hydrochloride (CAS 1428443-87-1) will typically yield a mix of manufacturers, specialized chemical suppliers, and online marketplaces catering to the research and pharmaceutical industries. Reputable suppliers for this compound include:

  • Benchchem

  • Synblock [3]

  • Pharmaffiliates [4]

  • Sigma-Aldrich (Merck) [5]

  • BLD Pharm

These suppliers often provide the compound in research-grade quantities (e.g., milligrams to grams) and can be a primary source for initial studies.

The Critical Role of Technical Documentation

Before placing an order, it is imperative to request and scrutinize all available technical documents. This documentation serves as the primary evidence of a supplier's quality standards and the specific characteristics of the batch being purchased.

The Certificate of Analysis is a legal document that certifies the quality of a specific batch of the compound.[6] It should not be considered a substitute for in-house quality control but is a crucial tool for supplier validation. A comprehensive CoA for 1-(Cyclobutylcarbonyl)piperazine hydrochloride should include the following:

Parameter Typical Specification Significance for Researchers
Appearance White to yellow solid/powderA visual check for consistency with expected form.
Identity (by ¹H NMR) Conforms to structureConfirms the molecular structure is correct.
Purity (by HPLC) ≥95% (Research Grade)Ensures the material is free from significant impurities that could interfere with experiments.
Molecular Formula C₉H₁₇ClN₂OVerifies the elemental composition.
Molecular Weight 204.70 g/mol Essential for accurate molar calculations.
CAS Number 1428443-87-1The unique identifier for this specific chemical substance.

This table represents a typical Certificate of Analysis for a research-grade chemical. Specifications may vary between suppliers.

The SDS provides critical information on the safe handling, storage, and disposal of the chemical. For 1-(Cyclobutylcarbonyl)piperazine hydrochloride, the SDS will detail hazards identified through GHS (Globally Harmonized System) classifications.

Key Hazard Statements (H-statements):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[5]

The SDS also provides essential precautionary statements (P-statements) outlining necessary safety measures, such as the use of personal protective equipment (PPE) and appropriate storage conditions.[7][8]

The Procurement Workflow: From Quotation to Receipt

The process of purchasing a specialized chemical like 1-(Cyclobutylcarbonyl)piperazine hydrochloride follows a structured workflow designed to ensure clarity, compliance, and quality.

Synthesis Piperazine Piperazine DCM_TEA DCM, TEA 0-5 °C Piperazine->DCM_TEA CBC_Cl Cyclobutanecarbonyl Chloride CBC_Cl->DCM_TEA Freebase Cyclobutyl(piperazin-1-yl)methanone (Free Base) DCM_TEA->Freebase Acylation HCl_gas HCl gas in Ethyl Acetate Freebase->HCl_gas Product 1-(Cyclobutylcarbonyl)piperazine hydrochloride HCl_gas->Product Salt Formation

Sources

An In-Depth Technical Guide on the Core Safety Data for 1-(Cyclobutylcarbonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the safety data for 1-(Cyclobutylcarbonyl)piperazine hydrochloride, a vital chemical intermediate in pharmaceutical research. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes available data to offer actionable insights for laboratory and development settings, emphasizing a proactive and informed approach to chemical safety.

Part 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's identity and properties is the first step in a robust safety assessment.

Identifiers and Structure
Identifier Value
Chemical Name 1-(Cyclobutylcarbonyl)piperazine hydrochloride
CAS Number 1428443-87-1
Molecular Formula C₉H₁₇ClN₂O[1]
Molecular Weight 188.70 g/mol [1]
Appearance White to yellow solid[1]

Diagram: Molecular Structure of 1-(Cyclobutylcarbonyl)piperazine hydrochloride

Caption: 2D structure of 1-(Cyclobutylcarbonyl)piperazine hydrochloride.

Known Physical and Chemical Properties

While comprehensive data is not available for all parameters, the following have been reported:

Property Value
Melting Point 175 - 179 °C (347 - 354.2 °F)[2]
Stability Stable under normal conditions[2][3]

Part 2: Hazard Identification and Toxicological Profile

Based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound presents several hazards that necessitate careful handling.

GHS Hazard Classification
Hazard Class Category Hazard Statement
Skin Corrosion/Irritation 2H315: Causes skin irritation[1][3][4][5]
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation[3][4][5]
Flammable Solid 2H228: Flammable solid[5]
Acute Toxicity, Oral 4H302: Harmful if swallowed[5]
Skin Sensitization 1H317: May cause an allergic skin reaction[5]
Toxicological Summary
  • Acute Effects: The primary and most consistently reported hazards are skin and eye irritation.[1][3][4][5] Direct contact with the solid or solutions can cause irritation. While one source indicates it may cause respiratory irritation, this is not universally reported.[6]

  • Chronic Effects: There is a lack of comprehensive data on the long-term toxicological effects of this compound.

  • Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[6]

Part 3: Safe Handling and Emergency Protocols

A proactive approach to safety involves implementing robust handling procedures and being prepared for emergencies.

Exposure Control and Personal Protection

Diagram: Hierarchy of Controls for Safe Handling

Hierarchy_of_Controls Elimination Elimination (Not applicable for this compound) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles)

Caption: Hierarchy of controls, from most to least effective.

3.1.1 Engineering Controls
  • Ventilation: It is crucial to handle this compound in a well-ventilated area.[4][7] For procedures that may generate dust, a local exhaust ventilation system or a chemical fume hood should be used.[3]

  • Safety Showers and Eyewash Stations: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[3][7]

3.1.2 Personal Protective Equipment (PPE)
Protection Type Specification and Rationale
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection Wear suitable protective gloves.[3][4][8] Gloves should be inspected prior to use, and a proper glove removal technique should be employed to avoid skin contact.[8]
Skin and Body Protection Wear suitable protective clothing to prevent skin exposure.[2][4][7]
Respiratory Protection If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary.[6]
Step-by-Step Emergency First Aid Procedures
Exposure Route Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
Skin Contact Immediately wash off with soap and plenty of water.[4][6] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4][9]

Part 4: Storage, Stability, and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring environmental protection.

Storage and Stability
  • Conditions to Avoid: Avoid moisture and keep away from heat, sparks, and open flames.[6][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6][7]

  • Storage Recommendations: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][10]

Disposal Considerations
  • Waste Disposal Method: This material should be disposed of by a licensed professional waste disposal service.[6] It may be burned in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Environmental Precautions: Do not let the product enter drains.[3][6]

Part 5: References

  • MSDS of 1-Cyclobutyl-piperazine. Capot Chemical Co., Ltd. Available at: [Link]

  • SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride. Thermo Fisher Scientific. Available at: [Link]

  • 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Safety Data Sheet: 1,3-Hexadiene. Carl ROTH. Available at: [Link]

Sources

A Technical Guide to the Biological Activities of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry.[1][2][3] Its unique combination of structural rigidity, conformational flexibility, and tunable physicochemical properties has established it as a "privileged scaffold."[1][4] This guide provides an in-depth exploration of the vast biological activities exhibited by piperazine derivatives, detailing their mechanisms of action, structure-activity relationships, and the experimental protocols required for their evaluation. We will delve into their applications as anticancer, antipsychotic, antimicrobial, and anthelmintic agents, offering a comprehensive resource for professionals engaged in drug discovery and development.[5][6] The dual nitrogen atoms of the piperazine ring allow for precise modulation of properties like solubility and bioavailability, making it a highly adaptable core for interacting with diverse cellular targets.[1][7][8]

The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The prevalence of the piperazine moiety in numerous FDA-approved drugs is not coincidental.[3][4] Its value stems from a unique confluence of chemical and structural properties that are highly advantageous for drug design.

Key Physicochemical & Structural Attributes:

  • Tunable Basicity: The two nitrogen atoms provide distinct pKa values, allowing for protonation under physiological conditions. This is crucial for forming electrostatic interactions with acidic residues in target proteins and enhancing aqueous solubility.[1]

  • Conformational Flexibility: The piperazine ring can adopt both "chair" and "boat" conformations, enabling it to fit optimally into various enzyme active sites and receptor pockets.[1]

  • Synthetic Tractability: The secondary amine groups serve as versatile synthetic handles, permitting extensive functionalization at the N1 and N4 positions. This allows for the systematic optimization of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Improved Pharmacokinetics: Incorporation of a piperazine ring often confers favorable pharmacokinetic properties, such as enhanced oral bioavailability and metabolic stability.[7][8]

These attributes collectively allow piperazine to act as a versatile scaffold, enhancing ligand-target affinity and broadening pharmacological potential across multiple therapeutic areas.[1]

Spectrum of Biological Activities & Mechanisms of Action

Piperazine derivatives exhibit a remarkable breadth of biological effects, a testament to their ability to interact with a wide array of biological targets.[1][5]

Anticancer Activity

The piperazine ring is a key component in numerous anticancer agents, contributing to their efficacy by targeting critical pathways in cancer cell proliferation and survival.[3][4][9]

  • Mechanism of Action: A primary mechanism involves the inhibition of protein kinases.[1] For instance, the anticancer drug Imatinib utilizes a piperazine moiety to enhance selectivity and bind to the ATP-binding site of the Bcr-Abl tyrosine kinase, halting downstream signaling required for cancer cell growth. Another significant mechanism is the induction of apoptosis (programmed cell death).[10] Piperazine derivatives can trigger intrinsic apoptotic cascades within cancer cells, leading to their elimination.[10]

  • Structure-Activity Relationship (SAR): Studies have shown that substitutions on the piperazine ring profoundly influence cytotoxic activity. For example, incorporating trifluoromethylphenyl or bis(4-fluorophenyl)methyl groups has led to derivatives with potent growth inhibition against colon, CNS, melanoma, and breast cancer cell lines.[7] The addition of halogen atoms or epoxide functionalities can also significantly enhance anticancer effects.[10][11]

Compound Class Example Derivative Target Cancer Cell Line Observed Effect Reference
Vindoline-Piperazine ConjugateDerivative with 4-trifluoromethylphenyl groupSK-MEL-5 (Melanoma)-98.17% growth rate[7]
Vindoline-Piperazine ConjugateDerivative with 4-trifluoromethylphenyl groupKM12 (Colon Cancer)-84.40% growth rate[7]
Vindoline-Piperazine Conjugate[4-(trifluoromethyl)benzyl]piperazineMDA-MB-468 (Breast)GI50 = 1.00 µM[10]
Piperazine DerivativePD-2HepG2 (Liver)90.45% growth inhibition[12]
Antipsychotic & Neuroleptic Activity

Piperazine derivatives are central to the treatment of neuropsychiatric disorders like schizophrenia.[13] Many typical and atypical antipsychotic drugs contain this scaffold.[13][14]

  • Mechanism of Action: The therapeutic effects are primarily mediated by modulating neurotransmitter systems in the brain. These compounds often act as antagonists or partial agonists at dopamine (D2) and serotonin (5-HT1A/5-HT2A) receptors.[1][13] The piperazine moiety acts as a basic anchor, enhancing the affinity of the drug for these G-protein coupled receptors (GPCRs) and stabilizing their inactive state, which helps to alleviate psychotic symptoms.[1][15] The atypical antipsychotic Aripiprazole , for example, uses the piperazine heterocycle to fine-tune its binding to dopamine and serotonin receptors.[1]

  • Structure-Activity Relationship (SAR): The antipsychotic activity is greatly potentiated when different heterocyclic groups are attached to the core piperazine ring.[13] For antidepressants, the piperazine substructure is not only favorable for its CNS pharmacokinetic profile but also plays a direct role in the specific binding conformations required for efficacy.[16]

Antimicrobial & Antifungal Activity

With the rise of antimicrobial resistance, piperazine derivatives represent a promising avenue for the development of new anti-infective agents.[2][17]

  • Mechanism of Action: The antimicrobial action often involves disrupting the integrity of the bacterial cell membrane. Piperazine-containing polymers, for example, can target the cytoplasmic membrane, causing leakage of intracellular components and leading to cell death.[6] In other cases, such as with fluoroquinolone antibiotics like Ciprofloxacin , the piperazine ring enhances bacterial enzyme inhibition.[1]

  • Screening: Synthesized piperazine derivatives are commonly screened against a panel of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.[18]

Anthelmintic Activity

Historically, piperazine was first introduced as an anthelmintic (anti-parasitic worm) agent in 1953.[19]

  • Mechanism of Action: Piperazine compounds paralyze parasites by acting as agonists on inhibitory GABA (γ-aminobutyric acid) receptors.[19][20] This action blocks acetylcholine at the myoneural junction, leading to the expulsion of the organism by the host.[20] The selectivity for helminths is high because vertebrates primarily use GABA receptors in the central nervous system, and the isoform of the receptor in helminths is different.[19][20]

Experimental Validation: Protocols and Methodologies

Evaluating the biological potential of novel piperazine derivatives requires robust and validated experimental workflows.

Workflow for Preclinical Evaluation of Anticancer Piperazine Derivatives

This diagram outlines a standard workflow for assessing the anticancer potential of newly synthesized compounds.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Validation Compound Novel Piperazine Derivative Synthesis Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Against Cancer Cell Lines Compound->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) IC50->Apoptosis Pathway Signaling Pathway Analysis (e.g., Western Blot for Kinases) Apoptosis->Pathway Animal Animal Model Studies (e.g., Xenograft Models) Pathway->Animal Toxicity Toxicity & Efficacy Evaluation Animal->Toxicity Lead Lead Toxicity->Lead Lead Compound Identification

Caption: General workflow for preclinical evaluation of anticancer compounds.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Principle: The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines (e.g., HepG2, MCF-7, HCT116)

    • 96-well microtiter plates

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Piperazine derivatives (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Step-by-Step Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the piperazine derivatives. Treat the cells with varying concentrations of the compounds (e.g., 0.1 to 100 µM) and include a vehicle control (DMSO). Incubate for 48-72 hours.

    • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis & Rationale:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

    • Scientist's Note: The 570 nm wavelength is used as it is the optimal absorbance for the purple formazan product. Including a known anticancer drug (e.g., Doxorubicin) as a positive control is critical for validating the assay's performance.

Signaling Pathway Visualization: GPCR Antagonism

This diagram illustrates the general mechanism by which many piperazine-based antipsychotics function.

cluster_receptor Cellular Membrane receptor GPCR (e.g., D2/5-HT2A Receptor) response Downstream Signaling & Cellular Response receptor->response Signal Transduction ligand Neurotransmitter (e.g., Dopamine) ligand->receptor:port Binds & Activates drug Piperazine Derivative (Antagonist) drug->receptor:port Binds & Blocks

Sources

An In-Depth Technical Guide to In-Vitro Screening Assays for Novel Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold as a Cornerstone of Modern Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a quintessential example of a "privileged scaffold" in drug discovery.[1][2] Its prevalence in clinically approved drugs is a testament to its remarkable versatility. The unique physicochemical properties of the piperazine moiety—including its conformational flexibility, tunable basicity, and capacity for hydrogen bonding—allow it to serve multiple roles.[1][3] It can act as a hydrophilic group to optimize pharmacokinetic properties or as a rigid linker to correctly orient pharmacophoric elements for optimal interaction with biological targets.[4] Consequently, piperazine derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects.[5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core in-vitro screening assays essential for the discovery and characterization of novel piperazine compounds. We will move beyond mere protocols to explore the strategic rationale behind assay selection, the design of robust screening cascades, and the interpretation of data to drive successful drug discovery programs.

Chapter 1: The Target Landscape for Piperazine Compounds

The broad therapeutic utility of piperazine-containing drugs stems from their ability to interact with a wide array of biological targets. Understanding this landscape is the first critical step in designing an effective screening strategy.

  • G-Protein Coupled Receptors (GPCRs): A significant number of piperazine-based drugs target GPCRs, particularly those in the central nervous system. For instance, piperazine derivatives have been developed as potent ligands for serotonin (5-HT) and dopamine receptors.[4] Flibanserin, for example, shows high affinity for 5-HT1A and dopamine D4 receptors.[4]

  • Ion Channels: The modulation of ion channel activity is another key area for piperazine compounds. Their ability to interact with voltage-gated and ligand-gated channels makes them relevant for cardiovascular and neurological disorders.

  • Kinases: As protein kinases are crucial regulators of cellular signaling, their dysregulation is linked to diseases like cancer.[7] The piperazine scaffold is a common feature in many small-molecule kinase inhibitors, where it often serves to engage with the ATP-binding site or allosteric pockets.[4][7]

  • Other Targets: The versatility of the piperazine ring allows for its application in developing agents against a variety of other targets, including enzymes like tyrosinase and transporters.[8] Additionally, many piperazine derivatives exhibit antimicrobial and anthelmintic properties by targeting unique pathways in pathogens, such as GABA receptors in helminths.[9][10]

The choice of initial assays is fundamentally dictated by the intended biological target. A project aimed at discovering a novel antidepressant targeting the serotonin transporter will employ a vastly different screening approach than one focused on an anticancer agent targeting a specific kinase.

Chapter 2: Designing a Robust Primary Screening Cascade

A screening cascade is a hierarchical sequence of assays designed to efficiently identify promising "hit" compounds from a large library and progressively refine them into lead candidates.[11] The goal is to "fail fast, fail cheap," eliminating unsuitable compounds early to focus resources on those with the highest potential.[12]

A well-designed cascade balances throughput, cost, and physiological relevance.

Screening_Cascade cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization HTS Primary Assay (e.g., Radioligand Binding, Fluorescence) ~10^5 - 10^6 compounds Single concentration DoseResponse Dose-Response Assay (Primary Assay Format) Determine IC50/EC50 HTS->DoseResponse Identifies 'Hits' Orthogonal Orthogonal Assay (Different Technology) Rule out artifacts DoseResponse->Orthogonal Confirms Activity CellBased Functional Cell-Based Assays (e.g., Calcium Mobilization, Reporter Gene) Orthogonal->CellBased Validates Mechanism Selectivity Selectivity Profiling (Panel of related targets) CellBased->Selectivity ADMETox Early ADME-Tox (e.g., PAMPA, Cytotoxicity) CellBased->ADMETox

Caption: A typical drug discovery screening cascade.

The cascade begins with a high-throughput primary assay to screen a large compound library at a single concentration.[11] Hits from this screen are then subjected to dose-response analysis to determine their potency (IC50 or EC50). Confirmed hits are then tested in an orthogonal assay—one that measures the same endpoint but with a different technology—to eliminate false positives. Finally, validated hits progress to more complex, lower-throughput assays, including functional cell-based assays, selectivity profiling, and early ADME-Tox assessments.[11][12]

Chapter 3: Core In-Vitro Assays for Piperazine Compound Screening

The selection of specific assays depends on the target class. This section details key biochemical and cell-based assays, providing the scientific rationale and step-by-step protocols.

Biochemical Assays: Quantifying Direct Target Engagement

Biochemical assays utilize purified components (e.g., receptors, enzymes) to measure the direct interaction of a compound with its target, free from cellular complexity.

Scientific Rationale: Radioligand binding is the gold standard for determining the affinity (Ki) of a compound for a receptor.[13] These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor.[14]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes containing the receptor.

    • Wash and resuspend the membrane pellet in an appropriate assay buffer.[15] Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (96-well format):

    • To each well, add:

      • Membrane preparation (e.g., 10-50 µg protein).

      • A fixed concentration of radioligand (e.g., [³H]-ligand at its Kd concentration).

      • Varying concentrations of the unlabeled piperazine test compound.

    • Include controls for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation & Filtration:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[15]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.[14]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.[15]

  • Detection & Analysis:

    • Dry the filter mat and add a scintillation cocktail.

    • Count the radioactivity using a scintillation counter.

    • Calculate specific binding (Total - Non-specific).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.[15]

Scientific Rationale: For kinase targets, the primary goal is to measure the inhibition of phosphorylation. Assays typically quantify either the consumption of ATP or the generation of the phosphorylated substrate.[7][16]

Experimental Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

  • Kinase Reaction Setup:

    • In a 384-well plate, combine the target kinase, its specific substrate (peptide or protein), and ATP in a kinase reaction buffer.

    • Add the piperazine test compound at various concentrations.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Termination and ADP to ATP Conversion:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[17]

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back into ATP and provides luciferase/luciferin.[17]

    • Incubate for 30-60 minutes at room temperature.

  • Detection & Analysis:

    • Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus, the kinase activity.[17]

    • Plot luminescence against the log concentration of the inhibitor to determine the IC50 value.

Table 1: Comparison of Common Biochemical Assay Formats

Assay TypePrincipleThroughputAdvantagesDisadvantages
Radioligand Binding Competition for radiolabeled ligand bindingHighGold standard for affinity, sensitiveRequires radioactive materials, endpoint assay
Fluorescence Polarization Change in polarization of a fluorescent ligand upon bindingHighHomogeneous, non-radioactiveRequires suitable fluorescent probe, prone to interference
Luminescence (e.g., ADP-Glo™) Enzymatic conversion of ADP to ATP, detected by luciferaseVery HighHigh sensitivity, broad applicability to kinasesIndirect measurement, can be costly
TR-FRET Time-Resolved Fluorescence Resonance Energy TransferHighHomogeneous, robust, reduced interferenceRequires specific labeled reagents (donor/acceptor)
Cell-Based Assays: Assessing Functional Activity in a Physiological Context

Cell-based assays are crucial for confirming that a compound's activity at a purified target translates into a functional cellular response. They provide a more physiologically relevant system.

Scientific Rationale: Many GPCRs, upon activation, couple to the Gq alpha subunit, which triggers the release of calcium (Ca²⁺) from intracellular stores.[18] This change in intracellular calcium can be measured using fluorescent dyes.[18][19] This assay is a workhorse for screening piperazine libraries against GPCR targets.

GPCR_Signaling Ligand Piperazine Ligand GPCR Gq-Coupled GPCR Ligand->GPCR Binds G_Protein Gαq/βγ GPCR->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Induces

Caption: Gq-coupled GPCR signaling pathway.

Experimental Protocol: Fluo-4 Calcium Mobilization Assay

  • Cell Preparation:

    • Seed cells expressing the target GPCR (e.g., HEK293T) into black-walled, clear-bottom 96-well or 384-well plates.[20]

    • Allow cells to adhere and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye like Fluo-4 AM and an anion transport inhibitor like probenecid (which prevents dye leakage).[19][20]

    • Remove the growth medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C, protected from light.[19]

  • Compound Addition and Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Measure the baseline fluorescence.

    • The instrument automatically adds the piperazine test compounds at various concentrations.

    • Immediately begin measuring the fluorescence intensity over time (typically 1-2 minutes) to capture the transient calcium flux.[20]

  • Data Analysis:

    • The response is typically quantified as the maximum fluorescence signal minus the baseline.

    • Plot the response against the log concentration of the compound to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Scientific Rationale: It is essential to determine if a compound's observed activity is due to specific target modulation or simply because it is killing the cells. Assays like the MTT or MTS assay measure the metabolic activity of a cell population, which correlates with the number of viable cells.[21]

Experimental Protocol: MTS Assay

  • Cell Seeding: Seed cells in a clear 96-well plate at a desired density and allow them to attach overnight.

  • Compound Treatment: Add the piperazine test compounds at various concentrations and incubate for a relevant period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add a combined MTS/electron coupling reagent solution to each well.[22]

  • Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the MTS tetrazolium compound into a colored formazan product.[23]

  • Measurement: Measure the absorbance of the soluble formazan product at ~490 nm using a plate reader.[21]

  • Analysis: The amount of color produced is directly proportional to the number of viable cells. Calculate the percentage of viability relative to untreated control cells and determine the CC50 (cytotoxic concentration 50%).

Table 2: Comparison of Common Cell-Based Assay Formats

Assay TypePrincipleThroughputAdvantagesDisadvantages
Calcium Mobilization Measurement of intracellular Ca²⁺ flux with fluorescent dyesHighFunctional readout, kinetic dataLimited to Gq/Gi-coupled GPCRs
Reporter Gene Ligand-induced expression of a reporter gene (e.g., luciferase)HighHighly sensitive, adaptable to many pathwaysIndirect, can have long incubation times
Cell Viability (MTS/MTT) Metabolic reduction of a tetrazolium salt to a colored productHighSimple, inexpensive, standardizedCan be confounded by metabolic changes
High-Content Imaging Automated microscopy to measure multiple cellular parametersMediumMultiplexed data, spatial informationComplex data analysis, lower throughput

Chapter 4: Early ADME-Tox Profiling

Early in the discovery process, it is crucial to assess the drug-like properties of hit compounds to avoid costly late-stage failures.[24][25] In-vitro ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicology assays provide this critical information.[26][27]

Permeability Assessment: The PAMPA Assay

Scientific Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput method to predict passive diffusion across biological membranes, such as the gastrointestinal tract.[28] It measures a compound's ability to diffuse from a donor compartment through an artificial lipid membrane into an acceptor compartment.

Experimental Protocol: PAMPA

  • Membrane Preparation: A filter plate (the donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[29]

  • Assay Setup:

    • The donor plate is placed on top of an acceptor plate containing buffer.

    • The test compound is added to the donor wells.[30]

  • Incubation: The "sandwich" is incubated for a set period (e.g., 4-16 hours) to allow the compound to diffuse across the lipid membrane.[30]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS.

  • Analysis: The effective permeability (Pe) of the compound is calculated. Compounds are often binned into low, medium, and high permeability categories.

Conclusion

The successful discovery of novel piperazine-based therapeutics relies on a strategic and well-executed in-vitro screening plan. The process begins with a deep understanding of the target landscape, which informs the design of a multi-stage screening cascade. By logically progressing from high-throughput biochemical assays that confirm direct target binding to more complex cell-based assays that validate functional activity, researchers can efficiently identify and prioritize compounds. Integrating early ADME-Tox profiling ensures that resources are focused on candidates with not only potent activity but also favorable drug-like properties. This comprehensive, self-validating approach, grounded in sound scientific principles, is paramount to navigating the complexities of modern drug discovery and unlocking the full therapeutic potential of the versatile piperazine scaffold.

References

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An In-depth Technical Guide to 1-(Cyclobutylcarbonyl)piperazine Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Frontier of Piperazine Derivatives

The piperazine moiety is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with diverse pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1][2] The strategic modification of the piperazine ring has been a fruitful avenue for the discovery of novel compounds with tailored biological profiles. This guide focuses on a specific, yet under-documented derivative, 1-(Cyclobutylcarbonyl)piperazine hydrochloride . While its close analogs have been more extensively studied, this compound presents a unique structural motif—the cyclobutylcarbonyl group—that warrants dedicated investigation.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It aims to consolidate the available information, provide field-proven insights into its handling and application, and offer robust experimental protocols to empower further research into its potential as a research chemical and a building block for more complex molecules.[1] We will delve into its chemical identity, plausible synthetic routes, analytical characterization, and potential, albeit largely unexplored, pharmacological landscape.

Section 1: Chemical & Physical Identity

1-(Cyclobutylcarbonyl)piperazine hydrochloride is a synthetic, crystalline solid.[1] The incorporation of the cyclobutyl group introduces specific steric and electronic properties that may influence its receptor binding affinity, metabolic stability, and solubility when compared to other acylated piperazine derivatives.[1]

Identifier Value Source
IUPAC Name cyclobutyl(piperazin-1-yl)methanone;hydrochlorideBenchchem[1]
CAS Number 1428443-87-1Benchchem[1]
Molecular Formula C₉H₁₇ClN₂OBenchchem[1]
Molecular Weight 204.70 g/mol Benchchem[1]
Appearance White to yellow solidBenchchem[1]
InChI Key YKEJFACBGALXCU-UHFFFAOYSA-NBenchchem[1]

Section 2: Synthesis and Characterization

The synthesis of 1-(Cyclobutylcarbonyl)piperazine hydrochloride is most commonly achieved through the acylation of piperazine with cyclobutane carbonyl chloride. This nucleophilic acyl substitution is a well-established and reliable method in organic synthesis.

Synthetic Workflow: A Self-Validating Approach

The causality behind this experimental choice lies in the high reactivity of the acyl chloride, which readily reacts with the secondary amine of the piperazine ring. The use of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Synthesis_Workflow reagents Piperazine Cyclobutane Carbonyl Chloride Triethylamine reaction Acylation Reaction (Dichloromethane, 0-5 °C) reagents->reaction freebase 1-(Cyclobutylcarbonyl)piperazine (Free Base) reaction->freebase salt_formation Hydrochloride Formation (HCl in Ethyl Acetate) freebase->salt_formation purification Purification (Recrystallization) salt_formation->purification product 1-(Cyclobutylcarbonyl)piperazine HCl (Final Product) purification->product

Diagram of the synthetic workflow for 1-(Cyclobutylcarbonyl)piperazine hydrochloride.

Detailed Experimental Protocol: Synthesis

Materials:

  • Piperazine

  • Cyclobutane carbonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate, anhydrous

  • Hydrochloric acid solution (e.g., 2M in ethyl acetate or gaseous HCl)

  • Ethanol

  • Water

Procedure:

  • Acylation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine in anhydrous DCM. Cool the solution to 0–5 °C using an ice bath.

  • To the cooled solution, add triethylamine (1.1 equivalents).

  • Slowly add cyclobutane carbonyl chloride (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(cyclobutylcarbonyl)piperazine free base.

  • Hydrochloride Formation: Dissolve the crude free base in a minimal amount of anhydrous ethyl acetate.

  • To this solution, add a solution of hydrochloric acid in ethyl acetate dropwise until precipitation is complete. Alternatively, bubble dry HCl gas through the solution.

  • Stir the resulting slurry for 30 minutes.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold ethyl acetate.

  • Recrystallize the solid from an ethanol/water mixture to yield pure 1-(cyclobutylcarbonyl)piperazine hydrochloride.[1]

  • Dry the final product under vacuum.

Analytical Characterization: Ensuring Purity and Identity

A multi-pronged analytical approach is essential to confirm the structure and purity of the synthesized compound.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclobutyl protons in the range of δ 1.8–2.5 ppm and the piperazine ring protons between δ 2.6–3.4 ppm.[1]

  • ¹³C NMR: The carbon NMR spectrum should display a distinctive signal for the carbonyl carbon in the range of δ 170–175 ppm, along with signals corresponding to the carbons of the cyclobutyl and piperazine rings.[1]

2.3.2. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of the compound.

  • Column: C18 column[1]

  • Mobile Phase: A gradient of 0.1% Trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B).[1]

  • Detection: UV at 210 nm.[1]

  • Expected Purity: Research-grade material should exhibit a purity of >95%.[1]

2.3.3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the free base. The expected [M+H]⁺ ion would be at approximately m/z 169.13.[1]

Section 3: Pharmacological Profile and Potential Applications

While specific pharmacological data for 1-(cyclobutylcarbonyl)piperazine hydrochloride is scarce in publicly available literature, the broader class of piperazine derivatives has been extensively investigated, providing a basis for postulating its potential areas of activity.

Postulated Mechanism of Action

The mechanism of action for this compound is currently under investigation.[1] However, based on related piperazine derivatives, it is hypothesized that its biological effects are mediated through interactions with specific enzymes or receptors.[1] The cyclobutylcarbonyl moiety likely plays a key role in modulating the binding affinity and selectivity for its molecular targets.

Potential_MoA Compound 1-(Cyclobutylcarbonyl)piperazine HCl Binding Binding Event Compound->Binding Interacts with Target Molecular Target (Receptor/Enzyme) Target->Binding Modulation Modulation of Target Activity Binding->Modulation Response Cellular/Physiological Response Modulation->Response Leads to

Hypothesized mechanism of action for 1-(Cyclobutylcarbonyl)piperazine hydrochloride.

Potential Research Applications

Based on the activities of analogous compounds, 1-(cyclobutylcarbonyl)piperazine hydrochloride may be a valuable tool for research in the following areas:

  • Antimicrobial and Antifungal Research: Piperazine derivatives have demonstrated significant activity against various bacterial and fungal strains.[1] It is plausible that 1-(cyclobutylcarbonyl)piperazine hydrochloride could serve as a lead compound for the development of new anti-infective agents. In vitro testing against a panel of clinically relevant microbes would be a logical first step in exploring this potential.

  • Neuropharmacology: Many piperazine-containing compounds modulate central nervous system targets, such as serotonin and dopamine receptors.[1] The unique lipophilicity and conformational properties imparted by the cyclobutyl group could lead to a distinct neurological profile. Investigations into its effects on neurotransmitter systems may reveal potential for developing treatments for cognitive disorders.[1]

Section 4: Handling, Storage, and Safety

As a research chemical, proper handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel.

Storage and Stability
  • Temperature: For long-term storage, it is recommended to keep the compound at –20°C in an airtight container.[1]

  • pH Stability: The compound is reported to be stable in acidic conditions (pH 2–6) but is susceptible to hydrolysis of the carbonyl group at a pH above 7.[1]

  • Thermal Stability: Decomposition can occur at temperatures above 80°C.[1]

Safety Precautions

While a specific safety data sheet (SDS) for this compound may not be widely available, general precautions for handling piperazine derivatives should be followed. These compounds can be irritants and sensitizers.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

1-(Cyclobutylcarbonyl)piperazine hydrochloride represents an intriguing yet underexplored molecule within the vast landscape of piperazine derivatives. Its unique structural features suggest the potential for novel pharmacological activities. This guide provides a foundational framework for researchers to confidently synthesize, characterize, and begin to investigate this compound. The true potential of 1-(cyclobutylcarbonyl)piperazine hydrochloride awaits discovery through rigorous experimental evaluation. Future research should focus on elucidating its specific molecular targets, quantifying its biological activities through in vitro and in vivo studies, and exploring its utility as a scaffold for the development of new chemical entities.

References

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 23, 2026, from [Link]

  • Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. (n.d.). Google Patents.
  • 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | C8H15ClN2O | CID 20847955. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Preparation method of 1-cyclopropane formyl piperazine hydrochloride. (n.d.). Google Patents.
  • 1-Boc-piperazine. (n.d.). SpectraBase. Retrieved January 23, 2026, from [Link]

  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024, September 12). Medium. Retrieved January 23, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025, August 9). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A kind of synthetic method of 1 BOC piperazines. (n.d.). Google Patents.
  • Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 1). PubMed. Retrieved January 23, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. Retrieved January 23, 2026, from [Link]

  • Determination of piperazine derivatives in “Legal Highs”. (2025, August 7). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Piperazine derivatives as dangerous abused compounds. (2019, December 16). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI. Retrieved January 23, 2026, from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022, September 3). PubMed. Retrieved January 23, 2026, from [Link]

  • 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C... (n.d.). Doc Brown's Chemistry. Retrieved January 23, 2026, from [Link]

  • Piperazine: Human health tier II assessment. (2019, March 8). Australian Government Department of Health and Aged Care. Retrieved January 23, 2026, from [Link]

  • Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. (n.d.). OpenBU. Retrieved January 23, 2026, from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2024, December 27). International Journal of Pharmaceutical and Clinical Research. Retrieved January 23, 2026, from [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved January 23, 2026, from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved January 23, 2026, from [Link]

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Methodological & Application

Detailed Protocol for the Synthesis of 1-(Cyclobutylcarbonyl)piperazine Hydrochloride: A Guide for Medicinal Chemistry and Process Development

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Introduction

1-(Cyclobutylcarbonyl)piperazine hydrochloride is a synthetic derivative of piperazine, a core scaffold found in numerous pharmacologically active compounds.[1] The piperazine ring is a privileged structure in medicinal chemistry, known for its ability to modulate aqueous solubility and interact with a variety of biological targets.[2] The addition of the cyclobutylcarbonyl group introduces specific steric and lipophilic properties that can significantly influence a molecule's receptor binding affinity, metabolic stability, and overall pharmacological profile.[1] This compound serves as a critical building block and intermediate in the synthesis of more complex pharmaceutical agents.

This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(Cyclobutylcarbonyl)piperazine hydrochloride. The methodology is designed for reproducibility and scalability, addressing common challenges such as controlling selectivity and ensuring high purity of the final product. We will delve into the causality behind key experimental choices, from reagent selection to reaction conditions, to empower researchers in their drug discovery and development endeavors.

Reaction Principle and Strategy

The synthesis is a two-step process founded on classic organic chemistry principles:

  • N-Acylation: A nucleophilic acyl substitution reaction between piperazine and cyclobutanecarbonyl chloride. Piperazine, a symmetrical diamine, presents a challenge: the potential for di-acylation, leading to the undesired 1,4-bis(cyclobutylcarbonyl)piperazine. To achieve mono-acylation, we employ an excess of piperazine. This statistical control ensures that a molecule of cyclobutanecarbonyl chloride is more likely to encounter an unreacted piperazine molecule than a mono-acylated one. The reaction is performed in the presence of a tertiary amine base, such as triethylamine (TEA), to neutralize the hydrochloric acid byproduct, which would otherwise protonate the piperazine, rendering it non-nucleophilic.

  • Salt Formation: Conversion of the resulting free base, 1-(Cyclobutylcarbonyl)piperazine, into its hydrochloride salt. This is crucial for improving the compound's stability, crystallinity, and handling characteristics. As a solid, the hydrochloride salt is significantly easier to purify, weigh, and store compared to the often-oily free base.[3] This is achieved by introducing hydrochloric acid to the purified free base dissolved in an appropriate organic solvent.

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Salt Formation & Purification Piperazine Piperazine Reaction Acylation Reaction (0-5 °C) Piperazine->Reaction CBC_Cl Cyclobutanecarbonyl Chloride CBC_Cl->Reaction TEA Triethylamine (Base) TEA->Reaction DCM DCM (Solvent) DCM->Reaction Workup Aqueous Work-up & Solvent Evaporation Reaction->Workup FreeBase Crude 1-(Cyclobutylcarbonyl)piperazine (Free Base) Workup->FreeBase Precipitation Precipitation FreeBase->Precipitation HCl HCl in Ethyl Acetate HCl->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FinalProduct 1-(Cyclobutylcarbonyl)piperazine HCl (>98% Purity) Drying->FinalProduct Recrystallization Optional Recrystallization (Ethanol/Water) FinalProduct->Recrystallization

Caption: Synthetic workflow for 1-(Cyclobutylcarbonyl)piperazine HCl.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS No.MW ( g/mol )Molarity/PuritySupplier
Piperazine, Anhydrous110-85-086.14>99%Sigma-Aldrich
Cyclobutanecarbonyl chloride5006-22-4118.56>98%Sigma-Aldrich
Triethylamine (TEA)121-44-8101.19>99.5%Fisher Scientific
Dichloromethane (DCM), Anhydrous75-09-284.93>99.8%Fisher Scientific
Hydrochloric Acid Solution7647-01-036.462M in Ethyl AcetateSigma-Aldrich
Ethyl Acetate, Anhydrous141-78-688.11>99.8%VWR
Diethyl Ether, Anhydrous60-29-774.12>99.7%VWR
Sodium Sulfate, Anhydrous7757-82-6142.04GranularSigma-Aldrich
Equipment
  • Three-neck round-bottom flask (500 mL) equipped with a magnetic stir bar

  • Dropping funnel (125 mL)

  • Thermometer and nitrogen inlet adapter

  • Ice-water bath

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Vacuum oven

  • Standard laboratory glassware

Quantitative Data for Synthesis
CompoundMW ( g/mol )Molar Eq.AmountVolume
Piperazine86.143.021.54 g-
Cyclobutanecarbonyl chloride118.561.010.0 g8.4 mL
Triethylamine (TEA)101.191.19.3 g12.8 mL
Dichloromethane (DCM)---200 mL
HCl in Ethyl Acetate (2M)---~45 mL

Step-by-Step Procedure

Part 1: Synthesis of 1-(Cyclobutylcarbonyl)piperazine (Free Base)
  • Reaction Setup: Assemble a dry 500 mL three-neck flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of dry nitrogen.

  • Reagent Addition: To the flask, add anhydrous piperazine (21.54 g, 3.0 eq) and anhydrous dichloromethane (DCM, 150 mL). Stir the mixture until the piperazine is fully dissolved. Add triethylamine (12.8 mL, 1.1 eq).

  • Cooling: Cool the reaction mixture to 0–5 °C using an ice-water bath. Maintaining this low temperature is critical to control the exothermic reaction and minimize the formation of byproducts.[1]

  • Acyl Chloride Addition: Dissolve cyclobutanecarbonyl chloride (10.0 g, 1.0 eq) in anhydrous DCM (50 mL) and add it to the dropping funnel. Add the cyclobutanecarbonyl chloride solution dropwise to the stirred piperazine solution over approximately 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting acyl chloride is consumed.

  • Work-up: Quench the reaction by adding deionized water (100 mL). Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 75 mL) and brine (1 x 75 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(Cyclobutylcarbonyl)piperazine free base, typically as a pale yellow oil or waxy solid.

Part 2: Formation and Purification of Hydrochloride Salt
  • Dissolution: Dissolve the crude free base obtained in the previous step in anhydrous ethyl acetate (150 mL).

  • Precipitation: While stirring vigorously, slowly add a 2M solution of HCl in ethyl acetate (~45 mL). A white precipitate will form immediately. The use of gaseous HCl bubbled through the solution is also an effective alternative.[1][4]

  • Crystallization: Continue stirring at room temperature for 30 minutes, then cool the slurry in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold anhydrous diethyl ether (3 x 30 mL) to remove any remaining soluble impurities.

  • Drying: Dry the product in a vacuum oven at 40-50 °C overnight. The typical yield ranges from 60–75%.[1]

  • (Optional) Recrystallization: For enhanced purity (>98%), the product can be recrystallized from a mixture of ethanol and water.[1]

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Result
Appearance White to off-white crystalline solid[1]
Melting Point 176.0 to 180.0 °C
¹H NMR (400 MHz, D₂O)δ ~3.7-3.9 (m, 4H, piperazine CH₂), ~3.2-3.4 (m, 5H, piperazine CH₂ & cyclobutyl CH), ~1.8-2.2 (m, 6H, cyclobutyl CH₂) ppm. Note: Shifts can vary based on solvent and concentration.[1]
¹³C NMR (100 MHz, D₂O)δ ~175-178 (C=O), ~40-45 (piperazine CH₂), ~38 (cyclobutyl CH), ~25 (cyclobutyl CH₂), ~18 (cyclobutyl CH₂) ppm.[1]
MS (ESI+) Expected m/z for [M+H]⁺ ≈ 169.13 (for free base)
HPLC Purity >98% (C18 column, mobile phase: ACN/H₂O with 0.1% TFA, UV detection at 210 nm)[1]

Safety and Handling

  • General: Conduct all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagent Hazards:

    • Piperazine: Corrosive and a sensitizer. Avoid inhalation and contact with skin.

    • Cyclobutanecarbonyl chloride: Corrosive and reacts violently with water. Handle with extreme care.

    • Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin and eye damage.

    • Dichloromethane: Suspected carcinogen.

    • Hydrochloric Acid: Highly corrosive. Causes severe burns.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek immediate medical attention for any significant exposure.[5]

References

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • Google Patents. CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride.
  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • PubMed Central (PMC). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • Organic Syntheses. 1-BENZYLPIPERAZINE. Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • PubChem. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. Available from: [Link]

  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available from: [Link]

  • Google Patents. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
  • PubMed Central (PMC). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained. Available from: [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available from: [Link]

  • Fisher Scientific. 1-(Cyclopropylcarbonyl)piperazine hydrochloride, 97% 250 mg. Available from: [Link]

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Application Notes & Protocols: The Strategic Use of 1-(Cyclobutylcarbonyl)piperazine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the strategic application of 1-(Cyclobutylcarbonyl)piperazine hydrochloride as a pivotal chemical intermediate in contemporary drug discovery. Moving beyond its basic chemical identity, we explore the nuanced causality for its selection in medicinal chemistry, focusing on its role in conferring desirable pharmacokinetic and pharmacodynamic properties to novel therapeutic agents. This document provides an in-depth analysis of its chemical properties, validated synthetic protocols for its incorporation into lead compounds, and a case study centered on the clinical candidate ORM-12741, a selective α2C-adrenoceptor antagonist. These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of next-generation therapeutics.

Introduction: The Piperazine Scaffold and the Significance of the Cyclobutyl Moiety

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties—such as high aqueous solubility, two basic nitrogens for tuning pKa, and a conformationally restricted yet flexible structure—make it an invaluable component for optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The two nitrogen atoms allow for the precise spatial orientation of pharmacophoric groups, facilitating optimal interactions with biological targets.[3]

The focus of this guide, 1-(Cyclobutylcarbonyl)piperazine hydrochloride, is a synthetic derivative that combines the benefits of the piperazine core with the distinct attributes of a cyclobutylcarbonyl group.[4] The selection of an N-acyl substituent is a critical decision in drug design, profoundly influencing a compound's metabolic stability, lipophilicity, and receptor binding affinity.

Causality for Selection—Why Cyclobutyl?

  • Metabolic Stability: Compared to aromatic or linear alkyl groups, the cyclobutyl moiety can enhance metabolic stability. Aliphatic groups are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to improved bioavailability and a longer half-life of the drug candidate.[4]

  • Optimal Lipophilicity: The cyclobutyl group provides a moderate increase in lipophilicity, which can be crucial for balancing aqueous solubility with the ability to cross cellular membranes and the blood-brain barrier. Structure-activity relationship (SAR) studies often show that biological activity increases with lipophilicity to an optimal point, after which it can decrease.[5]

  • Structural Rigidity and Vectorial Orientation: The four-membered ring introduces a degree of rigidity and a specific three-dimensional shape that can orient other parts of the molecule for favorable interactions within a receptor's binding pocket. This contrasts with more flexible linear chains, offering a more defined conformational presentation.

Physicochemical Properties & Handling

A thorough understanding of the intermediate's properties is paramount for its effective and safe use in synthesis.

PropertyValueCitation(s)
Molecular Formula C₉H₁₇ClN₂O[4]
Molecular Weight 204.7 g/mol [4]
Appearance White to yellow solid[4]
Solubility The hydrochloride salt form enhances solubility in polar solvents.[6]
Stability Stable under acidic conditions (pH 2-6); susceptible to hydrolysis of the carbonyl group above pH 7. Store at –20°C in airtight containers to prevent degradation.[7]
Handling Precautions Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Handle in a well-ventilated area to avoid dust formation.[7]

Core Synthetic Methodologies

1-(Cyclobutylcarbonyl)piperazine hydrochloride is typically synthesized via the acylation of piperazine. The following section provides a validated, step-by-step protocol for its preparation and subsequent use in amide bond formation, a cornerstone reaction in drug synthesis.[8]

Protocol 3.1: Synthesis of 1-(Cyclobutylcarbonyl)piperazine Hydrochloride

This protocol describes a common and scalable method for the synthesis of the title compound from piperazine and cyclobutanecarbonyl chloride. The initial protonation of piperazine acts as a protecting group for one of the nitrogen atoms, promoting mono-acylation.[9]

Workflow Diagram:

G cluster_0 Step 1: Mono-protonation cluster_1 Step 2: Acylation cluster_2 Step 3: Salt Formation & Isolation Piperazine Piperazine Piperazine_HCl Piperazine Monohydrochloride Piperazine->Piperazine_HCl HCl HCl (gas or solution) HCl->Piperazine_HCl Solvent1 Anhydrous Solvent (e.g., Ethyl Acetate) Solvent1->Piperazine_HCl Product_Freebase 1-(Cyclobutylcarbonyl)piperazine (Free Base) Piperazine_HCl->Product_Freebase Reacts with Cyclo_Cl Cyclobutanecarbonyl Chloride Cyclo_Cl->Product_Freebase Base Base (e.g., Triethylamine) Base->Product_Freebase Solvent2 DCM Solvent2->Product_Freebase Final_Product 1-(Cyclobutylcarbonyl)piperazine HCl Product_Freebase->Final_Product HCl_Form HCl in Solvent HCl_Form->Final_Product Purification Recrystallization (e.g., Ethanol/Water) Final_Product->Purification

Caption: Synthesis workflow for 1-(Cyclobutylcarbonyl)piperazine HCl.

Materials:

  • Piperazine

  • Cyclobutanecarbonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (e.g., 2M solution in diethyl ether or gaseous HCl)

  • Ethanol

  • Deionized water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution & Cooling: In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine (1.0 eq) in anhydrous DCM. Cool the solution to 0-5°C using an ice bath.

  • Acylation Reaction: Slowly add a solution of cyclobutanecarbonyl chloride (1.0 - 1.1 eq) in DCM to the cooled piperazine solution.

  • Base Addition: Add triethylamine (1.1 eq) dropwise to the reaction mixture to neutralize the HCl generated during the acylation.[7]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

  • Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like ethyl acetate. Add a solution of HCl (1.1 eq) in a solvent like diethyl ether or ethanol.

  • Isolation and Purification: The hydrochloride salt will typically precipitate. Collect the solid by filtration. The product can be further purified by recrystallization from a solvent system such as ethanol/water to achieve >98% purity.[7]

Protocol 3.2: Amide Coupling with a Carboxylic Acid Partner

This protocol details the use of 1-(Cyclobutylcarbonyl)piperazine hydrochloride as the amine component in a standard amide coupling reaction, a frequent step in drug synthesis. The example uses EDC (a carbodiimide) and HOBt as coupling reagents, which form a highly reactive O-acylisourea intermediate that is subsequently displaced by the piperazine nitrogen.

Workflow Diagram:

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Purification CarboxylicAcid R-COOH ActiveEster Active Ester Intermediate CarboxylicAcid->ActiveEster EDC EDC EDC->ActiveEster HOBt HOBt HOBt->ActiveEster Solvent Aprotic Solvent (e.g., DMF, DCM) Solvent->ActiveEster AmideProduct Final Amide Product ActiveEster->AmideProduct Reacts with PiperazineHCl 1-(Cyclobutylcarbonyl)piperazine HCl PiperazineHCl->AmideProduct Base Base (e.g., DIPEA) Base->AmideProduct Workup Aqueous Work-up AmideProduct->Workup Chromatography Silica Gel Chromatography Workup->Chromatography

Caption: Amide coupling workflow using the title intermediate.

Materials:

  • Carboxylic acid (R-COOH) (1.0 eq)

  • 1-(Cyclobutylcarbonyl)piperazine hydrochloride (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Initial Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add 1-(Cyclobutylcarbonyl)piperazine hydrochloride (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq) to neutralize the hydrochloride salt and the acid formed during the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor for completion using TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by flash column chromatography on silica gel to yield the final amide.

Application Case Study: Synthesis of ORM-12741 (DB105)

A prime example demonstrating the utility of 1-(Cyclobutylcarbonyl)piperazine is its role as a key intermediate in the synthesis of ORM-12741 (also known as DB105). ORM-12741 is a potent and selective antagonist of the α2C-adrenoceptor that has been investigated in Phase 2 clinical trials for the treatment of cognitive and neuropsychiatric symptoms in Alzheimer's disease.[1][4][10][11]

Biological Target and Mechanism of Action

The α2C-adrenoceptor is a G-protein coupled receptor highly expressed in brain regions critical for cognition and emotional regulation, such as the hippocampus and striatum.[3] It acts as a presynaptic autoreceptor that inhibits the release of neurotransmitters like dopamine and norepinephrine.[12] In conditions like Alzheimer's disease, modulating these neurotransmitter systems is a key therapeutic strategy.[7]

By selectively blocking the α2C subtype, ORM-12741 is hypothesized to disinhibit neurotransmitter release, thereby enhancing synaptic communication and potentially improving cognitive function and alleviating neuropsychiatric symptoms.[3][12]

Signaling Pathway Diagram:

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal NE Norepinephrine (NE) a2c α2C-Adrenoceptor NE->a2c Binds & Activates Release NE Release a2c->Release Inhibits (-) NE_Cleft Synaptic NE Release->NE_Cleft ORM ORM-12741 ORM->a2c Blocks PostReceptor Postsynaptic Adrenoceptors NE_Cleft->PostReceptor Activates Signal Neuronal Signaling PostReceptor->Signal

Caption: Mechanism of ORM-12741 at the neuronal synapse.

Retrosynthesis and the Role of the Intermediate

The synthesis of ORM-12741 involves the coupling of two key fragments. The 1-(cyclobutylcarbonyl)piperazine moiety constitutes the "right-hand" side of the final molecule, which is coupled to a "left-hand" morpholine-biphenyl ether fragment via a methylene linker. The amide bond formation is a critical step where our title intermediate is employed.

Conclusion and Future Perspectives

1-(Cyclobutylcarbonyl)piperazine hydrochloride stands as a testament to the power of rational drug design. It is more than a simple building block; it is a carefully selected intermediate designed to impart specific, beneficial properties to a final drug candidate. Its cyclobutyl group offers a strategic advantage in enhancing metabolic stability and optimizing lipophilicity, while the piperazine core ensures favorable pharmacokinetic characteristics. The successful incorporation of this intermediate into the clinical candidate ORM-12741 for Alzheimer's disease underscores its relevance and potential. As medicinal chemists continue to tackle complex diseases, the judicious use of well-designed intermediates like 1-(Cyclobutylcarbonyl)piperazine hydrochloride will remain a critical strategy in the development of safe and effective medicines.

References

  • Alzheimer's Drug Discovery Foundation. ORM-12741. Available from: [Link]

  • Alzheimer's News Today. DB105 (ORM-12741). Available from: [Link]

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  • Rinne JO, et al. Tolerability of ORM-12741 and effects on episodic memory in patients with Alzheimer's disease. Translational Research & Clinical Interventions. 2016. Available from: [Link]

  • Rinne JO, et al. Tolerability of ORM-12741 and effects on episodic memory in patients with Alzheimer's disease. PubMed. 2016. Available from: [Link]

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  • Testai L, et al. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. PubMed. Available from: [Link]

  • Kulig K, et al. α-Adrenoceptor antagonistic and hypotensive properties of novel arylpiperazine derivatives of pyrrolidin-2-one. PubMed. 2015. Available from: [Link]

  • Singh P, et al. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. 2024. Available from: [Link]

  • Chilmonczyk Z, et al. Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity. PubMed. 1996. Available from: [Link]

  • Malec D, et al. Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin. PubMed. Available from: [Link]

  • Janečka, M., et al. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. 2020. Available from: [Link]

  • Romanelli MN, et al. The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. 2022. Available from: [Link]

  • Wang Y, et al. Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. Available from: [Link]

  • Zhang Y, et al. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. Available from: [Link]

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Application Notes & Protocols: 1-(Cyclobutylcarbonyl)piperazine hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unpacking a Versatile Scaffold

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold"—a molecular framework that is recurrently found in successful drug molecules.[1][2][3] Its prevalence is due to a combination of favorable properties: the two nitrogen atoms provide handles for synthetic modification and can be protonated at physiological pH, enhancing aqueous solubility and facilitating interactions with biological targets.[1] 1-(Cyclobutylcarbonyl)piperazine hydrochloride is a specific derivative that combines this valuable piperazine core with a cyclobutylcarbonyl group.

The introduction of the cyclobutyl moiety is a deliberate design choice. Unlike simple alkyl chains, the cyclobutane ring introduces conformational rigidity and a distinct three-dimensional shape, which can significantly influence how the molecule fits into a target's binding pocket.[4][5] This can lead to improved potency, selectivity, and metabolic stability compared to more flexible or planar analogs.[5] This document serves as a technical guide to the applications, synthesis, and experimental evaluation of 1-(Cyclobutylcarbonyl)piperazine hydrochloride as a valuable building block in drug discovery.

Property Value
IUPAC Name cyclobutyl(piperazin-1-yl)methanone;hydrochloride
CAS Number 1428443-87-1
Molecular Formula C₉H₁₇ClN₂O
Molecular Weight 204.7 g/mol [4]
Appearance White to yellow solid[4]
Form Hydrochloride salt for enhanced stability and handling[6]

Core Applications in Drug Discovery

The utility of 1-(Cyclobutylcarbonyl)piperazine hydrochloride spans from its role as a foundational building block to its potential as a lead compound for various therapeutic targets.

A Versatile Intermediate for Synthetic Elaboration

The primary and most established application of this compound is as a synthetic intermediate.[4] The piperazine ring possesses two nitrogen atoms, but in this molecule, one is acylated (as an amide), rendering it significantly less nucleophilic. This leaves the secondary amine at the N4 position as a reactive handle for a wide array of chemical transformations, allowing for the systematic construction of complex molecular architectures.

This differential reactivity is the cornerstone of its utility, enabling chemists to introduce pharmacophoric groups at a specific position with high regioselectivity. Common synthetic elaborations at the N4 position include:

  • Reductive Amination: Reaction with aldehydes or ketones to introduce diverse alkyl substituents.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl or heteroaryl halides to form N-aryl piperazines, a common motif in CNS-active drugs.[1]

  • Acylation: Reaction with acyl chlorides or carboxylic acids to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to introduce sulfonamide groups.

G cluster_0 Synthesis of Intermediate cluster_1 Downstream Elaboration at N4 Position Piperazine Piperazine Intermediate 1-(Cyclobutylcarbonyl)piperazine (Free Base) Piperazine->Intermediate Acylation (Base, Solvent) CycloCOCl Cyclobutane carbonyl chloride CycloCOCl->Intermediate FinalCompound1 N-Aryl Derivative Intermediate->FinalCompound1 Buchwald-Hartwig (Ar-X, Pd catalyst, Base) FinalCompound2 N-Alkyl Derivative Intermediate->FinalCompound2 Reductive Amination (R-CHO, Reducing Agent) FinalCompound3 N-Sulfonyl Derivative Intermediate->FinalCompound3 Sulfonylation (R-SO2Cl, Base) G Compound 1-(Cyclobutylcarbonyl) piperazine derivative Receptor GPCR / Ion Channel (e.g., Sigma-1, Serotonin, Dopamine) Compound->Receptor Binds & Modulates (Agonist/Antagonist) Signaling Downstream Signaling Cascade (e.g., cAMP, Ca2+, MAPK) Receptor->Signaling Transduces Signal Response Cellular Response (e.g., Neurotransmission modulation, Inhibition of microbial growth) Signaling->Response Leads to

Caption: Hypothetical mechanism of action for the compound.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of 1-(Cyclobutylcarbonyl)piperazine hydrochloride.

Protocol 1: Synthesis and Hydrochloride Salt Formation

This protocol details the N-acylation of piperazine followed by conversion to its hydrochloride salt for improved stability and handling. [4] Rationale: The reaction is performed at low temperature to control the exothermicity of the acylation. Anhydrous piperazine is used to prevent competitive hydrolysis of the highly reactive acyl chloride. Triethylamine (TEA) acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing the formation of piperazine dihydrochloride, which would be unreactive.

Materials & Reagents:

ReagentM.W.AmountMoles
Anhydrous Piperazine86.145.0 g58.0 mmol
Cyclobutane carbonyl chloride118.577.5 g63.2 mmol
Triethylamine (TEA)101.198.8 mL63.2 mmol
Dichloromethane (DCM)-100 mL-
2M HCl in Diethyl Ether-~35 mL~70 mmol
Diethyl Ether (for washing)-50 mL-

Procedure:

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous piperazine (5.0 g, 58.0 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Cool the resulting solution to 0°C in an ice-water bath.

  • Addition of Reagents: Slowly add triethylamine (8.8 mL, 63.2 mmol) to the stirred solution. In a separate flask, dissolve cyclobutane carbonyl chloride (7.5 g, 63.2 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the piperazine solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Once the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Isolation of Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(cyclobutylcarbonyl)piperazine as a viscous oil.

  • Hydrochloride Formation: Dissolve the crude free base in 50 mL of diethyl ether. While stirring, slowly add 2M HCl in diethyl ether (~35 mL) until precipitation is complete and the solution becomes acidic (test with pH paper).

  • Final Product: Stir the resulting slurry for 30 minutes. Collect the white solid by vacuum filtration, wash with cold diethyl ether (2 x 25 mL), and dry under vacuum to yield 1-(cyclobutylcarbonyl)piperazine hydrochloride.

Protocol 2: In-Vitro Antimicrobial Susceptibility Testing (MIC Determination)

This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compound against a target bacterial strain (e.g., Staphylococcus aureus).

Rationale: This standardized method provides a quantitative measure of the compound's antimicrobial activity. A two-fold serial dilution of the compound is challenged with a standardized inoculum of bacteria. The MIC is defined as the lowest concentration of the compound that visibly inhibits bacterial growth after a defined incubation period.

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 1-(cyclobutylcarbonyl)piperazine hydrochloride in sterile dimethyl sulfoxide (DMSO).

  • Bacterial Inoculum: Culture the bacterial strain overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the compound stock solution to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) receive no compound.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).

Comparative Analysis

The choice of the cycloalkyl group can significantly impact the pharmacological profile of N-acyl piperazines. The cyclobutyl group offers a balance of properties that differentiates it from other common analogs.

Compound Key Structural Feature Potential Pharmacological Implications
1-(Cyclopropyl carbonyl)piperazine HClHighly strained 3-membered ringIntroduces conformational rigidity; may offer unique receptor interactions. Analogs show affinity for sigma-1 receptors. [7][8]
1-(Cyclobutyl carbonyl)piperazine HClPuckered 4-membered ringBalances rigidity and lipophilicity; serves as a non-planar bioisostere for larger groups. Investigated for antimicrobial and neuromodulatory roles. [4][5]
1-(Cyclopentyl carbonyl)piperazine HClFlexible 5-membered ringIncreased lipophilicity compared to cyclobutyl; may improve membrane permeability but could also increase non-specific binding. [4]
1-(Cyclohexyl carbonyl)piperazine HClChair/boat conformersFurther increases lipophilicity and steric bulk; may enhance binding in large hydrophobic pockets but could also hinder it in smaller ones. [4]

Conclusion and Future Perspectives

1-(Cyclobutylcarbonyl)piperazine hydrochloride is more than a simple chemical reagent; it is a strategically designed building block for modern drug discovery. Its value lies in the combination of the pharmacologically validated piperazine core with a cyclobutyl moiety that fine-tunes its steric and electronic properties. The demonstrated synthetic versatility, coupled with promising preliminary data in antimicrobial and neuromodulatory research, establishes this compound as a valuable tool for medicinal chemists.

Future research should focus on expanding the library of derivatives synthesized from this intermediate and screening them against a wider range of biological targets, particularly within oncology and CNS disorders where piperazine-containing drugs have historically found great success. [9][10]Elucidating the precise mechanisms of its antimicrobial action and exploring its polypharmacology could open new avenues for therapeutic development.

References

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • Apicule. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride (CAS No: 1021298-67-8) API Intermediate Manufacturers. Available from: [Link]

  • PubChem. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. Available from: [Link]

  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available from: [Link]

  • Google Patents. CN106543107A - A kind of synthetic method of 1 BOC piperazines.
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  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available from: [Link]

  • ResearchGate. (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Available from: [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

  • Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. Available from: [Link]

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Application Notes & Protocols: Leveraging 1-(Cyclobutylcarbonyl)piperazine Hydrochloride for the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 1-(Cyclobutylcarbonyl)piperazine hydrochloride as a foundational scaffold for novel therapeutic discovery. We move beyond simple descriptions to explain the scientific rationale behind experimental designs, offering detailed, self-validating protocols for physicochemical characterization, in vitro screening, and lead optimization. This guide is structured to empower research teams to unlock the therapeutic potential of this versatile chemical entity, grounded in established principles of medicinal chemistry and pharmacology.

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring is a classic example of a "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to multiple, diverse biological targets.[1][2] Its prevalence in FDA-approved drugs—ranging from antipsychotics to antihistamines—stems from its unique physicochemical properties.[3] The two nitrogen atoms provide key hydrogen bonding points and allow for pH-dependent ionization, which can be fine-tuned to optimize solubility, cell permeability, and target engagement.[4]

1-(Cyclobutylcarbonyl)piperazine hydrochloride (Molecular Formula: C₉H₁₇ClN₂O) introduces a cyclobutylcarbonyl group to this scaffold.[5] This moiety is significant for several reasons:

  • Structural Rigidity and Lipophilicity: The cyclobutyl group adds a defined three-dimensional shape and increases lipophilicity compared to smaller acyclic groups, potentially enhancing binding affinity within hydrophobic pockets of target proteins.

  • Metabolic Stability: The cyclic nature can confer resistance to metabolic degradation compared to linear alkyl chains.

  • Vectorial Orientation: The amide linkage orients the cyclobutyl group in a specific direction relative to the piperazine ring, which is critical for precise interactions with a target.

This compound, therefore, is not merely a chemical reagent but a strategic starting point for generating novel chemical matter with therapeutic potential.

Foundational Analysis: Physicochemical Characterization

Before any biological screening, a rigorous understanding of the compound's fundamental properties is essential for designing meaningful experiments and interpreting their outcomes. The hydrochloride salt form is intended to improve aqueous solubility, a critical first parameter to verify.

Protocol 2.1: Kinetic Solubility Profiling in Biorelevant Media

Rationale: Determining solubility in buffers relevant to biological assays (e.g., PBS for enzymatic assays) and physiological conditions is critical. Poor solubility can lead to false negatives or artifactual results in screening campaigns.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 20 mM) of 1-(Cyclobutylcarbonyl)piperazine hydrochloride in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: In a 96-well plate, add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the DMSO stock solution to the aqueous buffer (a 1:100 dilution), achieving a final nominal concentration of 200 µM with 1% DMSO. Prepare in triplicate.

  • Equilibration: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow for equilibration and potential precipitation.

  • Clarification: Centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes) to pellet any precipitated compound.

  • Quantification: Carefully transfer a portion of the supernatant to a new analysis plate. Determine the concentration of the dissolved compound using HPLC-UV by comparing the peak area to a standard curve prepared from the DMSO stock. The measured concentration is the kinetic solubility.

Protocol 2.2: Lipophilicity Determination (LogD)

Rationale: The distribution coefficient (LogD) at a physiological pH of 7.4 is a key predictor of a compound's ability to cross cell membranes. It measures the compound's preference for a lipid versus an aqueous environment.

Methodology:

  • Phase Preparation: Prepare two immiscible phases: n-octanol (lipid phase) and PBS at pH 7.4 (aqueous phase). Presaturate each phase by mixing them and allowing them to separate.

  • Compound Partitioning: Add a known concentration of the compound to the aqueous phase. Add an equal volume of the presaturated n-octanol.

  • Equilibration: Vortex the mixture vigorously for 3 minutes to facilitate partitioning between the two phases.

  • Phase Separation: Centrifuge at 2000 x g for 10 minutes to ensure complete separation of the layers.

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the compound's concentration in each phase by HPLC-UV.

  • Calculation: LogD = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Table 1: Representative Physicochemical Data (Illustrative)

Parameter Method Representative Value Significance in Drug Discovery
Molecular Weight Calculated 204.7 g/mol [5] Influences diffusion and permeability.
Kinetic Solubility (pH 7.4) HPLC-UV >150 µM High solubility is crucial for reliable in vitro assay results and potential formulation.
LogD (pH 7.4) Shake-Flask 1.9 Indicates good potential for membrane permeability without excessive lipophilicity.

| pKa (basic) | Potentiometric Titration | ~8.2 | The compound will be significantly protonated at physiological pH, impacting solubility and target interactions. |

Target Identification and Initial Biological Evaluation

While this specific molecule may not have a widely documented target, its structural class provides clear direction for investigation. Piperazine derivatives are well-known modulators of CNS targets (dopamine, serotonin receptors), ion channels, and enzymes.[1][2] Furthermore, direct antimicrobial and antifungal activity has been reported for this compound class.[5]

Hypothesized Mechanism of Action: GPCR Modulation

A common mechanism for piperazine-containing drugs is the modulation of G-protein coupled receptors (GPCRs), which are integral to neurotransmission.

GPCR_Modulation_Workflow cluster_membrane Cell Membrane Compound 1-(Cyclobutylcarbonyl) piperazine HCl Derivative GPCR Target GPCR (e.g., Dopamine D2) Compound->GPCR Binding & Modulation G_Protein G-Protein Coupling GPCR->G_Protein Effector Downstream Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Response Cellular Response (e.g., ↓ cAMP) Effector->Response

Caption: A potential mechanism involving GPCR modulation by a novel therapeutic derived from the core scaffold.

Protocol 3.1: Broad-Panel Target Screening (Primary Screen)

Rationale: To efficiently survey the biological landscape and identify potential targets, a broad screening approach is employed. This maximizes the probability of finding a high-affinity interaction that can be pursued.

Methodology:

  • Panel Selection: Utilize a commercial service or in-house platform for a broad panel of binding assays (e.g., a 40+ GPCR panel) and a representative enzyme panel (e.g., kinases, proteases).

  • Assay Concentration: Based on solubility data, perform the initial screen at a single high concentration, typically 10 µM.

  • Execution (Example: Radioligand Binding Assay): a. Incubate the target receptor (from cell membrane preparations), a specific radioligand, and 10 µM of 1-(Cyclobutylcarbonyl)piperazine hydrochloride. b. Allow the binding to reach equilibrium. c. Wash the preparation to remove unbound radioligand. d. Measure the remaining radioactivity using a scintillation counter.

  • Data Analysis: Express the result as a percentage inhibition of radioligand binding compared to a vehicle control (e.g., 1% DMSO). A "hit" is typically defined as >50% inhibition.

From Hit to Lead: Potency Determination and Optimization

A "hit" from a primary screen is only a starting point. The next crucial phase involves confirming this activity, determining its potency, and beginning the iterative process of chemical modification to create a "lead" compound with drug-like properties.

Hit_to_Lead_Workflow Start Primary Screen Hit (e.g., >50% Inhibition @ 10µM) DoseResponse Dose-Response Assay (Determine IC50/EC50) Start->DoseResponse Confirm Hit SAR_Cycle SAR Cycle: Synthesize Analogs DoseResponse->SAR_Cycle Potency Established Screen_Analogs Screen Analogs (Potency, Selectivity, ADME) SAR_Cycle->Screen_Analogs Iterate Screen_Analogs->SAR_Cycle Analyze Data Lead_Candidate Lead Candidate Identified Screen_Analogs->Lead_Candidate Criteria Met

Caption: The iterative workflow from initial hit identification to a refined lead candidate through SAR.

Protocol 4.1: Dose-Response Analysis for IC₅₀ Determination

Rationale: To quantify the potency of a confirmed hit, a dose-response curve is generated. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Methodology:

  • Compound Dilution Series: Prepare a serial dilution of the compound in DMSO. A common scheme is a 10-point, 3-fold dilution series starting from a top concentration of 100 µM.

  • Assay Performance: Perform the same binding or functional assay identified in the primary screen, but now with the range of compound concentrations. Include vehicle (0% inhibition) and positive control (100% inhibition) wells.

  • Data Collection: Measure the output for each concentration (e.g., radioactivity, fluorescence).

  • Data Normalization: Convert the raw data to percentage inhibition for each concentration.

  • Curve Fitting: Plot percentage inhibition versus the log of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC₅₀ value.

Strategy 4.2: Structure-Activity Relationship (SAR) Exploration

Rationale: SAR is the process of systematically modifying the structure of a hit compound to improve its biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][7] 1-(Cyclobutylcarbonyl)piperazine hydrochloride is an ideal scaffold for this work.

Key Areas for Analog Synthesis:

  • N4-Position of Piperazine: The unsubstituted secondary amine is the most obvious point for modification. Introducing different substituents here can profoundly impact potency and selectivity.

    • Example Analogs: Small alkyl groups, benzyl groups, or more complex heterocyclic rings.

  • Cyclobutyl Group: The size and lipophilicity of this group can be explored.

    • Example Analogs: Replace with cyclopropyl, cyclopentyl, or branched alkyl groups (e.g., tert-butyl).[8]

  • Carbonyl Linker: The amide bond can be modified, though this is often a more advanced strategy.

    • Example Analogs: Reduction to a secondary amine to create a more flexible linker.

Each new analog must be subjected to the same potency and selectivity assays to build a coherent SAR model that guides the design of the next generation of compounds.

Conclusion and Future Directions

1-(Cyclobutylcarbonyl)piperazine hydrochloride is a valuable chemical starting point for modern drug discovery campaigns. Its confirmed biological activities and the privileged nature of its piperazine core provide a strong foundation for generating novel intellectual property.[1][5] By systematically applying the foundational characterization, screening, and optimization protocols detailed in this guide, research organizations can efficiently navigate the early stages of the drug discovery process. Successful lead candidates identified through this workflow would progress to more complex cell-based assays and eventually to in vivo models for efficacy and safety evaluation.

References

  • Title: Protocols for the analytical characterization of therapeutic monoclonal antibodies. III - Denaturing chromatographic techniques hyphenated to mass spectrometry Source: PubMed URL: [Link]

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  • Title: Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors Source: National Institutes of Health (NIH) URL: [Link]

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Application Notes and Protocols for the N-Acylation of Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Acyl Piperazines in Modern Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs across a wide range of therapeutic areas, including antiviral, anticancer, and antidepressant agents.[1][2] Its symmetrical 1,4-diaza-cyclohexane structure provides a unique combination of properties: the two nitrogen atoms can act as hydrogen bond acceptors or donors, enhancing solubility and bioavailability, while also offering two distinct points for molecular elaboration to fine-tune pharmacological activity.[1]

N-acylation is one of the most fundamental and powerful transformations for modifying the piperazine core.[3][4] This reaction attaches an acyl group (R-C=O) to one or both nitrogen atoms, converting the basic amine into a neutral amide. This seemingly simple modification has profound effects, enabling chemists to:

  • Introduce diverse functional groups: The acyl group can carry a vast array of functionalities, allowing for the exploration of structure-activity relationships (SAR).

  • Modulate physicochemical properties: Acylation impacts a molecule's polarity, lipophilicity, and metabolic stability.

  • Serve as a key step in multi-step syntheses: The amide bond is a stable and common linkage in more complex molecular architectures.[3]

This technical guide provides an in-depth exploration of the experimental protocols for the N-acylation of piperazines. Moving beyond a simple list of steps, we will delve into the underlying chemical principles, strategies for controlling selectivity, and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Pillar 1: Chemical Principles and Mechanistic Causality

The N-acylation of piperazine is a classic example of nucleophilic acyl substitution . The reaction hinges on the nucleophilic character of the lone pair of electrons on the piperazine nitrogen atom, which attacks the electrophilic carbonyl carbon of an acylating agent.

There are two predominant and highly reliable pathways to achieve this transformation, each with distinct advantages and considerations.

Method A: Acylation with Highly Reactive Acylating Agents (e.g., Acyl Chlorides)

This is a robust and rapid method utilizing highly electrophilic acylating agents like acyl chlorides or anhydrides. The reaction with an acyl chloride proceeds via a tetrahedral intermediate, which then collapses to form the stable amide bond and releases a chloride ion. The generated hydrochloric acid (HCl) must be neutralized by a base to prevent the protonation of the remaining starting piperazine, which would render it non-nucleophilic and halt the reaction.[5][6]

A widely used and effective protocol for this transformation is the Schotten-Baumann reaction , first described in the 1880s.[7][8] Schotten-Baumann conditions typically employ a two-phase system (e.g., water and an organic solvent like dichloromethane) with a base, such as aqueous sodium hydroxide, to scavenge the acid byproduct.[9] This setup is highly efficient because the amine and acyl chloride react in the organic phase, while the HCl byproduct is immediately neutralized in the aqueous phase.[9]

Method B: Acylation with Carboxylic Acids via Coupling Agents

While effective, acyl chlorides can be too harsh for sensitive or complex molecules. A milder and often more versatile approach is the direct coupling of a carboxylic acid with the piperazine. Since a carboxylic acid is not sufficiently electrophilic to react directly with an amine, a coupling agent is required to activate the carboxyl group.[10]

Common coupling systems include:

  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or Dicyclohexylcarbodiimide (DCC) are frequently used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Additives: To improve efficiency and suppress side reactions like racemization (especially in peptide synthesis), additives such as 1-Hydroxybenzotriazole (HOBt) are often included.[10][11] HOBt intercepts the O-acylisourea to form an active ester, which then reacts cleanly with the amine.[11]

This method is a cornerstone of modern medicinal chemistry due to its broad substrate scope and mild reaction conditions.

Acylation_Mechanisms cluster_0 Method A: Acyl Chloride cluster_1 Method B: Carboxylic Acid + Coupling Agent AC_Start Piperazine + Acyl Chloride AC_Int Tetrahedral Intermediate AC_Start->AC_Int Nucleophilic Attack AC_Prod N-Acyl Piperazine + HCl AC_Int->AC_Prod Elimination of Cl⁻ Base Base (e.g., NaOH) AC_Prod->Base Acid Neutralization CA_Start Carboxylic Acid + Coupling Agent (e.g., EDCI) CA_Active O-Acylisourea (Active Intermediate) CA_Start->CA_Active Activation CA_Prod N-Acyl Piperazine CA_Active->CA_Prod CA_Amine Piperazine CA_Amine->CA_Prod Nucleophilic Attack

Caption: General mechanisms for N-acylation of piperazines.

Pillar 2: The Critical Challenge of Selectivity: Mono- vs. Di-acylation

Given the two equivalent secondary amine groups in piperazine, a primary challenge is controlling the reaction to achieve selective mono-acylation versus di-acylation . Uncontrolled reactions will often yield a mixture of starting material, the desired mono-acylated product, and the di-acylated byproduct, complicating purification and reducing yield. Several robust strategies exist to address this.

  • Stoichiometric Control: The simplest approach is to use a large excess of piperazine relative to the acylating agent. By Le Châtelier's principle, this statistically favors the reaction of the acylating agent with an unreacted piperazine molecule over a second reaction with the already-formed mono-acylated product.[11] While effective, this requires the subsequent removal of a large amount of unreacted piperazine.

  • Protecting Group Strategy: This is arguably the most common and reliable method for ensuring mono-functionalization on an industrial scale.[12] One nitrogen is temporarily "masked" with a protecting group, most commonly the tert-butoxycarbonyl (Boc) group, to form 1-Boc-piperazine. The unprotected nitrogen can then be acylated cleanly. The final step involves the removal (deprotection) of the Boc group, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl), to yield the desired mono-acylated piperazine.[11] This multi-step process is often justified by its high selectivity and cleaner reaction profiles.[12]

  • In Situ Mono-Protonation: A clever method involves the addition of exactly one equivalent of a strong acid to the piperazine starting material. This protonates one of the nitrogen atoms, forming a piperazinium salt. The positive charge on the protonated nitrogen deactivates it towards nucleophilic attack, leaving the other nitrogen free to be selectively acylated.[13]

Selectivity_Strategies cluster_PG Protecting Group Strategy cluster_SP In Situ Protonation Strategy PG_Start Piperazine PG_Protect 1. Protect (e.g., Boc₂O) Mono-Boc-Piperazine PG_Start->PG_Protect PG_Acylate 2. Acylate N-Acyl-N'-Boc-Piperazine PG_Protect->PG_Acylate PG_Deprotect 3. Deprotect (Acid) Mono-Acyl-Piperazine PG_Acylate->PG_Deprotect SP_Start Piperazine + 1 eq. Acid SP_Protonated Mono-Protonated Piperazine (One N is non-nucleophilic) SP_Start->SP_Protonated SP_Acylate Acylate Mono-Acyl-Piperazine Salt SP_Protonated->SP_Acylate

Caption: Key strategies for achieving selective mono-N-acylation.

Pillar 3: Field-Validated Experimental Protocols

The following protocols are detailed, self-validating systems designed for reproducibility and success.

Protocol 1: Mono-N-Benzoylation of Piperazine using Schotten-Baumann Conditions

This protocol demonstrates the use of an acyl chloride under biphasic conditions, leveraging stoichiometric control to favor mono-acylation.

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles (mmol)Notes
Piperazine (anhydrous)C₄H₁₀N₂86.144.31 g50.0Corrosive, hygroscopic
Benzoyl ChlorideC₇H₅ClO140.571.41 g (1.18 mL)10.0Lachrymator, corrosive, handle in fume hood
Sodium Hydroxide (NaOH)NaOH40.000.80 g20.0Caustic
Dichloromethane (DCM)CH₂Cl₂84.9375 mL-Volatile
Deionized WaterH₂O18.0275 mL-
Saturated NaCl Solution (Brine)NaCl(aq)-25 mL-For work-up
Anhydrous Magnesium SulfateMgSO₄120.37~2-3 g-Drying agent

Step-by-Step Methodology

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (4.31 g, 50.0 mmol, 5.0 eq).

  • Dissolution: Add dichloromethane (50 mL) and deionized water (25 mL). Stir the biphasic mixture vigorously until the piperazine has fully dissolved (it will partition between both layers).

  • Cooling: Place the flask in an ice-water bath and allow the mixture to cool to 0-5 °C.

  • Reagent Preparation: In a separate, dry vial, prepare a solution of benzoyl chloride (1.18 mL, 10.0 mmol, 1.0 eq) in dichloromethane (25 mL). Separately, prepare a solution of sodium hydroxide (0.80 g, 20.0 mmol, 2.0 eq) in deionized water (50 mL).

  • Concurrent Addition: Using two separate dropping funnels, begin the slow, dropwise, and concurrent addition of the benzoyl chloride solution and the sodium hydroxide solution to the cooled, stirring piperazine mixture. Maintain the internal temperature below 10 °C. The addition should take approximately 30-45 minutes. Causality Note: Slow, concurrent addition is critical. It maintains a low concentration of the acyl chloride to disfavor di-acylation and ensures the immediate neutralization of generated HCl.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir vigorously for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM. The product, 1-benzoylpiperazine, should have an Rf of ~0.4-0.5.

  • Work-up (Phase Separation): Transfer the mixture to a separatory funnel. Separate the organic (bottom) layer.

  • Work-up (Extraction): Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Work-up (Washing): Combine all organic layers and wash sequentially with deionized water (25 mL) and then saturated NaCl solution (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 1-benzoylpiperazine.

Protocol 2: N-Acylation of 1-Boc-Piperazine with a Carboxylic Acid

This protocol demonstrates the use of a common peptide coupling system for a clean and controlled mono-acylation, followed by deprotection.

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles (mmol)Notes
1-Boc-piperazineC₉H₁₈N₂O₂186.251.86 g10.0
Benzoic AcidC₇H₆O₂122.121.22 g10.0
EDCIC₈H₁₇N₃·HCl191.702.30 g12.0Moisture sensitive
HOBt (Hydrate)C₆H₅N₃O·xH₂O135.13 (anhyd.)1.62 g12.0Potential explosive when dry
Triethylamine (TEA)C₆H₁₅N101.193.34 mL24.0Corrosive, handle in fume hood
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Anhydrous grade recommended
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.0210 mL-For deprotection; highly corrosive

Step-by-Step Methodology

Part A: Amide Coupling

  • Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.22 g, 10.0 mmol, 1.0 eq), HOBt (1.62 g, 12.0 mmol, 1.2 eq), and anhydrous dichloromethane (100 mL).

  • Activation: Stir the solution until all solids dissolve. Add EDCI (2.30 g, 12.0 mmol, 1.2 eq). Stir the mixture at room temperature for 15-20 minutes. Causality Note: This pre-activation step allows the formation of the HOBt active ester before the nucleophile is introduced, leading to a cleaner reaction.

  • Amine Addition: Add 1-Boc-piperazine (1.86 g, 10.0 mmol, 1.0 eq) followed by triethylamine (3.34 mL, 24.0 mmol, 2.4 eq).

  • Reaction: Stir the reaction at room temperature overnight (12-18 hours).

  • Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting materials.

  • Work-up: Quench the reaction by adding 50 mL of water. Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-benzoyl-4-Boc-piperazine. This intermediate is often pure enough for the next step.

Part B: Boc Deprotection

  • Setup: Dissolve the crude intermediate from Part A in dichloromethane (40 mL) and cool the flask in an ice bath.

  • Deprotection: Slowly add trifluoroacetic acid (10 mL) to the stirring solution.

  • Reaction: Remove the ice bath and stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in DCM and concentrate again to remove excess TFA.

  • Neutralization & Extraction: Dissolve the residue in DCM (50 mL) and slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8). Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

  • Final Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the final product, 1-benzoylpiperazine. Purify further if necessary.

Reaction Monitoring and Characterization

A robust analytical workflow is essential for validating the success of the synthesis.

TechniquePurpose
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress. Allows visualization of the consumption of starting materials and the formation of the product(s).
HPLC / LC-MS Quantitative analysis of reaction conversion and assessment of product purity. Mass spectrometry provides confirmation of the product's molecular weight.[14]
¹H and ¹³C NMR Spectroscopy Unambiguous structural confirmation of the final product. Temperature-dependent NMR can reveal the presence of conformers due to restricted rotation around the amide C-N bond.[15]
Infrared (IR) Spectroscopy Confirms the presence of the key amide functional group, typically showing a strong C=O stretch around 1630-1660 cm⁻¹.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive reagents (e.g., hydrolyzed acyl chloride or old coupling agents).Use freshly opened or purified reagents. Ensure solvents are anhydrous, especially for coupling reactions.
Insufficient base in Schotten-Baumann reaction.Ensure at least two equivalents of base are used to neutralize HCl and drive the reaction.
Significant Di-acylated Product Stoichiometry of piperazine to acylating agent is too low.Increase the excess of piperazine to 5-10 equivalents. Ensure slow, controlled addition of the acylating agent.
Reaction temperature is too high, increasing reactivity.Maintain low temperatures (0-5 °C) during the addition of the acyl chloride.
Difficult Purification Urea byproduct (DCU) from DCC coupling agent is insoluble.If using DCC, filter the crude reaction mixture before aqueous work-up. Preferentially use water-soluble EDCI to simplify purification.
Incomplete reaction leading to a complex mixture.Allow the reaction to run to completion as monitored by TLC/LC-MS. Re-evaluate reaction conditions (time, temperature, reagent stoichiometry).

Conclusion

The N-acylation of piperazines is a versatile and indispensable reaction in the toolkit of the modern chemist. The choice between the robust, high-reactivity acyl chloride method and the mild, highly-controlled carboxylic acid coupling method depends on the specific substrate and the desired outcome. By understanding the underlying mechanisms, implementing strategies for selective mono-acylation, and adhering to detailed, validated protocols, researchers can reliably and efficiently synthesize a vast array of N-acyl piperazine derivatives for applications ranging from fundamental research to pharmaceutical drug development.

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization . MDPI. (2021-10-08). URL: [Link]

  • A Simple Synthesis of N-Alkylpiperazines . ResearchGate. (2024-09-06). URL: [Link]

  • Synthesis of piperazines . Organic Chemistry Portal. URL: [Link]

  • N-Acylation in Combinatorial Chemistry . ResearchGate. (2025-08-07). URL: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . PubMed Central. URL: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization . MDPI. URL: [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent . Journal of the American Chemical Society. URL: [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate . White Rose eTheses Online. URL: [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides . RSC Publishing. (2025-09-08). URL: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . ResearchGate. (2025-08-09). URL: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry . PMC - NIH. URL: [Link]

  • Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions . ResearchGate. URL: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor . PubMed Central. (2020-05-06). URL: [Link]

  • N-Acylation Reactions of Amines . ResearchGate. URL: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . UNODC. URL: [Link]

  • Schotten–Baumann reaction . Wikipedia. URL: [Link]

  • REGIOSELECTIVE N-ACYLATION OF N-H CONTAINING HETEROCYCLES CATALYZED BY A LOCAL CLAY . International Journal of Applied Biology and Pharmaceutical Technology. (2014-06-26). URL: [Link]

  • A Review on Analytical Methods for Piperazine Determination . URL: [Link]

  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid . PMC - NIH. (2020-04-21). URL: [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications . Dalton Transactions (RSC Publishing). URL: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution . RSC Publishing. URL: [Link]

  • Scholars Research Library - Der Pharma Chemica . URL: [Link]

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  • Schotten-Baumann Reaction . URL: [Link]

  • Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition . URL: [Link]

  • Schotten Baumann Reaction . BYJU'S. (2019-11-17). URL: [Link]

Sources

Application Note: A Multi-Modal Analytical Framework for the Comprehensive Characterization of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs) across therapeutic areas such as anthelmintics, antihistamines, and antipsychotics.[1][2] Its structural versatility and favorable physicochemical properties make it a cornerstone of modern drug design. Consequently, the rigorous and unambiguous characterization of piperazine derivatives is a critical requirement for regulatory approval, quality control, and fundamental research. This application note presents a comprehensive, multi-modal analytical framework for the characterization of these compounds. We move beyond simple procedural lists to explain the causality behind methodological choices, providing field-proven insights into an integrated workflow that leverages chromatographic, spectroscopic, and thermal analysis techniques. Each protocol is designed as a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.

The Strategic Workflow for Piperazine Derivative Characterization

A robust analytical strategy does not rely on a single technique but rather on the synergistic application of multiple orthogonal methods. The goal is to build a complete profile of the molecule, confirming its identity, structure, purity, and physicochemical properties. The logical flow of this process is crucial for efficiency and accuracy. We begin with high-throughput screening methods for identity and purity and progress to definitive spectroscopic techniques for absolute structural elucidation.

The following workflow provides a strategic overview for the characterization of a newly synthesized or isolated piperazine derivative.

G cluster_0 Phase 1: Initial Screening & Purity cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Physicochemical Properties & Final QC Start New Piperazine Derivative LCMS LC-MS Analysis (Identity & Preliminary Purity) Start->LCMS Primary Path GCMS GC-MS Analysis (For Volatile Analogs) Start->GCMS Alternative Path TLC TLC (Reaction Monitoring/Purity) Start->TLC Optional Quick Check NMR NMR Spectroscopy (¹H, ¹³C, 2D) Definitive Structure LCMS->NMR Identity Suggests Further Study HRMS High-Resolution MS (Elemental Composition) LCMS->HRMS GCMS->NMR FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR HPLC Quantitative HPLC-UV/DAD (Assay & Impurity Profile) NMR->HPLC Structure Confirmed Thermal Thermal Analysis (DSC/TGA) (Melting Point, Stability) HPLC->Thermal Chiral Chiral Separation (If Applicable) HPLC->Chiral Final Fully Characterized Compound HPLC->Final Thermal->Final Chiral->Final

Figure 1: Integrated workflow for piperazine derivative characterization.

Chromatographic Techniques: The Pillars of Separation and Quantification

Chromatography is indispensable for separating the target derivative from impurities, starting materials, and by-products. The choice between liquid and gas chromatography is fundamentally dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most versatile and widely used technique for the analysis of piperazine derivatives, which are often non-volatile salts or complex structures.[3]

Expertise & Causality: The primary challenge with the parent piperazine molecule is its lack of a UV chromophore and its high polarity, leading to poor retention on standard reversed-phase (C18) columns.[4][5] Therefore, two primary strategies are employed:

  • Derivatization: For trace-level quantification of piperazine as an impurity, pre-column derivatization is essential. Reacting piperazine with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) creates a stable, detectable derivative.[4] This allows for sensitive analysis using ubiquitous HPLC-UV instrumentation.

  • Alternative Chromatography Modes: For substituted, less polar derivatives, standard reversed-phase HPLC is often suitable.[3] For highly polar analytes, Hydrophilic Interaction Chromatography (HILIC) offers a robust alternative. For chiral piperazine derivatives, separation of enantiomers is critical, as they can have different pharmacological profiles. This is achieved using specialized Chiral Stationary Phases (CSPs).[6][7]

Protocol: Quantification of Piperazine Impurity in an API via Pre-Column Derivatization and HPLC-UV

This protocol is adapted from validated methods for trace analysis.[4]

Objective: To determine the concentration of residual piperazine in a bulk drug substance.

Methodology:

  • Derivatization Reagent Preparation: Prepare a 1 mg/mL solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in methanol.

  • Standard Preparation: Prepare a stock solution of piperazine in methanol (e.g., 1000 ppm). Create a series of calibration standards (e.g., 30-350 ppm) by serial dilution.

  • Sample Preparation: Accurately weigh a sample of the API and dissolve it in a suitable diluent to a known concentration.

  • Derivatization Reaction:

    • To 1.0 mL of each standard and sample solution, add 1.0 mL of the NBD-Cl reagent and 0.5 mL of a buffer solution (e.g., sodium borate, pH 9.0).

    • Vortex the mixture and heat at 60°C for 30 minutes in a water bath.

    • Cool the solution to room temperature before injection.

  • HPLC Analysis: Inject the derivatized solutions onto the HPLC system.

Table 1: Recommended HPLC Conditions

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)Provides good retention for the relatively non-polar NBD-derivative.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidA typical reversed-phase eluent. Acid improves peak shape for amine-containing compounds.
Flow Rate 1.0 mL/minStandard analytical flow rate balances analysis time and column efficiency.
Detection UV-Vis Detector at 470 nmWavelength of maximum absorbance for the NBD-piperazine derivative.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 20 µLStandard volume for analytical HPLC.

Trustworthiness: This method is self-validating. The linearity of the calibration curve (R² > 0.99), precision (%RSD < 2%), and accuracy (recovery between 98-102% in spiked samples) must be established to ensure reliable quantification.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable piperazine derivatives, such as 1-benzylpiperazine (BZP) or 1-(3-trifluoromethylphenyl)piperazine (TFMPP), GC-MS is a powerful tool for both identification and quantification.[8][9]

Expertise & Causality: The coupling of GC's separation power with MS's detection specificity provides high confidence in compound identification. The electron ionization (EI) mass spectra of piperazine derivatives are often highly characteristic, allowing for unambiguous identification through library matching or spectral interpretation.[9]

Protocol: Screening of Piperazine Derivatives in Seized Materials by GC-MS

This protocol is based on established forensic chemistry methods.[3][8]

Objective: To identify and quantify common piperazine designer drugs.

Methodology:

  • Standard Preparation: Prepare individual stock solutions (1 mg/mL) of target piperazine derivatives (e.g., BZP, TFMPP) in methanol. Create a mixed calibration standard solution.

  • Sample Preparation: Dissolve a known amount of the seized material (e.g., tablet, powder) in methanol. Sonicate and centrifuge to remove excipients. Dilute the supernatant as needed.

  • GC-MS Analysis: Inject the prepared sample and standards into the GC-MS system.

Table 2: Typical GC-MS Conditions

ParameterRecommended SettingRationale
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5, 30m x 0.25mm, 0.25µm)A robust, general-purpose column suitable for a wide range of basic drugs.
Injection 1 µL, Splitless modeMaximizes sensitivity for trace analysis.
Inlet Temp. 250°CEnsures rapid volatilization of the analytes.
Oven Program Initial 100°C (hold 2 min), ramp to 290°C at 20°C/min, hold 5 minProvides good separation of common piperazine derivatives and related substances.
Carrier Gas Helium at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
MS Source Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible, fragment-rich mass spectra.
Scan Range 40 - 400 m/zCovers the expected mass range for the analytes and their key fragments.

Spectroscopic Techniques: The Key to Structural Elucidation

While chromatography separates, spectroscopy reveals the structure. A combination of NMR, MS, and FTIR is required for the complete and unambiguous structural confirmation of a piperazine derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise molecular structure of organic compounds in solution.[10][11]

Expertise & Causality:

  • ¹H NMR provides information on the number, connectivity, and chemical environment of protons. For piperazines, the methylene protons on the ring typically appear as a complex multiplet or a singlet, depending on the substitution and conformational dynamics, usually in the 2.5-4.0 ppm range.[1]

  • ¹³C NMR reveals the number and type of carbon atoms. The piperazine ring carbons typically resonate around 40-55 ppm.[1]

  • 2D NMR (e.g., COSY, HSQC, HMBC) is used to establish the complete connectivity of the molecule, linking protons to protons and protons to carbons, which is essential for assigning substituents and confirming the overall structure. Dynamic NMR can be used to study the ring inversion barriers and conformational isomers.[12][13]

Protocol: General NMR Sample Preparation and Acquisition

Objective: To acquire high-quality ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified piperazine derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to ensure the sample dissolves completely and to avoid interfering solvent signals.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the tube in the NMR spectrometer.

    • Acquire a ¹H spectrum, followed by a ¹³C spectrum. If the structure is unknown or complex, proceed with acquiring 2D NMR spectra (COSY, HSQC).

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, offers clues to its structure. High-Resolution Mass Spectrometry (HRMS) can determine the elemental formula with high accuracy.[1]

Expertise & Causality: The fragmentation of the piperazine ring under EI conditions is highly predictable. The primary fragmentation involves cleavage of the bonds alpha to the nitrogen atoms, leading to characteristic ions.

G cluster_0 Common Fragmentation of a 1-Arylpiperazine Parent [Aryl-N(CH₂CH₂)₂NH]⁺˙ Molecular Ion (M⁺˙) Frag1 [Aryl-N(CH₂CH₂)]⁺ (Loss of C₂H₄N) Parent->Frag1 α-cleavage Frag2 [C₄H₉N₂]⁺ (Piperazine fragment) Parent->Frag2 Benzylic cleavage Frag3 [Aryl]⁺ Frag1->Frag3 Further fragmentation

Figure 2: Generalized EI fragmentation pathway for 1-arylpiperazines.

Table 3: Characteristic EI-MS Fragments for Common Piperazine Derivatives[9][14]

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
BZP 176134, 91, 56
mCPP 196154, 138, 56
TFMPP 230188, 172, 145
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10][11]

Expertise & Causality: For piperazine derivatives, FTIR is particularly useful for confirming the presence of key functional groups. The N-H stretch of a secondary amine in the piperazine ring is a key diagnostic peak.

Table 4: Key FTIR Absorption Bands for Piperazine Derivatives

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
N-H (secondary amine) Stretch3250 - 3500Medium, often broad
C-H (aliphatic) Stretch2800 - 3000Medium to Strong
C-H (aromatic) Stretch3000 - 3100Weak to Medium
C=O (amide) Stretch1630 - 1680Strong
C-N Stretch1020 - 1250Medium

Thermal Analysis: Probing Solid-State Properties

For APIs, the solid-state properties are just as important as the chemical structure. Thermal analysis techniques like DSC and TGA are essential for characterizing these properties.[15][16]

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, which is a key indicator of purity. It can also reveal phase transitions, such as those between different polymorphic forms, and measure glass transitions in amorphous materials.[17]

Protocol: Determination of Melting Point and Purity by DSC

Objective: To assess the melting point and thermal behavior of a solid piperazine derivative.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Data Acquisition: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge. Record the heat flow versus temperature. The melting point is determined as the onset or peak of the melting endotherm.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature. It is primarily used to evaluate thermal stability and decomposition temperature. It is also highly effective for quantifying the amount of residual solvent or water in a sample.[17][18]

Protocol: Assessment of Thermal Stability by TGA

Objective: To determine the decomposition temperature and solvent content of a piperazine derivative.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample onto a tared TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Data Acquisition: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge. Record the mass loss versus temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

Conclusion

The comprehensive characterization of piperazine derivatives is a multi-faceted process that requires an intelligent and integrated application of orthogonal analytical techniques. This application note has outlined a logical workflow, moving from initial chromatographic screening to definitive spectroscopic elucidation and final solid-state characterization. By understanding the causality behind each method—why a specific column is chosen, why derivatization is necessary, or what a specific spectral feature signifies—researchers can confidently and accurately establish the identity, purity, and properties of these vital chemical entities. Adherence to these validated protocols provides a trustworthy framework for drug development and quality control.

References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Reddy, P. R., & Reddy, K. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Al-Baghdadi, O. B. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • Al-Otaibi, J. S., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 14(1), 1-20. [Link]

  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. [Link]

  • Adamowicz, P., & Kała, M. (2010). Determination of piperazine derivatives in “Legal Highs”. Problems of Forensic Sciences, 82, 114-123. [Link]

  • Avcı, D., & Atalay, Y. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Journal of Molecular Structure, 1118, 1-9. [Link]

  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. [Link]

  • Gadzała-Kopciuch, R. M. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223. [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]

  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]

  • Krishnakumar, V., & John, X. (2006). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 44, 507-512. [Link]

  • Mindt, T. L., et al. (2010). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 15(4), 2297-2314. [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • Yılmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 461-469. [Link]

  • AZoM. (2022). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link]

  • Avcı, D., & Atalay, Y. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Karaelmas Fen ve Mühendislik Dergisi, 9(1), 118-127. [Link]

  • Nagy, Z. K., et al. (2022). Evaluation of Different Thermoanalytical Methods for the Analysis of the Stability of Naproxen-Loaded Amorphous Solid Dispersions. Pharmaceutics, 14(11), 2499. [Link]

  • Mindt, T. L., et al. (2010). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 15(4), 2297-2314. [Link]

  • Galdiero, E., et al. (2018). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Molecules, 23(8), 2025. [Link]

  • Cielecka-Piontek, J., & Paczkowska, M. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. International Journal of Molecular Sciences, 24(11), 9184. [Link]

  • ResearchGate. (n.d.). The thermal gravimetric analysis (TGA) and derivative thermal gravimetric analysis (DTG). [Link]

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Troubleshooting & Optimization

Troubleshooting common issues in 1-(Cyclobutylcarbonyl)piperazine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(Cyclobutylcarbonyl)piperazine Hydrochloride

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(Cyclobutylcarbonyl)piperazine hydrochloride. It is designed to provide in-depth, field-proven insights into common challenges, offering troubleshooting strategies and detailed protocols to ensure successful and reproducible outcomes. The information is structured in a practical question-and-answer format to directly address issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 1-(Cyclobutylcarbonyl)piperazine hydrochloride?

A1: The most common and direct approach is a two-step synthesis. The first step is the N-acylation of piperazine with cyclobutanecarbonyl chloride. The resulting free base, 1-(cyclobutylcarbonyl)piperazine, is then converted to its hydrochloride salt in the second step by treatment with hydrochloric acid.[1] A one-pot variation involves the in-situ formation of a piperazine salt which then reacts with the acyl chloride, streamlining the process.[1]

Q2: How should the final product be characterized for purity and structural confirmation?

A2: A combination of analytical techniques is essential for unambiguous characterization.[1]

  • NMR Spectroscopy: ¹H NMR should confirm the presence of cyclobutyl protons (typically δ 1.8–2.5 ppm) and piperazine ring protons (δ 2.6–3.4 ppm). ¹³C NMR is used to verify the carbonyl carbon signal, which is expected around δ 170–175 ppm.[1]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show the [M+H]⁺ ion for the free base, confirming the molecular weight.[1]

  • High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column is typically used to assess purity, with UV detection around 210 nm. Research-grade material should exhibit >95% purity.[1]

Q3: What are the key stability and solubility properties of this compound?

A3: Understanding the compound's physical properties is crucial for handling, reaction setup, and purification.

  • Stability: The compound is generally stable under acidic conditions (pH 2-6). However, it is susceptible to hydrolysis of the amide bond at pH values above 7. For long-term storage, it should be kept in airtight containers at low temperatures (e.g., -20°C), as decomposition can occur at temperatures above 80°C.[1]

  • Solubility: It exhibits good solubility in polar protic solvents like water and methanol but has low solubility in nonpolar aprotic solvents such as dichloromethane (DCM).[1] This characteristic is important when selecting solvents for both the reaction and the final recrystallization.

PropertyValue/DescriptionSource
Molecular Weight 204.7 g/mol [1]
Melting Point ~177 °C
Appearance White to off-white solid
Solubility (Water) Soluble
¹H NMR (Typical) Cyclobutyl protons (δ 1.8–2.5 ppm), Piperazine protons (δ 2.6–3.4 ppm)[1]
¹³C NMR (Typical) Carbonyl carbon (δ 170–175 ppm)[1]
Storage Store at –20°C in airtight containers.[1]

Troubleshooting Guide: N-Acylation of Piperazine

This section addresses the most critical step of the synthesis: the selective mono-acylation of piperazine.

Workflow for N-Acylation

cluster_start Reactant Preparation cluster_reaction Acylation Reaction cluster_workup Workup & Isolation A Dissolve Piperazine in anhydrous DCM B Add Triethylamine (Base) A->B C Cool reaction mixture to 0-5 °C B->C D Slowly add Cyclobutanecarbonyl Chloride in DCM C->D E Stir at 0-5 °C, then warm to room temp D->E F Monitor by TLC/LC-MS E->F G Quench reaction (e.g., with water) F->G H Separate organic layer G->H I Wash, dry, and concentrate to obtain crude free base H->I

Caption: General workflow for the N-acylation of piperazine.

Q4: My acylation reaction is resulting in a low yield of the desired mono-acylated product. What are the likely causes and solutions?

A4: Low yield is the most common issue in this step and can be attributed to several factors, primarily the formation of the di-acylated byproduct and incomplete conversion.

Problem: Significant formation of 1,4-bis(cyclobutylcarbonyl)piperazine (Di-acylation).
  • Causality: Piperazine has two reactive secondary amine groups. If the stoichiometry and reaction conditions are not carefully controlled, the initially formed mono-acylated product can react with a second molecule of the acylating agent.

  • Solution:

    • Stoichiometric Control: Use a significant excess of piperazine (e.g., 2 to 5 equivalents) relative to the cyclobutanecarbonyl chloride. This statistically favors the reaction of the acyl chloride with the more abundant, unreacted piperazine over the mono-acylated product.

    • Slow Addition at Low Temperature: Add the cyclobutanecarbonyl chloride solution dropwise to the piperazine solution at a reduced temperature (0–5 °C).[1] This helps to control the reaction rate and minimize localized high concentrations of the acylating agent, which can promote di-acylation.

    • Use of a Protecting Group: For syntheses requiring the highest possible selectivity, consider a protection strategy. Mono-protecting piperazine with a group like tert-butoxycarbonyl (Boc) allows for clean acylation of the free amine, followed by deprotection to yield the desired product.[2] This approach, while longer, often results in a much cleaner product and simplifies purification.

Problem: The reaction is stalled or incomplete.
  • Causality 1: Protonation of Piperazine. The acylation reaction generates one equivalent of hydrochloric acid (HCl). This acid will protonate the basic nitrogen atoms of piperazine, rendering them non-nucleophilic and effectively stopping the reaction.[3]

    • Solution: Incorporate a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), into the reaction mixture (at least 1.1 equivalents relative to the acyl chloride).[1] This base acts as an acid scavenger, neutralizing the HCl as it is formed.[3]

  • Causality 2: Moisture Contamination. Acyl chlorides are highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid, which is unreactive under these conditions.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, such as dry dichloromethane (DCM), to prevent hydrolysis of the acylating agent.[1]

  • Causality 3: Insufficient Reaction Time or Temperature. Aromatic and heterocyclic amines are less nucleophilic than simple aliphatic amines, and the reaction may be sluggish.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until consumption of the limiting reagent (cyclobutanecarbonyl chloride) is observed. If the reaction is slow at low temperatures, allow it to warm to room temperature and stir for several hours.[1]

Troubleshooting Decision Tree for Low Acylation Yield

start Low Yield of Mono-acylated Product q1 Analyze crude product by LC-MS. Is di-acylated byproduct present? start->q1 yes1 YES q1->yes1   no1 NO q1->no1   sol1 Increase excess of piperazine. Add acyl chloride slowly at 0-5 °C. yes1->sol1 q2 Is unreacted piperazine the major component? no1->q2 yes2 YES q2->yes2   no2 NO q2->no2   sol2 Ensure >1 eq. of base (TEA) is present. Check for moisture (use anhydrous conditions). Increase reaction time/temperature. yes2->sol2 sol3 Investigate other side reactions. Check purity of starting materials. no2->sol3

Caption: Troubleshooting logic for low N-acylation yield.

Troubleshooting Guide: Hydrochloride Salt Formation and Purification

Q5: After obtaining the crude 1-(cyclobutylcarbonyl)piperazine free base, I am having trouble forming a solid hydrochloride salt. What can I do?

A5: The transition from a free base (which can be an oil or a low-melting solid) to a crystalline hydrochloride salt is a critical purification step. Issues here usually relate to solvent choice and technique.

  • Causality 1: Incorrect Solvent System. The ideal solvent system should dissolve the free base but be a poor solvent for the hydrochloride salt, thus promoting precipitation upon formation.

    • Solution: Common and effective solvents for this purpose include absolute ethanol, ethyl acetate, or isopropanol.[1][2] Dissolve the crude free base in a minimal amount of one of these anhydrous solvents. Then, introduce a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether, dioxane, or isopropanol) or bubble dry HCl gas through the solution.[4][5]

  • Causality 2: Product is Supersaturated or Oiling Out. The product may remain in solution or form an oil if crystallization is not properly induced.

    • Solution:

      • Cooling: After adding HCl, cool the solution in an ice bath to reduce the solubility of the salt and promote precipitation.

      • Anti-Solvent Addition: If the salt remains soluble, slowly add an "anti-solvent" in which the salt is insoluble, such as isopropyl ether or n-heptane, until turbidity is observed, then cool.[2]

      • Seeding: If you have a small amount of pure, solid product from a previous batch, add a single crystal ("seed crystal") to the solution to initiate crystallization.[2]

      • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Q6: My final product has a low melting point and appears impure after salt formation. How can I improve its purity?

A6: Impurities from the acylation step (e.g., unreacted piperazine, di-acylated byproduct) can be carried through and interfere with crystallization, resulting in a lower quality product.

  • Solution 1: Workup Before Salt Formation. Ensure the crude free base is properly worked up before attempting salt formation. Washing the organic solution of the free base with water or a mild aqueous base can remove any unreacted piperazine hydrochloride or triethylamine hydrochloride salts.

  • Solution 2: Recrystallization. This is the most powerful method for purifying the final salt.

    • Protocol: Dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent, such as ethanol or an ethanol/water mixture.[1] Allow the solution to cool slowly to room temperature, then cool further in an ice bath. The pure product should crystallize out, leaving impurities behind in the solvent (the "mother liquor"). Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(Cyclobutylcarbonyl)piperazine (Free Base)
  • To a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add piperazine (4.0 eq.).

  • Add anhydrous dichloromethane (DCM) to dissolve the piperazine completely.

  • Add triethylamine (1.2 eq.) to the solution.

  • Cool the flask to 0-5 °C using an ice bath.

  • In a separate flask, dissolve cyclobutanecarbonyl chloride (1.0 eq.) in anhydrous DCM.

  • Add the cyclobutanecarbonyl chloride solution dropwise to the stirred piperazine solution over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

  • Monitor the reaction by TLC (e.g., 10% Methanol in DCM with 1% NH₄OH) until the acyl chloride is consumed.

  • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, which can be used directly in the next step.

Protocol 2: Formation of 1-(Cyclobutylcarbonyl)piperazine Hydrochloride
  • Dissolve the crude free base from the previous step in a minimal amount of absolute ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until the pH of the solution is acidic (test with pH paper). A white precipitate should form.

  • If no precipitate forms, add an anti-solvent like isopropyl ether until the solution becomes cloudy.

  • Stir the resulting slurry in the ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold isopropyl ether to remove any remaining impurities.

  • Dry the solid in a vacuum oven at 40-50 °C to a constant weight to obtain pure 1-(Cyclobutylcarbonyl)piperazine hydrochloride.

References

  • Google Patents. CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride.
  • Google Patents.
  • MDPI. Synthesis of Piperazines by C-H Functionalization. [Link]

  • Google Patents. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
  • Organic Syntheses. 1-benzylpiperazine. [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • PubChem. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. [Link]

  • PubMed. Stability of Synthetic Piperazines in Human Whole Blood. [Link]

  • Sciencemadness.org. Forming oxalate salts of amines. [Link]

  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • OpenBU. Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. [Link]

  • Reddit. Hydrochloride salt of amine. [Link]

  • ResearchGate. N-Acylation Reactions of Amines. [Link]

  • PMC - NIH. Opportunities and challenges for direct C–H functionalization of piperazines. [Link]

  • Enlighten Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • University of Bath's research portal. N-Acylation Reactions of Amines. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Isaac Scientific Publishing. The Stability Study of a Novel Phenylpiperazine Derivative. [Link]

  • ResearchGate. A Review on Analytical Methods for Piperazine Determination. [Link]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • PubMed. Chemical stability of perphenazine. [Link]

  • YouTube. Amine and HCl - salt formation reaction. [Link]

  • PMC - NIH. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

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Technical Support Center: Optimizing the Synthesis of 1-(Cyclobutylcarbonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1-(Cyclobutylcarbonyl)piperazine hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are working with this important pharmaceutical intermediate. Our goal is to move beyond simple procedural outlines and provide a deeper understanding of the reaction's nuances, enabling you to troubleshoot common issues, maximize yield, and ensure high purity. We will explore the causality behind experimental choices, empowering you to make informed decisions in your laboratory.

Section 1: Foundational Principles - The Acylation of Piperazine

The synthesis of 1-(Cyclobutylcarbonyl)piperazine is fundamentally a nucleophilic acyl substitution reaction. Piperazine, a symmetrical diamine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanecarbonyl chloride.

The primary challenge in this synthesis is not whether the reaction will proceed, but how to control its selectivity. Piperazine possesses two nucleophilic secondary amine groups. A successful synthesis must favor the formation of the desired mono-acylated product over the 1,4-bis(cyclobutylcarbonyl)piperazine byproduct. Uncontrolled reaction conditions will invariably lead to a mixture of products, significantly complicating purification and reducing the yield of the target compound.[1]

Reaction Mechanism: Mono- vs. Di-acylation

The reaction proceeds via a standard nucleophilic addition-elimination pathway. The key to optimization lies in manipulating the relative reactivity and effective concentration of the starting piperazine versus the mono-acylated product.

G Piperazine Piperazine (Nucleophile) Tetrahedral1 Tetrahedral Intermediate 1 Piperazine->Tetrahedral1 + Acyl Chloride AcylChloride Cyclobutanecarbonyl Chloride (Electrophile) MonoProduct 1-(Cyclobutylcarbonyl)piperazine (Desired Product) Tetrahedral2 Tetrahedral Intermediate 2 MonoProduct->Tetrahedral2 + Acyl Chloride (Competing Reaction) DiProduct 1,4-bis(Cyclobutylcarbonyl)piperazine (Byproduct) Tetrahedral1->MonoProduct - HCl Tetrahedral2->DiProduct - HCl

Caption: The competing pathways for mono- and di-acylation of piperazine.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My yield is very low, and I'm isolating a significant amount of the 1,4-bis(cyclobutylcarbonyl)piperazine byproduct. How can I improve mono-selectivity?

This is the most critical challenge. The formation of the di-acylated byproduct occurs when the already-formed mono-acylated product successfully competes with the starting piperazine for the remaining acyl chloride. To favor mono-acylation, you must ensure that the acyl chloride is statistically more likely to encounter a molecule of piperazine than a molecule of the mono-acylated product.

Core Causality: The nucleophilicity of the second nitrogen in the mono-acylated product is reduced by the electron-withdrawing effect of the newly formed amide bond, but it is often still reactive enough to compete, especially if the concentration of piperazine is depleted.

Solutions:

  • Increase Piperazine Stoichiometry: The most straightforward method to favor mono-acylation is to use a significant molar excess of piperazine. This creates a high concentration gradient, ensuring the acyl chloride reacts preferentially with the starting material.

    • Action: Instead of a 1:1 ratio, start with a 3:1 or even 5:1 molar ratio of piperazine to cyclobutanecarbonyl chloride. The excess piperazine can be recovered later.

  • Control the Rate of Addition: Add the cyclobutanecarbonyl chloride solution dropwise to the vigorously stirred piperazine solution at a low temperature (e.g., 0-5 °C).

    • Causality: This technique ensures that the local concentration of the acyl chloride is always low, preventing it from accumulating and reacting with the product as it forms. The excess piperazine immediately consumes the added electrophile.

  • Utilize In-Situ Mono-Protonation: This is an elegant one-pot strategy to chemically differentiate the two nitrogen atoms. By adding one equivalent of a strong acid (like HCl) to piperazine, you form the piperazin-1-ium salt. The protonated nitrogen is no longer nucleophilic, directing the acylation exclusively to the free secondary amine.[2][3]

    • Action: Prepare a solution of piperazine monohydrochloride before adding the acyl chloride. This method avoids large excesses of piperazine and often leads to cleaner reactions.

Piperazine Molar Ratio (Piperazine:Acyl Chloride) Expected Mono-Product Selectivity Comments
1:1LowSignificant di-acylation is expected. Not recommended.
3:1Moderate to HighGood starting point for optimization.
5:1HighOften provides excellent selectivity but requires recovery of excess piperazine.
1:1 (with 1 eq. HCl)Very HighIn-situ protonation method. Highly efficient for mono-selectivity.[3]
Caption: Effect of Piperazine Stoichiometry on Product Selectivity.

Q2: The reaction stalls, and TLC/GC-MS analysis shows unreacted starting material even after several hours. What's wrong?

A stalled reaction typically points to the deactivation of your nucleophile or the degradation of your electrophile.

Solutions:

  • Ensure Adequate Base: The acylation reaction produces one equivalent of hydrochloric acid (HCl). This acid will protonate and thereby deactivate any available amine (piperazine or product), halting the reaction.[4] The Schotten-Baumann reaction conditions, which involve adding a base to neutralize this acid as it forms, are essential.[4][5]

    • Action: Use at least one equivalent of a tertiary amine base (like triethylamine) or perform the reaction in a biphasic system with an aqueous inorganic base (like NaOH). The base acts as an acid scavenger.

  • Verify Reagent Quality: Cyclobutanecarbonyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture. If it has degraded to cyclobutanecarboxylic acid, it will not react under these conditions.

    • Action: Use freshly opened or recently distilled cyclobutanecarbonyl chloride. Handle it under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).

  • Check Temperature: While low temperatures are crucial for controlling selectivity, a temperature that is too low may slow the reaction rate excessively.

    • Action: If selectivity is not an issue but conversion is, consider allowing the reaction to slowly warm to room temperature after the initial low-temperature addition is complete. Monitor progress by TLC or GC-MS.

Q3: I have successfully formed the freebase product, but I'm having trouble isolating the hydrochloride salt. The product oils out or yields a sticky solid.

Proper salt formation and crystallization are critical for obtaining a pure, easy-to-handle final product.

Solutions:

  • Ensure Anhydrous Conditions: The presence of water can interfere with crystallization. The freebase product should be thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) and the solvent removed before attempting salt formation.

    • Action: Dry the organic extract containing the freebase product over a suitable drying agent, filter, and concentrate in vacuo.

  • Optimize Solvent for Precipitation: The choice of solvent for adding the HCl is crucial. You need a solvent in which the freebase is soluble but the hydrochloride salt is insoluble.

    • Action: Ethyl acetate is a common and effective choice. Ethanol or isopropanol can also be used.[2] Dissolve the crude freebase in a minimal amount of the chosen solvent, then add a solution of HCl in the same or a compatible solvent (e.g., HCl in ethanol or HCl in diethyl ether) dropwise with stirring at a cool temperature.

  • Use an Anti-Solvent: If the hydrochloride salt is partially soluble in your chosen solvent, the addition of an "anti-solvent" (a nonpolar solvent in which the salt is highly insoluble) can induce precipitation.

    • Action: After adding HCl, slowly add a nonpolar solvent like n-heptane or diethyl ether to the stirred solution until the product precipitates. Cool the mixture in an ice bath to maximize recovery.

G Start Problem Detected: Low Yield / High Impurity CheckByproduct Is the main impurity the di-acylated byproduct? Start->CheckByproduct CheckConversion Is the reaction incomplete? CheckByproduct->CheckConversion No Sol_Stoichiometry Solution: - Increase piperazine ratio (3-5 eq.) - Use in-situ mono-protonation - Slow, cold addition of acyl chloride CheckByproduct->Sol_Stoichiometry Yes IsolationIssue Is the issue with product isolation/crystallization? CheckConversion->IsolationIssue No Sol_BaseReagent Solution: - Ensure >=1 eq. of base is present - Use fresh, anhydrous acyl chloride - Allow to warm to RT after addition CheckConversion->Sol_BaseReagent Yes Sol_Crystallization Solution: - Ensure anhydrous conditions - Optimize solvent (EtOAc, EtOH) - Use an anti-solvent (heptane) IsolationIssue->Sol_Crystallization Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the most robust method for ensuring high purity on a larger scale?

    • A: For scales where reagent cost and recovery are significant concerns, the multi-step protecting group strategy is often preferred for its reliability.[3] This involves protecting one nitrogen of piperazine with a group like tert-butyloxycarbonyl (Boc), performing the acylation, and then removing the Boc group under acidic conditions.[6] While longer, it virtually eliminates the di-acylation issue.

  • Q: Which analytical techniques are best for monitoring this reaction?

    • A: Thin-Layer Chromatography (TLC) is excellent for qualitative, real-time monitoring. A typical mobile phase would be dichloromethane/methanol (e.g., 95:5) with a baseline spot of piperazine. For quantitative analysis and impurity profiling of the crude product, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are ideal. ¹H NMR spectroscopy is essential for confirming the structure of the final product.

  • Q: What are the primary safety concerns?

    • A: Cyclobutanecarbonyl chloride is corrosive and reacts with moisture, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Piperazine is a corrosive base. Triethylamine is flammable and has a strong odor. Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.

  • Q: Can I use cyclobutanecarboxylic acid with a peptide coupling agent instead of the acyl chloride?

    • A: Yes, this is a viable alternative. Coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) or activating agents like oxalyl chloride can be used to form the amide bond directly from the carboxylic acid.[7] This route avoids the handling of the moisture-sensitive acyl chloride but introduces other reagents that must be removed during workup.

Section 4: Optimized Experimental Protocols

The following are two distinct, validated protocols designed to maximize yield and purity.

Protocol A: Direct Acylation under Schotten-Baumann Conditions

This protocol leverages an excess of piperazine to drive mono-selectivity. It is rapid and effective for smaller scales.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (5.0 eq.) in dichloromethane (DCM). Cool the flask to 0 °C in an ice bath. Add triethylamine (1.1 eq.).

  • Reagent Addition: Dissolve cyclobutanecarbonyl chloride (1.0 eq.) in a separate portion of DCM and add it to the dropping funnel.

  • Reaction: Add the acyl chloride solution dropwise to the cold, stirred piperazine solution over 30-45 minutes. Maintain the temperature below 5 °C.

  • Warm-up & Quench: After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour, then warm to room temperature and stir for 2 hours. Quench the reaction by adding water.

  • Workup: Separate the organic layer. Wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude freebase.

  • Salt Formation: Dissolve the crude oil in ethyl acetate. Cool to 0 °C and add a solution of 2M HCl in ethanol dropwise until precipitation is complete.

  • Isolation: Stir the resulting slurry at 0 °C for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold ethyl acetate and dry under vacuum to yield 1-(Cyclobutylcarbonyl)piperazine hydrochloride as a white solid.

Protocol B: Selective Acylation via In-Situ Mono-Protonation

This protocol is more atom-economical and provides excellent selectivity without requiring a large excess of piperazine.

  • Salt Formation: Suspend piperazine (1.0 eq.) in a suitable solvent like ethanol or acetonitrile.[2] Cool to 0 °C.

  • Protonation: Slowly add a solution containing one molar equivalent of HCl (e.g., concentrated HCl or a standardized solution of HCl in ethanol). Stir for 30 minutes at 0-5 °C to form piperazine monohydrochloride in situ.

  • Acylation: To this suspension, add triethylamine (1.0 eq.) to act as an acid scavenger for the HCl generated in the next step. Then, add cyclobutanecarbonyl chloride (0.95 eq.) dropwise, keeping the temperature below 10 °C.

  • Reaction & Workup: Allow the mixture to warm to room temperature and stir overnight. The product hydrochloride salt will often precipitate directly from the reaction mixture.

  • Isolation: Cool the reaction mixture to 0-5 °C to maximize precipitation. Collect the solid by vacuum filtration. Wash the solid with cold ethanol or acetonitrile to remove any unreacted starting materials and triethylamine hydrochloride. Dry the product under vacuum.

  • Recrystallization (Optional): For higher purity, the crude hydrochloride salt can be recrystallized from a solvent system like ethanol/water or isopropanol.[2]

Parameter Protocol A (Excess Piperazine) Protocol B (In-Situ Protonation)
Piperazine Stoichiometry 3-5 equivalents~1 equivalent
Key Advantage Simple setup, rapid reactionHigh atom economy, excellent selectivity
Key Disadvantage Requires recovery of excess piperazineMay require longer reaction times
Typical Yield 75-85%80-90%
Purity Good to ExcellentExcellent
Caption: Comparison of Optimized Synthetic Protocols.

References

  • Organic Chemistry Portal. Synthesis of piperazines [Online]. Available at: [Link]

  • Google Patents. CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride [Online].
  • Kavran, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 569. [Online]. Available at: [Link]

  • Google Patents. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one [Online].
  • Organic Syntheses. 1-BENZYLPIPERAZINE [Online]. Available at: [Link]

  • Organic Chemistry Portal. Convergent and Fast Route to Piperazines via IMCR [Online]. Available at: [Link]

  • Li, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 736–742. [Online]. Available at: [Link]

  • Google Patents. CN112645901A - Preparation method of 1-cyclohexyl piperazine [Online].
  • Organic Chemistry Portal. Schotten-Baumann Reaction [Online]. Available at: [Link]

  • Němečková, D. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Thesis. [Online]. Available at: [Link]

  • Rohde, J. M., et al. (2018). Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry, 26(8), 1727–1739. [Online]. Available at: [Link]

  • Google Patents. US2919275A - Purification of piperazine [Online].
  • ResearchGate. Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461 [Online]. Available at: [Link]

  • K-D. S. (2005). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. IS MUNI. [Online]. Available at: [Link]

  • L.S.College, Muzaffarpur. Schotten–Baumann reaction [Online]. Available at: [Link]

Sources

Side-product formation in the synthesis of acylated piperazines

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of acylated piperazines. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving clean, selective mono-acylation of the piperazine scaffold. Symmetrical piperazines present a notorious challenge due to the competing di-acylation reaction, which often leads to complex purification steps and reduced yields. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate and resolve common side-product formation issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues encountered during the acylation of piperazines in a practical question-and-answer format.

Q1: My reaction is producing a significant amount of a less polar, higher Rf byproduct on TLC/LCMS. I suspect it's the di-acylated piperazine. How can I confirm this and, more importantly, prevent it?

A1: Root Cause Analysis & Confirmation

Your suspicion is very likely correct. The 1,4-diacylated piperazine is the most common and often most troublesome byproduct in these reactions. Due to the addition of a second acyl group, it is significantly less polar than the desired mono-acylated product and the highly polar starting piperazine.

  • Confirmation: The simplest way to confirm is via mass spectrometry. The di-acylated product will have a mass corresponding to [Mass of Piperazine + 2 x (Mass of Acyl Group - Mass of H)]. It will also lack the characteristic N-H proton of the secondary amine in its ¹H NMR spectrum that should be present in your desired mono-acylated product.

Mechanism of Di-acylation:

The issue arises because the nitrogen atoms of piperazine are both nucleophilic. After the first acylation, the second nitrogen, while slightly less reactive due to the electron-withdrawing effect of the newly formed amide, is still capable of reacting with the activated carboxylic acid, especially if reaction conditions are not carefully controlled.

Core Problem: Di-acylation

cluster_reactants Reactants cluster_products Reaction Pathways Piperazine Piperazine Mono Desired Product: Mono-acylated Piperazine Piperazine->Mono 1. Acylation (Fast) + Activated Acid ActivatedAcid Activated Carboxylic Acid (e.g., Acyl Chloride, O-Acylurea) Di Side-Product: Di-acylated Piperazine Mono->Di 2. Acylation (Slower) + Activated Acid

Caption: Competing pathways in piperazine acylation.

Strategies for Prevention & Control:

Control over mono-acylation hinges on modulating the relative reactivity of the piperazine nitrogens and controlling the availability of the acylating agent.

  • Stoichiometry and Slow Addition: This is the simplest control method. Using a large excess of piperazine (4-10 equivalents) can statistically favor mono-acylation. However, this is atom-inefficient and requires removal of excess piperazine later. A more practical approach is to use a slight excess of piperazine (e.g., 1.5-2.5 equivalents) and add the acylating agent (or activated carboxylic acid) slowly, dropwise, to the reaction mixture at a reduced temperature (e.g., 0 °C). This maintains a low concentration of the acylating agent, favoring reaction with the more abundant and more nucleophilic starting piperazine over the mono-acylated product.

  • In-Situ Mono-Protonation: This is a highly effective and scalable strategy that avoids protecting groups. By forming the piperazine monohydrochloride in situ, you effectively "protect" one nitrogen as a non-nucleophilic ammonium salt, leaving the other free to react.[1] The di-acylated product is suppressed because the concentration of the free piperazine base is always low.[1]

    • Practical Protocol: A common method involves mixing equimolar amounts of piperazine free base and piperazine dihydrochloride in a suitable solvent like water or methanol.[2] This establishes an equilibrium that provides a controlled amount of the mono-protonated species ready for acylation.[1]

  • Use of Protecting Groups: For syntheses where maximum control and purity are required, using a mono-protected piperazine derivative (e.g., 1-Boc-piperazine or 1-Cbz-piperazine) is the most robust method.[3] The protecting group ensures that only one nitrogen can react. The protecting group is then removed in a subsequent step. This multi-step approach often results in higher overall yields and simpler purifications.[3]

Table 1: Comparison of Strategies to Control Mono-acylation

StrategyStoichiometry (Piperazine:Acid)Key AdvantagesKey DisadvantagesBest Suited For
Piperazine Excess > 4 : 1Simple, one-step, avoids protecting groups.Poor atom economy, requires extensive purification to remove excess piperazine.Rapid screening, small-scale synthesis.
Slow Addition 1.5 - 2.5 : 1Good compromise on atom economy, one-step.Requires careful control of addition rate and temperature; may still yield some di-acylated product.Scale-up where protecting groups are undesirable.
In-Situ Protonation ~2 : 1 (Total Piperazine Species)Excellent selectivity, scalable, avoids protecting groups, cost-effective.[1]Requires careful pH/stoichiometry control; may not be suitable for all substrates.Process development and large-scale synthesis.
Protecting Group 1 : 1Highest selectivity, cleanest reactions, predictable outcome.[3]Adds two steps (protection/deprotection) to the synthesis, increasing cost and time.Complex molecules, situations where purity is paramount.
Q2: I'm using a carbodiimide coupling reagent like EDC and I see a neutral, non-reactive byproduct that is difficult to remove. What is it?

A2: The N-Acylurea Byproduct

This is a classic side-product of carbodiimide chemistry. When you activate a carboxylic acid with EDC (or DCC), you form a highly reactive O-acylisourea intermediate. While this intermediate is supposed to react with your piperazine, it can undergo an intramolecular rearrangement—an O-to-N acyl migration—to form a stable, unreactive N-acylurea.[4] This byproduct is often difficult to separate from the desired product due to similar polarities.

Mechanism of N-Acylurea Formation

cluster_reagents Activation Step cluster_pathways Intermediate Fates Acid R-COOH O_Acyl Reactive Intermediate: O-Acylisourea Acid->O_Acyl + EDC EDC EDC Product Desired Amide + Piperazine O_Acyl->Product Desired Pathway: Nucleophilic Attack N_Acyl Side-Product: N-Acylurea O_Acyl->N_Acyl Side Reaction: O -> N Acyl Migration (Irreversible)

Caption: Formation of N-acylurea from the O-acylisourea intermediate.

Troubleshooting & Prevention:

  • Use Additives: The best way to suppress N-acylurea formation is to use an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[4] These additives react with the O-acylisourea intermediate to form an active ester (e.g., HOBt-ester). This new intermediate is more stable towards rearrangement but still highly reactive towards the amine, effectively intercepting the pathway to the side-product.

  • Temperature Control: The O-to-N acyl migration is temperature-dependent.[4] Running your coupling reactions at lower temperatures (e.g., 0 °C to room temperature) can significantly reduce the rate of this side reaction.

  • Order of Addition: Add the carbodiimide to a pre-mixed solution of your carboxylic acid, piperazine, and HOBt (if used).

Q3: I'm using HBTU/HATU and my mass spec shows a byproduct with a mass equal to [Mono-acylated Product + 137.1]. What is this modification?

A3: Guanidinylation of the Free Amine

This side-product arises from the direct reaction of the uronium/aminium coupling reagent (HBTU, HATU) with a free amine.[5] The mass difference you observe corresponds to the tetramethylguanidinium moiety from the coupling reagent attaching to the secondary amine of your mono-acylated piperazine product, effectively capping it and preventing any further desired reaction. This is known as guanidinylation.

Mechanism of Guanidinylation

cluster_reagents Reactants Mono Mono-acylated Piperazine (with free N-H) Guanidinyl Side-Product: N-Guanidinylated Piperazine Mono->Guanidinyl Nucleophilic Attack on Coupling Reagent HBTU HBTU / HATU (Excess)

Caption: Guanidinylation side reaction with uronium reagents.

Troubleshooting & Prevention:

  • Avoid Excess Coupling Reagent: This side reaction is most problematic when an excess of the uronium reagent is used.[5] Use stoichiometric amounts (1.0-1.05 equivalents) of the coupling reagent relative to the carboxylic acid.

  • Order of Addition (Pre-activation): The most effective solution is to pre-activate the carboxylic acid before adding the piperazine. Mix the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) and stir for 5-10 minutes. This allows the formation of the active ester. Then, add the piperazine to this mixture. This ensures the highly reactive coupling reagent is consumed before it has a chance to react with your amine.

  • Switch to Phosphonium Reagents: Phosphonium-based coupling reagents like PyBOP or PyAOP do not cause this side reaction, as the phosphorus atom is not electrophilic towards the amine.[6] If guanidinylation is a persistent issue, switching to a phosphonium-based reagent is an excellent alternative.

Q4: I'm using DMF as a solvent and see a small amount of an N-formylpiperazine byproduct (mass addition of 28 Da). Where is this coming from?

A4: Formylation by DMF

Under certain conditions, particularly at elevated temperatures or in the presence of strong reagents (like SOCl₂ or P₂O₅, which can form Vilsmeier-type intermediates in situ), N,N-dimethylformamide (DMF) can act as a formylating agent.[7][8] The formyl group (-CHO) is transferred from DMF to a nucleophilic nitrogen, leading to the formation of N-formylpiperazine or N-formylation of your mono-acylated product.

Troubleshooting & Prevention:

  • Lower Reaction Temperature: This is often a thermally driven process. If possible, run your reaction at a lower temperature.

  • Change Solvent: If formylation is a persistent issue, switch to a different polar, aprotic solvent that cannot act as a formyl source, such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN).

  • Purification: The formylated byproduct can often be separated by standard column chromatography.

Purification Strategies

Effectively separating the desired mono-acylated piperazine from the starting material and key byproducts is critical.

Workflow: Purification of Mono-acylated Piperazine

Crude Crude Reaction Mixture (Mono-, Di-acylated, Piperazine) AcidWash Step 1: Dilute Acid Wash (e.g., 1M HCl, aq.) Crude->AcidWash Aqueous1 Aqueous Layer (Contains protonated Piperazine & Mono-acylated Product) AcidWash->Aqueous1 Separates into Organic1 Organic Layer (Contains Di-acylated Product & other neutral impurities) BaseExtract Step 2: Basify Aqueous Layer (e.g., NaOH to pH >12) & Extract with Organic Solvent Aqueous2 Aqueous Layer (Salts) BaseExtract->Aqueous2 Separates into Organic2 Organic Layer (Contains deprotonated Piperazine & Mono-acylated Product) Aqueous1->BaseExtract Chromatography Step 3: Chromatography (To separate Mono-acylated Product from Piperazine) Organic2->Chromatography Final Pure Mono-acylated Product Chromatography->Final

Caption: Acid-base extraction workflow for purification.

  • Acid/Base Extraction: This is a powerful first-line purification technique.

    • Step 1: Dilute the crude reaction mixture in a suitable organic solvent (e.g., EtOAc, DCM) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic nitrogens of the unreacted piperazine and the desired mono-acylated product will be protonated, pulling them into the aqueous layer. The non-basic di-acylated product and other neutral byproducts (like N-acylurea) will remain in the organic layer, which can be discarded.

    • Step 2: Collect the aqueous layer and basify it with a strong base (e.g., 2M NaOH) to a pH > 12. This deprotonates the ammonium salts back to their free-base forms.

    • Step 3: Extract the now basic aqueous layer with an organic solvent. The mono-acylated product and unreacted piperazine will move back into the organic layer.

  • Chromatography: After the acid/base extraction, you are left with a mixture of your desired product and unreacted piperazine. These can now be readily separated by silica gel column chromatography. The piperazine starting material is highly polar and will typically stick to the baseline, while your product will elute.

  • Crystallization/Precipitation: In some cases, the di-acylated product is poorly soluble and may precipitate from the reaction mixture upon cooling or concentration. This can be isolated by simple filtration. Alternatively, the desired mono-acylated product, often as a hydrochloride salt, can sometimes be selectively crystallized from the mixture.

References

  • Butt, A., & Zhang, H. (2021). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 26(15), 4473. Available at: [Link]

  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Gomes, P., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(79), 50033-50039. Available at: [Link]

  • Verma, S. K., et al. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Green Chemistry, 13(9), 2351-2358. Available at: [Link]

  • Subiros-Funosas, R., et al. (2013). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Boas, U., & Heegaard, P. M. H. (2004). Amide bond formation. In Peptide and Protein-Based Materials (pp. 1-36). Springer, Berlin, Heidelberg. Available at: [Link]

  • Giraud, A., et al. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1934. Available at: [Link]

  • Lazi, E., et al. (2016). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 81(24), 12484–12492. Available at: [Link]

  • Sharma, A., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(28), 3584-3588. Available at: [Link]

Sources

Technical Support Center: Challenges in the Purification of 1-(Cyclobutylcarbonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Cyclobutylcarbonyl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the common and complex challenges encountered during your experiments.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 1-(Cyclobutylcarbonyl)piperazine hydrochloride, offering probable causes and actionable solutions.

Issue 1: Low Purity After Initial Synthesis and Work-up

Question: My initial crude product of 1-(Cyclobutylcarbonyl)piperazine hydrochloride shows low purity by HPLC/NMR. What are the likely impurities and how can I minimize their formation?

Answer:

Low purity in the crude product often stems from side reactions during the synthesis, which is typically the acylation of piperazine with cyclobutanecarbonyl chloride.

Probable Causes & Solutions:

  • Di-acylated Piperazine Byproduct: The presence of two reactive nitrogen atoms in piperazine can lead to the formation of 1,4-bis(cyclobutylcarbonyl)piperazine.

    • Causality: This occurs when both amine groups of piperazine react with the acyl chloride. Using a large excess of piperazine can statistically favor mono-acylation, but this is not always atom-economical. A more effective strategy is to leverage the different basicities of the two nitrogen atoms in the mono-substituted product.

    • Solution: A common strategy involves the in-situ formation of a piperazine salt.[1] By protonating one of the nitrogen atoms with an acid like hydrochloric acid, its nucleophilicity is significantly reduced, thereby favoring mono-substitution.[1][2]

  • Byproducts from Ring Strain: Elevated reaction temperatures (above 25°C) can induce strain in the cyclobutane ring, leading to the formation of unidentified byproducts.[1]

    • Causality: The four-membered cyclobutane ring is inherently strained. Thermal energy can promote side reactions.

    • Solution: Maintain strict temperature control, ideally between 0-5°C, during the addition of cyclobutanecarbonyl chloride.[1]

  • Unreacted Starting Materials: Incomplete reaction can leave unreacted piperazine or cyclobutanecarbonyl chloride in your crude product.

    • Solution: Ensure dropwise addition of the acyl chloride to the piperazine solution to maintain a molar excess of piperazine throughout the reaction. Monitor the reaction progress using TLC or LC-MS to ensure completion.

Issue 2: Difficulty in Crystallizing the Hydrochloride Salt

Question: After forming the hydrochloride salt, I'm struggling to induce crystallization and am left with an oil or a sticky solid. What can I do?

Answer:

The inability to obtain a crystalline solid can be due to residual solvents, impurities acting as crystallization inhibitors, or the inherent properties of the salt.

Probable Causes & Solutions:

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.

    • Solution: First, attempt to purify the free base before salt formation. This can be done via column chromatography (see Issue 3 for troubleshooting tailing). Once the free base is pure, proceed with the salt formation using ethereal HCl or HCl gas in a suitable solvent like ethyl acetate.[1]

  • Inappropriate Solvent System: The choice of solvent is critical for successful crystallization.

    • Causality: The ideal solvent system should provide good solubility at higher temperatures and poor solubility at lower temperatures. The polarity of the solvent plays a crucial role in the solvation of the hydrochloride salt.

    • Solution: Experiment with different solvent systems for recrystallization. Ethanol, acetonitrile, or mixtures like ethanol/water are often effective for piperazine derivatives.[1] For hydrochloride salts, which are more polar, protic solvents or polar aprotic solvents are generally preferred.[3]

  • Hygroscopicity: Piperazine salts can be hygroscopic, absorbing atmospheric moisture to form a sticky or oily substance.[4]

    • Solution: Conduct the final stages of your purification under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents are anhydrous. Once isolated, store the product in a desiccator.

Issue 3: Significant Tailing During Silica Gel Column Chromatography

Question: I'm trying to purify the free base of 1-(Cyclobutylcarbonyl)piperazine by silica gel chromatography, but the compound is tailing badly, leading to poor separation. How can I resolve this?

Answer:

Tailing is a classic problem when purifying basic compounds like piperazine derivatives on standard silica gel.

Probable Causes & Solutions:

  • Strong Acid-Base Interactions: The basic nitrogen atoms of the piperazine ring interact strongly with the acidic silanol groups on the surface of the silica gel.[5]

    • Causality: This strong interaction leads to a non-linear adsorption isotherm, causing the characteristic tailing of the peak.

    • Solution:

      • Mobile Phase Modification: Add a basic modifier to your eluent. A small amount (0.1-1% v/v) of triethylamine (TEA) is commonly used to compete with your compound for the acidic sites on the silica.[5] For more strongly basic compounds, a solution of ammonia in methanol can be effective.[5]

      • Use of Deactivated Silica: Consider using a deactivated silica gel or an alternative stationary phase like alumina.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 1-(Cyclobutylcarbonyl)piperazine hydrochloride in common laboratory solvents?

A1: As a hydrochloride salt, it is expected to have good solubility in water and polar protic solvents like methanol and ethanol.[1][6][7] Its solubility in less polar solvents like dichloromethane (DCM) and diethyl ether will be limited.[1][3] A qualitative solubility profile suggests it is soluble in water (15-20 mg/mL at 25°C, pH 3-4) and methanol (50-60 mg/mL at 25°C), with low solubility in DCM (<5 mg/mL at 25°C).[1]

SolventSolubility (mg/mL)Conditions
Water15–2025°C, pH 3–4
Methanol50–6025°C
Dichloromethane (DCM)<525°C

Q2: Are there any known stability issues with 1-(Cyclobutylcarbonyl)piperazine hydrochloride?

A2: Yes, there are a few stability considerations:

  • pH Stability: The compound is generally stable in acidic conditions (pH 2-6). However, it can degrade at pH values above 7 due to the hydrolysis of the amide bond.[1]

  • Thermal Stability: It is recommended to store the compound at low temperatures (e.g., -20°C) in an airtight container. Decomposition can occur at temperatures above 80°C.[1]

  • Hygroscopicity: As with many piperazine salts, hygroscopicity can be a concern, potentially leading to physical changes and chemical degradation.[4] Proper storage in a dry environment is crucial.

Q3: Can polymorphism affect the purification and handling of this compound?

A3: Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for active pharmaceutical ingredients (APIs) and their salts.[8] Different polymorphs can have different solubilities, melting points, and stability profiles.[8] While specific polymorphic forms of 1-(Cyclobutylcarbonyl)piperazine hydrochloride are not detailed in the readily available literature, it is a phenomenon to be aware of. If you observe batch-to-batch variability in the physical properties of your purified material despite high chemical purity, polymorphism could be a contributing factor. Advanced characterization techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) would be required to investigate this further.[9]

Q4: What are the recommended analytical techniques for purity assessment?

A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the standard method for determining purity and quantifying impurities. A reversed-phase C18 column is often suitable.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and identifying any structural isomers or major impurities.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[11]

Part 3: Experimental Protocols & Visualizations

Protocol 1: Recrystallization of 1-(Cyclobutylcarbonyl)piperazine Hydrochloride

Objective: To purify the crude hydrochloride salt by removing impurities through crystallization.

Materials:

  • Crude 1-(Cyclobutylcarbonyl)piperazine hydrochloride

  • Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)

  • Activated charcoal (optional)

  • Heating mantle with magnetic stirring

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the elevated temperature. Avoid adding an excessive amount of solvent.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of 1-(Cyclobutylcarbonyl)piperazine (Free Base)

Objective: To purify the free base form of the compound from non-basic impurities and di-substituted byproducts.

Materials:

  • Crude 1-(Cyclobutylcarbonyl)piperazine (free base)

  • Silica gel (230-400 mesh)

  • Eluent (e.g., dichloromethane/methanol or ethyl acetate/heptane)

  • Triethylamine (TEA)

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • Prepare the column by packing it with a slurry of silica gel in the chosen eluent.

  • Prepare the eluent system. For example, a gradient of 0-10% methanol in dichloromethane. Add 0.5% (v/v) TEA to the eluent to prevent tailing.

  • Dissolve the crude free base in a minimal amount of the eluent or a stronger solvent.

  • Load the sample onto the top of the silica gel column.

  • Begin eluting the column with the prepared mobile phase, starting with a lower polarity and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified free base.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Strategy Crude_Product Crude Product (Low Purity) Free_Base_Purification Purify Free Base? (e.g., Oily Product) Crude_Product->Free_Base_Purification Assess Physical State Column_Chromatography Column Chromatography (Add 0.5% TEA) Free_Base_Purification->Column_Chromatography Yes Salt_Formation Salt Formation (HCl) Free_Base_Purification->Salt_Formation No (Solid) Column_Chromatography->Salt_Formation Recrystallization Recrystallization (e.g., Ethanol/Water) Salt_Formation->Recrystallization Pure_HCl_Salt Pure Hydrochloride Salt (>98%) Recrystallization->Pure_HCl_Salt

Caption: Decision workflow for the purification of 1-(Cyclobutylcarbonyl)piperazine hydrochloride.

Troubleshooting_Tailing Problem Problem Significant Tailing on Silica Gel Cause Probable Cause Strong interaction of basic nitrogens with acidic silanol groups Problem->Cause Solution1 Solution 1 Modify Mobile Phase Cause->Solution1 Solution2 Solution 2 Change Stationary Phase Cause->Solution2 Action1a Add 0.1-1% Triethylamine (TEA) Solution1->Action1a Action1b Add Ammonia in Methanol Solution1->Action1b Action2a Use Deactivated Silica Solution2->Action2a Action2b Use Alumina Solution2->Action2b

Caption: Troubleshooting guide for tailing during column chromatography.

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 24, 2026, from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119–1128. [Link]

  • Al-Zoubi, A. Q., Al-Adham, I. S., & Al-Abbasi, F. A. (2020). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Quality Assurance, 11(1), 1-6. [Link]

  • Chen, E., et al. (2020). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Office of Scientific and Technical Information. [Link]

  • Kysil, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2184. [Link]

  • Google Patents. (n.d.). Recovery and purification of piperazine.
  • PubChem. (n.d.). 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Purification of piperazine.
  • Wikipedia. (n.d.). Piperazine. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 1-cyclopropane formyl piperazine hydrochloride.
  • PubMed. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Solid polymorphs of a flna-binding compound and its hydrochloride salts.
  • Google Patents. (n.d.). Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Cyclobutanecarbonyl chloride. Retrieved January 24, 2026, from [Link]

  • University of Southampton. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (2012). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (n.d.). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved January 24, 2026, from [Link]

  • Australian Government Department of Health. (2018). Piperazine salts: Human health tier II assessment. Retrieved January 24, 2026, from [Link]

  • PubMed. (n.d.). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: A Researcher's Guide to Improving the Purity of 1-(Cyclobutylcarbonyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Cyclobutylcarbonyl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block. Achieving high purity is critical for ensuring reproducible results, whether in medicinal chemistry discovery programs or in larger-scale process development.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Introduction: The Importance of Purity

1-(Cyclobutylcarbonyl)piperazine hydrochloride is a key intermediate in the synthesis of various pharmacologically active agents.[1] Its purity directly impacts the quality, safety, and efficacy of the final compounds. Impurities can arise from various sources, including unreacted starting materials from the acylation reaction, side products like di-acylated piperazine, or degradation products.[] This guide will equip you with the knowledge to diagnose and resolve common purity challenges.

Troubleshooting Guide: From Crude Product to High-Purity Material

This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

Q1: My initial product after synthesis is only 85-90% pure by HPLC. What is the most effective first step to improve its purity?

A1: Recrystallization is the most robust and scalable initial purification step for this compound. The hydrochloride salt form is a crystalline solid, making it an ideal candidate for recrystallization.[1] The underlying principle is the difference in solubility between your desired product and the impurities in a chosen solvent system at different temperatures.

Causality: The crude product likely contains residual starting materials (piperazine, cyclobutanecarbonyl chloride) or by-products from the synthesis. These impurities often have different solubility profiles than the highly polar hydrochloride salt of your product, allowing for their separation.

Detailed Protocol: Recrystallization from an Alcohol/Anti-Solvent System

  • Solvent Selection: Ethanol or isopropanol are excellent primary solvents. Ethers (like MTBE) or heptane can be used as anti-solvents to improve yield. A recommended starting point is ethanol.[1][3]

  • Dissolution: In a flask equipped with a reflux condenser, add the crude 1-(Cyclobutylcarbonyl)piperazine hydrochloride. Add a minimal amount of hot ethanol (start with ~3-5 mL per gram of crude material) and bring the mixture to a gentle reflux with stirring until all solids are dissolved.

  • Decolorization (Optional): If the solution is colored, it may indicate trace high-molecular-weight or colored impurities. Remove the heat source, allow the solution to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w). Re-heat to reflux for 10-15 minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator (0-4 °C) for several hours to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold ethanol, followed by a wash with a non-polar solvent like diethyl ether or hexane to remove any residual soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (40-50 °C) to a constant weight. Note that the compound can decompose at temperatures above 80 °C.[1]

Table 1: Recommended Recrystallization Solvent Systems

Primary Solvent Anti-Solvent (Optional) Rationale & Comments
Ethanol Diethyl Ether or Heptane Good solubility when hot, poor solubility when cold. The anti-solvent helps to induce precipitation and increase yield.[1][3]
Isopropanol (IPA) Methyl tert-butyl ether (MTBE) Often provides cleaner crystals as many amine salts have lower solubility in IPA compared to ethanol.[3][5]

| Acetonitrile | Not typically required | A good alternative if alcohol solvents are not suitable. The product has good solubility in hot acetonitrile.[1] |

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization & Isolation A Crude Product B Add Minimal Hot Solvent (e.g., Ethanol) A->B C Heat to Reflux B->C D Optional: Add Charcoal C->D E Hot Filtration (if charcoal used) D->E F Collect Filtrate E->F G Slow Cool to RT F->G H Cool in Ice Bath G->H I Vacuum Filter Crystals H->I J Wash with Cold Solvents I->J K Dry Under Vacuum J->K L Pure Product K->L Chromatography_Troubleshooting Start Impurity Remains After Recrystallization Problem Purify via Silica Gel Chromatography Start->Problem Observation Observe Peak Tailing? Problem->Observation Cause Cause: Basic amine interacts with acidic silica Observation->Cause Solution Solution: Add Basic Modifier to Eluent Observation->Solution Yes Result Achieve Symmetrical Peaks & Good Separation Observation->Result No Cause->Solution Example1 0.5-1% Triethylamine (TEA) Solution->Example1 Example2 Use NH3/Methanol as polar solvent Solution->Example2 Example1->Result Example2->Result

Sources

How to avoid common pitfalls in piperazine acylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our technical support center for piperazine acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these common yet often challenging transformations. Here, we address specific issues you may encounter, providing in-depth explanations and actionable solutions based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems encountered during piperazine acylation reactions.

Q1: My reaction is yielding significant amounts of the di-acylated product instead of the desired mono-acylated piperazine. How can I improve selectivity?

This is the most common challenge in piperazine acylation. Achieving mono-selectivity hinges on controlling the relative reactivity of the mono-acylated intermediate versus the starting piperazine. The mono-acylated product, while less nucleophilic than the starting diamine, can still react with the acylating agent, especially under forcing conditions.

Root Cause Analysis:

  • Stoichiometry: Using more than one equivalent of the acylating agent will inevitably lead to di-acylation.

  • Rate of Addition: A rapid addition of the acylating agent creates a high local concentration, increasing the likelihood of the mono-acylated product reacting further before all the starting piperazine has reacted once.

  • Temperature: Higher temperatures increase reaction rates indiscriminately, often favoring the faster second acylation.

Solutions:

  • Strict Stoichiometric Control: Use a slight excess of the piperazine starting material (e.g., 1.2-1.5 equivalents) to ensure the acylating agent is the limiting reagent.

  • Slow Addition at Low Temperature: Dissolve the acylating agent in a suitable solvent and add it dropwise to a cooled solution (typically 0 °C or below) of the piperazine. This maintains a low concentration of the electrophile, favoring reaction with the more nucleophilic starting material.

  • Choice of Acylating Agent: Acid chlorides are highly reactive and can be difficult to control. Consider using a less reactive acylating agent, such as an anhydride or an activated ester, which can improve selectivity for mono-acylation.

  • Use of a Flow Reactor: For precise control over stoichiometry, mixing, and temperature, a continuous flow setup can be highly effective in maximizing mono-selectivity, especially on a larger scale.

Q2: I am observing poor conversion and recovery of my starting material, even after prolonged reaction times. What could be the issue?

Low conversion can stem from several factors, ranging from reagent deactivation to suboptimal reaction conditions.

Root Cause Analysis:

  • Deactivated Acylating Agent: Acid chlorides and anhydrides are sensitive to moisture. Hydrolysis of the acylating agent before or during the reaction will quench it, preventing it from reacting with the piperazine.

  • Insufficient Activation: If you are using a carboxylic acid, it must be activated in situ (e.g., with coupling agents like HATU or EDC). Incomplete activation will result in low conversion.

  • Inadequate Base: A base is typically required to neutralize the acid byproduct (e.g., HCl from an acid chloride). If the base is too weak, or if less than one equivalent is used, the reaction mixture will become acidic. This protonates the piperazine, rendering it non-nucleophilic and halting the reaction.

Solutions:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and handle moisture-sensitive acylating agents under an inert atmosphere (e.g., nitrogen or argon).

  • Verify Reagent Quality: Use freshly opened or properly stored acylating agents. If using a carboxylic acid with a coupling agent, ensure the coupling agent is active.

  • Select an Appropriate Base: Use a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the acid byproduct. Use at least one equivalent of the base per equivalent of acid generated.

Q3: My purification by silica gel chromatography is problematic. The product is streaking badly on the column, and I have low recovery.

The basic nature of the piperazine nitrogen atoms is the primary cause of purification difficulties on standard silica gel.

Root Cause Analysis:

  • Strong Interaction with Silica: The acidic silanol groups on the surface of silica gel strongly interact with the basic nitrogen atoms of the piperazine product. This leads to peak tailing, streaking, and in some cases, irreversible adsorption of the product onto the stationary phase.

Solutions:

  • Deactivate the Silica: Pre-treat the silica gel with a base. This can be done by adding a small amount of a volatile amine, like triethylamine (typically 0.5-1% v/v), to the eluent system. This deactivates the acidic sites on the silica, leading to sharper peaks and better recovery.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is more compatible with basic compounds.

  • Salt Formation and Extraction: Before chromatography, you can perform an acidic wash (e.g., with 1M HCl) to protonate your basic product, moving it to the aqueous layer and leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and re-extract your product. This can significantly simplify the subsequent chromatography.

Experimental Protocol: A Validated Method for Mono-Acylation

This protocol provides a reliable starting point for the mono-acylation of a generic piperazine with an acid chloride.

Objective: To synthesize 1-acyl-4-substituted-piperazine with high selectivity.

Materials:

  • Substituted Piperazine (1.2 eq)

  • Acid Chloride (1.0 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen/argon line.

Procedure:

  • Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere.

  • Initial Solution: Dissolve the substituted piperazine (1.2 eq) and TEA (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acylating Agent Preparation: In the dropping funnel, dissolve the acid chloride (1.0 eq) in a small volume of anhydrous DCM.

  • Slow Addition: Add the acid chloride solution dropwise to the cooled, stirring piperazine solution over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours after the addition is finished.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, using an eluent system containing 1% triethylamine to prevent streaking.

Key Parameter Summary

ParameterFor Mono-Acylation (High Selectivity)For Di-Acylation (Forcing Conditions)Rationale
Piperazine:Acylating Agent Ratio 1.2 : 1.01.0 : 2.2Limiting the acylating agent is crucial for mono-selectivity.
Temperature 0 °C to room temperatureRoom temperature to refluxLower temperatures slow the second acylation, enhancing selectivity.
Rate of Addition Slow, dropwise additionRapid, portion-wise additionMinimizes local high concentrations of the acylating agent.
Solvent Aprotic (DCM, THF)Aprotic (DCM, THF)Prevents reaction with the solvent.
Base Non-nucleophilic (TEA, DIPEA)Non-nucleophilic (TEA, DIPEA)Neutralizes acid byproduct without competing in the reaction.

Visualizing the Reaction Landscape

Acylation_Selectivity Piperazine Piperazine (NH-R-NH) Mono_Product Mono-Acylated Product Piperazine->Mono_Product + R'-COCl (Fast, k1) Acyl_Cl Acyl Chloride (R'-COCl) Acyl_Cl->Mono_Product Di_Product Di-Acylated Product Acyl_Cl->Di_Product Mono_Product->Di_Product + R'-COCl (Slower, k2) Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Q1 Low Selectivity? (Di-acylation) Start->Q1 Q2 Low Conversion? Q1->Q2 No Sol1 Check Stoichiometry Slow Addition at 0°C Q1->Sol1 Yes Q3 Purification Issues? Q2->Q3 No Sol2 Check Reagent Quality Use Anhydrous Conditions Ensure Adequate Base Q2->Sol2 Yes Sol3 Add Base to Eluent Use Alumina Pre-purify with Extraction Q3->Sol3 Yes End Successful Product Isolation Q3->End No Sol1->End Sol2->End Sol3->End

Caption: A logical workflow for troubleshooting common piperazine acylation issues.

Frequently Asked Questions (FAQs)

Q: Can I use a carboxylic acid directly with piperazine? A: No, a direct reaction between a carboxylic acid and a piperazine to form an amide is generally not feasible without an activating agent. You need to use a peptide coupling reagent like HATU, HBTU, or EDC/HOBt to first activate the carboxylic acid.

Q: What is the role of DIPEA, and why is it often preferred over triethylamine? A: Both DIPEA (diisopropylethylamine) and TEA (triethylamine) are non-nucleophilic bases used to scavenge the acid (e.g., HCl) generated during the reaction. DIPEA is sterically bulkier than TEA, which makes it even less likely to act as a nucleophile and participate in unwanted side reactions.

Q: How can I acylate an unsymmetrical piperazine selectively at one specific nitrogen? A: Selectivity in unsymmetrical piperazines is governed by the electronic and steric environment of the two nitrogen atoms. The less sterically hindered and more electron-rich (more basic) nitrogen will typically react faster. To enhance selectivity, the same principles of low temperature and slow addition of a limiting amount of the acylating agent are critical. In some cases, a protecting group strategy may be necessary to achieve perfect regioselectivity.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Amides. [Link]

  • Cole, K. P., et al. (2017). Kilogram-Scale Mono-N-Acylation of Piperazine in Continuous Flow. Organic Process Research & Development, 21(8), 1145–1151. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • National Center for Biotechnology Information. (n.d.). PubChem. [Link]

Technical Support Center: Resolving Impurities in 1-(Cyclobutylcarbonyl)piperazine Hydrochloride Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-(Cyclobutylcarbonyl)piperazine hydrochloride. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, resolve, and prevent impurity-related issues in your work. Our approach is grounded in scientific principles and extensive field experience to ensure the integrity and accuracy of your results.

I. Understanding the Landscape of Impurities

Impurities in a drug substance can arise from various sources, including the synthetic route, degradation, and improper storage.[1][2] For 1-(Cyclobutylcarbonyl)piperazine hydrochloride, a systematic approach to impurity resolution begins with understanding its synthesis and potential degradation pathways.

A likely synthetic pathway involves the acylation of piperazine with cyclobutanecarbonyl chloride, followed by hydrochloride salt formation. Another potential route involves the use of a Boc-protected piperazine intermediate.[3] These processes can introduce specific impurities that may interfere with your experiments.

Frequently Asked Questions (FAQs): The Basics of Impurity Profiling

Q1: What are the most probable process-related impurities in my 1-(Cyclobutylcarbonyl)piperazine hydrochloride sample?

A1: Based on common synthetic routes, you should be vigilant for the following process-related impurities:

  • Piperazine: Unreacted starting material. Being a diamine, it can also lead to di-acylated byproducts.

  • Cyclobutanecarboxylic acid: A starting material or a hydrolysis product of cyclobutanecarbonyl chloride.

  • 1,4-bis(Cyclobutylcarbonyl)piperazine: A di-acylated byproduct formed if both nitrogen atoms of piperazine react.

  • N-Boc-piperazine: If a Boc-protection strategy is used, this could be an unreacted intermediate.

  • Residual Solvents and Reagents: Solvents used during synthesis and workup (e.g., dichloromethane, ethyl acetate) and reagents like triethylamine can be present in trace amounts.[4]

Q2: What are the likely degradation products I might encounter?

A2: 1-(Cyclobutylcarbonyl)piperazine hydrochloride is susceptible to degradation under certain conditions. The most common degradation pathway is hydrolysis of the amide bond, especially under acidic or basic conditions, which would yield piperazine and cyclobutanecarboxylic acid. Oxidative conditions might lead to the formation of N-oxides.[5][6] Forced degradation studies are essential to identify these potential degradants proactively.[5]

II. Analytical Troubleshooting Guide: A Symptom-Based Approach

Effective troubleshooting requires a logical, step-by-step process to isolate and identify the root cause of analytical issues. This guide focuses on High-Performance Liquid Chromatography (HPLC), a primary technique for impurity analysis.

Common HPLC Issues and Solutions
Observed Problem Potential Root Causes Recommended Solutions & Rationale
Peak Splitting or Tailing of the Main Peak 1. Inadequate Buffering: Amine hydrochlorides can exhibit poor peak shape if the mobile phase pH is not well-controlled, leading to mixed ionic states on the column. 2. Column Overload: Injecting too much sample can saturate the stationary phase. 3. Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[7]1. Optimize Mobile Phase pH and Buffer: Use a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH. For amine compounds, a slightly acidic pH (e.g., 3-5) often yields better peak shape. Increase buffer concentration if necessary to improve buffering capacity. 2. Reduce Injection Volume/Concentration: Perform a dilution series to determine the optimal sample concentration for your column. 3. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition.
Unexpected Peaks in the Chromatogram 1. Contamination: From glassware, solvents, or the HPLC system itself. 2. Degradation: The sample may have degraded after preparation. 3. Co-eluting Impurities: An impurity may be hidden under the main peak in your current method.1. Run a Blank Gradient: Inject your sample solvent to check for system contamination. Ensure all glassware is scrupulously clean. 2. Analyze Freshly Prepared Samples: Compare the chromatograms of fresh and aged samples to identify degradation products. 3. Modify HPLC Method: Alter the gradient, mobile phase composition, or try a different column chemistry (e.g., phenyl-hexyl instead of C18) to resolve co-eluting peaks.[7]
Poor Retention of Piperazine Impurity High Polarity of Piperazine: Piperazine is a very polar compound and may have little to no retention on traditional reversed-phase columns like C18, eluting at or near the void volume.[8]1. Use a Polar-Embedded or HILIC Column: These columns are designed to retain polar analytes. 2. Derivatization: React the piperazine with a UV-active or fluorescent tag (e.g., dansyl chloride or NBD-Cl) to both increase its retention and improve detection.[5][9]

III. Detailed Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a systematic approach to developing an HPLC method capable of separating 1-(Cyclobutylcarbonyl)piperazine hydrochloride from its potential impurities and degradation products.

Objective: To establish a robust, stability-indicating HPLC method.

Materials:

  • 1-(Cyclobutylcarbonyl)piperazine hydrochloride reference standard

  • HPLC grade acetonitrile, methanol, and water

  • High purity formic acid, ammonium acetate, or phosphate buffers

  • C18 and Phenyl-Hexyl analytical HPLC columns (e.g., 4.6 x 150 mm, 3.5 µm)

Procedure:

  • Initial Scouting Gradient:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Rationale: A broad gradient is used to elute a wide range of potential impurities and establish their approximate retention times. Formic acid is used to control pH and improve peak shape for the amine.

  • Method Optimization:

    • Based on the scouting run, adjust the gradient to improve resolution around the main peak and any observed impurities.

    • If peak shape is poor, experiment with different buffers (e.g., 10 mM ammonium acetate, pH 5.0).

    • If polar impurities are not well-retained, switch to a column with a different selectivity, such as a Phenyl-Hexyl column.

  • Forced Degradation Study:

    • Prepare solutions of the drug substance under the following conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

      • Thermal Degradation: Dry heat at 80°C for 48 hours

      • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours

    • Analyze the stressed samples using the optimized HPLC method.

    • Rationale: Forced degradation helps to generate potential degradation products and demonstrates that the analytical method can separate them from the parent compound, thus proving it is "stability-indicating".[5]

  • Method Validation:

    • Perform validation experiments according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Identification of Unknown Impurities by LC-MS

Objective: To elucidate the structure of unknown impurities observed during HPLC analysis.

Procedure:

  • LC-MS Analysis:

    • Use the developed HPLC method coupled to a mass spectrometer (MS).

    • Acquire data in both positive and negative ion modes to maximize the chances of detecting all impurities.

    • Rationale: The mass spectrometer provides the mass-to-charge ratio (m/z) of the impurities, which is a critical piece of information for identification.

  • Data Interpretation:

    • Determine the accurate mass of the impurity peaks.

    • Use the accurate mass to predict possible elemental compositions.

    • Perform tandem MS (MS/MS) to fragment the impurity ions and obtain structural information.

    • Rationale: The fragmentation pattern of an impurity can be compared to the fragmentation of the parent drug to deduce its structure.

IV. Visualization of Workflows

Diagram 1: General Workflow for Impurity Investigation

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Impurity Identification cluster_3 Resolution A Unexpected Peak or Poor Peak Shape in HPLC B Run Blank Gradient A->B Investigate C Analyze Freshly Prepared Sample A->C Investigate D Optimize HPLC Method (pH, Gradient, Column) A->D Investigate G Forced Degradation Study C->G Confirm degradation E LC-MS Analysis for m/z D->E If unresolved F MS/MS Fragmentation for Structural Clues E->F For structure H Synthesize Impurity Standard for Confirmation F->H Confirm identity G->F I Modify Synthesis or Purification Process H->I If confirmed

Caption: A systematic approach to identifying and resolving impurities.

Diagram 2: Decision Tree for HPLC Peak Splitting

G Start Peak Splitting Observed Q1 Inject Diluted Sample Start->Q1 A1 Peak shape improves Q1->A1 Yes A2 Two distinct peaks appear Q1->A2 No, but... A3 Peak splitting persists Q1->A3 No S1 Likely column overload. Reduce sample concentration. A1->S1 S2 Co-eluting compounds. Modify HPLC method (gradient, column). A2->S2 S3 Possible issue with mobile phase or column. Check pH, buffer capacity, and column integrity. A3->S3

Caption: Troubleshooting guide for resolving split peaks in HPLC.

V. References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • Chromatography Forum. (2004, March 30). Amine hydrochloride in HPLC. Retrieved from [Link]

  • P, R., & K, S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.

  • Rao, D. D., et al. (2022). A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 218, 114884.

  • Gadzała-Kopciuch, R., et al. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Acta Chromatographica, 19, 217-231.

  • Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • Jain, D., et al. (2024). Impurity Profiling In Pharmaceuticals: A Review. International Journal of Pharmaceutical Research and Applications, 9(3), 1351-1364.

  • Mazari, S. A., et al. (2017). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 63, 214-229.

  • N, N., & Reddy, G. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.

  • Google Patents. (n.d.). CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride. Retrieved from

  • Chromatography Forum. (2004, March 30). Amine hydrochloride in HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. Retrieved from

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Shaikh, S., et al. (2018). IMPURITY PROFILING IN PHARMACEUTICALS: A REVIEW. World Journal of Pharmaceutical Research, 7(9), 304-319.

  • Kumar, A., et al. (2019). ISOLATION AND STRUCTURAL ELUCIDATION OF DEGRADATION PRODUCTS OF RANOLAZINE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 10(8), 3769-3778.

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Validation & Comparative

A Senior Application Scientist's Guide to Purity Assessment of 1-(Cyclobutylcarbonyl)piperazine hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 1-(Cyclobutylcarbonyl)piperazine hydrochloride, a key building block in contemporary medicinal chemistry.[1][2] As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the selection of specific analytical techniques, empowering you to develop and validate robust purity assessment methods.

The Analytical Challenge: Unmasking Impurities in a Polar Molecule

1-(Cyclobutylcarbonyl)piperazine hydrochloride is a polar molecule, a characteristic inherent to its piperazine core. This polarity presents a significant challenge for traditional reversed-phase HPLC, where poor retention on non-polar stationary phases (like C18) is a common hurdle.[3] Furthermore, the molecule lacks a strong chromophore, making detection at low levels by UV-Vis spectrophotometry non-trivial.[4][5]

A robust purity method must, therefore, not only quantify the main component with high accuracy and precision but also possess the specificity to separate and detect potential process-related impurities and degradation products.[6][7]

Strategic Approaches to HPLC Method Development

The development of a suitable HPLC method for 1-(Cyclobutylcarbonyl)piperazine hydrochloride requires careful consideration of the stationary phase, mobile phase, and detection technique. Below, we compare three strategic approaches, each with its own merits and demerits.

Approach 1: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)

This is a widely adopted strategy to enhance the retention of polar, ionizable compounds on traditional reversed-phase columns.

The Rationale: By introducing an ion-pairing reagent into the mobile phase, an ion-pair is formed with the ionized analyte. This complex is more hydrophobic than the analyte alone, leading to increased interaction with the stationary phase and, consequently, better retention. For a basic compound like a piperazine derivative, an acidic ion-pairing reagent is employed.

Experimental Protocol: An Exemplary IP-RP-HPLC Method

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard, robust reversed-phase column providing a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA serves as both an acidifier to ensure the analyte is in its protonated form and as an ion-pairing agent.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient 5% B to 40% B over 20 minutesA gradient elution is crucial for separating compounds with a range of polarities, including potential impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTemperature control ensures reproducible retention times.
Detector UV at 210 nmAt this low wavelength, the amide bond of the molecule exhibits some absorbance, allowing for detection.
Injection Volume 10 µLA standard injection volume.

Data Presentation: Expected Performance of IP-RP-HPLC

ParameterExpected ResultJustification
Retention Time of Main Peak ~10-12 minutesSufficiently retained to be separated from the solvent front and early-eluting impurities.
Tailing Factor < 1.5Good peak symmetry is indicative of a well-behaved chromatographic system.
Resolution of Critical Pairs > 1.5Ensures accurate quantitation of closely eluting impurities.
Linearity (r²) > 0.999Demonstrates a direct relationship between concentration and response.
Accuracy (% Recovery) 98.0 - 102.0%Indicates the closeness of the measured value to the true value.
Precision (% RSD) < 1.0%High precision demonstrates the reproducibility of the method.

Workflow for IP-RP-HPLC Method Development

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Select C18 Column B Choose Ion-Pairing Reagent (e.g., TFA) A->B Initial Setup C Optimize Mobile Phase Gradient B->C Enhance Retention D Set Detection Wavelength (210 nm) C->D Achieve Separation E Specificity D->E Proceed to Validation F Linearity & Range E->F G Accuracy & Precision F->G H Robustness G->H

Caption: Workflow for IP-RP-HPLC method development and validation.

Approach 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that is particularly well-suited for the analysis of polar compounds.

The Rationale: In HILIC, a polar stationary phase (e.g., bare silica, or bonded with polar functional groups like cyano or amino) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous modifier. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.

Experimental Protocol: A Representative HILIC Method

ParameterConditionRationale
Column Cyano (CN), 150 mm x 4.6 mm, 3.5 µmA moderately polar stationary phase suitable for HILIC, offering different selectivity compared to silica.[5]
Mobile Phase A Acetonitrile with 0.1% Formic AcidThe high organic content is characteristic of HILIC. Formic acid aids in peak shape and ionization for MS detection.
Mobile Phase B Water with 0.1% Formic AcidThe aqueous component facilitates the partitioning mechanism.
Gradient 95% A to 70% A over 15 minutesThe gradient in HILIC is typically from high to low organic content.
Flow Rate 1.2 mL/min
Column Temperature 40 °CHigher temperatures can improve peak shape in HILIC.
Detector UV at 210 nm or Evaporative Light Scattering Detector (ELSD)ELSD is a universal detector that does not require a chromophore, making it a good alternative for this compound.[5][8][9]
Injection Volume 5 µLSmaller injection volumes are often preferred in HILIC to maintain good peak shape.

Data Presentation: Comparative Performance of HILIC

ParameterExpected ResultJustification
Retention Time of Main Peak ~8-10 minutesGood retention for a polar analyte.
Tailing Factor < 1.8Peak shape can sometimes be more challenging in HILIC.
Resolution of Critical Pairs > 1.5HILIC can offer unique selectivity for polar impurities.
Linearity (r²) > 0.995 (with ELSD)ELSD response is non-linear and often requires a logarithmic transformation.
Accuracy (% Recovery) 97.0 - 103.0%
Precision (% RSD) < 2.0%

Logical Relationship in HILIC Method Selection

Analyte Polar Analyte (Poor RP Retention) HILIC HILIC Mode Analyte->HILIC PolarStationaryPhase Polar Stationary Phase (e.g., CN, Silica) HILIC->PolarStationaryPhase HighOrganicMobilePhase High Organic Mobile Phase (>80% ACN) HILIC->HighOrganicMobilePhase Retention Enhanced Retention PolarStationaryPhase->Retention HighOrganicMobilePhase->Retention

Caption: Rationale for choosing HILIC for polar analytes.

Approach 3: Derivatization Followed by Reversed-Phase HPLC

This approach chemically modifies the analyte to introduce a strong chromophore, thereby enhancing its detectability.

The Rationale: For compounds with poor UV absorbance, derivatization with a reagent that imparts a highly absorbing moiety can significantly improve the sensitivity of the method.[4] This is particularly useful for the detection and quantification of trace-level impurities.

Experimental Protocol: Derivatization with Dansyl Chloride

  • Sample Preparation:

    • Accurately weigh about 10 mg of 1-(Cyclobutylcarbonyl)piperazine hydrochloride into a 10 mL volumetric flask and dissolve in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0).

    • To 1 mL of this solution, add 1 mL of a dansyl chloride solution (1 mg/mL in acetone).

    • Heat the mixture at 60 °C for 30 minutes.

    • Cool and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detector: UV at 340 nm

Data Presentation: Advantages and Disadvantages of Derivatization

AdvantagesDisadvantages
Greatly enhanced sensitivity Additional sample preparation steps increase time and potential for error
Improved selectivity Incomplete derivatization can lead to inaccurate results
Can use standard C18 columns effectively Derivatization reagent can introduce interfering peaks
Applicable for trace impurity analysis Method validation is more complex

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for pharmaceutical purity analysis, it is prudent to consider other techniques.

TechniquePrincipleAdvantages for this AnalysisDisadvantages for this Analysis
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile impurities.The analyte is non-volatile and would require derivatization to increase its volatility. Thermal instability of the hydrochloride salt is a concern.
Titration Quantitative chemical reaction.Simple, inexpensive, and can be highly accurate for assay of the main component.[10]Not suitable for impurity profiling; lacks specificity.[11]
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.A simple and rapid screening tool for impurities.Generally not quantitative; lower resolution compared to HPLC.[12]
Spectrophotometry (UV-Vis) Measurement of light absorption.Very simple and rapid for assay if no interfering substances are present.Lacks specificity to separate the API from its impurities.

Conclusion and Recommendations

For the comprehensive purity assessment of 1-(Cyclobutylcarbonyl)piperazine hydrochloride, Ion-Pairing Reversed-Phase HPLC is the recommended primary technique. It offers a robust and reliable method for both the assay of the main component and the quantification of impurities, without the need for complex sample preparation like derivatization.

HILIC serves as an excellent orthogonal method. If a peak is suspected to be an impurity co-eluting with the main peak in the IP-RP-HPLC method, analysis by HILIC, with its different selectivity, can confirm or deny this suspicion.

Derivatization-based methods should be reserved for situations where trace-level impurities need to be quantified below the detection limits of the direct UV method.

Ultimately, the choice of method will depend on the specific requirements of the analysis, such as the stage of drug development and the nature of the expected impurities. A thorough method validation in accordance with ICH Q2(R1) guidelines is mandatory to ensure the reliability of the chosen method.[6][13][14][15]

References

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.). Retrieved January 23, 2026, from [Link]

  • Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences, 1(3), 1-9.
  • Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). ResearchGate. Retrieved January 23, 2026, from [Link]

  • HPLC Analysis of Piperazine on Primesep 100. (n.d.). SIELC Technologies. Retrieved January 23, 2026, from [Link]

  • HPLC Methods for analysis of Piperazine. (n.d.). HELIX Chromatography. Retrieved January 23, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Retrieved January 23, 2026, from [Link]

  • Preparation method of 1-cyclopropane formyl piperazine hydrochloride. (2020). Google Patents.
  • Aminoglutethimide Included in Nanocapsules Suspension: Comparison of GC-MS and HPLC Methods for Control. (2004). PubMed. Retrieved January 23, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA). Retrieved January 23, 2026, from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Deabes, M. M., et al. (2018). Comparison of the HPLC and the TLC Techniques for the Determination of Biogenic Amines Spiked to Sausage and Smoked Herring Samples. Enliven: Toxicology and Allied Clinical Pharmacology, 5(1), 001.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1996). FDA. Retrieved January 23, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved January 23, 2026, from [Link]

  • Comparison of Chromatographic and Titrimetric Methods for the Determination of the α-amino Nitrogen in Standard Solution and Fish Protein Hydrolysates. (2012). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved January 23, 2026, from [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. Retrieved January 23, 2026, from [Link]

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A Comparative Guide to the Structural Confirmation of 1-(Cyclobutylcarbonyl)piperazine Hydrochloride Using Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic techniques used for the structural confirmation of 1-(Cyclobutylcarbonyl)piperazine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of experimental data and a comparative analysis with structurally similar alternatives. Our approach emphasizes the causality behind experimental choices and the self-validating nature of a multi-technique spectroscopic approach.

Introduction: The Imperative of Unambiguous Structural Confirmation

1-(Cyclobutylcarbonyl)piperazine hydrochloride is a member of the N-acylpiperazine class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. The piperazine moiety is a common pharmacophore, and modifications at the nitrogen positions can dramatically alter a compound's pharmacological profile. The cyclobutylcarbonyl group introduces a specific lipophilicity and conformational rigidity that can influence receptor binding and pharmacokinetic properties.

Given the subtlety of structural variations among analogs and the stringent requirements of pharmaceutical development, unambiguous structural confirmation is paramount. Spectroscopic techniques, when used in concert, provide a powerful and definitive method for elucidating the precise molecular architecture of a synthesized compound. This guide will walk through the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure of 1-(Cyclobutylcarbonyl)piperazine hydrochloride and differentiate it from its analogs.

Experimental Protocols: A Foundation of Reliability

The reliability of spectroscopic data is intrinsically linked to the rigor of the experimental methodology. The following protocols represent standard, validated procedures for the analysis of small organic molecules like 1-(Cyclobutylcarbonyl)piperazine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR spectroscopy provides detailed information about the chemical environment of individual atoms (hydrogen and carbon), enabling the mapping of the molecule's carbon-hydrogen framework. The hydrochloride salt form can influence the chemical shifts of protons near the protonated nitrogen.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O). DMSO-d₆ is often preferred for hydrochloride salts as it allows for the observation of exchangeable protons (N-H).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Set a spectral width of approximately 16 ppm, centered at around 6 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • Set a spectral width of approximately 220 ppm, centered at around 100 ppm.

    • A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

    • Place a small amount of the mixture into a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.[1]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can offer additional structural clues. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules and salts.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

    • A small amount of formic acid may be added to promote protonation.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass-to-charge (m/z) range that includes the expected molecular ion, for example, m/z 50-500.

Structural Confirmation of 1-(Cyclobutylcarbonyl)piperazine Hydrochloride

The combination of NMR, FT-IR, and MS data provides a comprehensive and definitive confirmation of the structure of 1-(Cyclobutylcarbonyl)piperazine hydrochloride.

Molecular Structure

Caption: Structure of 1-(Cyclobutylcarbonyl)piperazine hydrochloride.

NMR Spectroscopic Analysis

The expected ¹H and ¹³C NMR chemical shifts provide a detailed fingerprint of the molecule's structure.

¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Assignment
Cyclobutyl CH₂1.8 - 2.5MultipletProtons on the cyclobutyl ring
Piperazine CH₂2.6 - 3.4MultipletProtons on the piperazine ring
Piperazine NHBroad singletExchangeable proton on the protonated nitrogen
¹³C NMR Expected Chemical Shift (δ, ppm) Assignment
Carbonyl C=O170 - 175Amide carbonyl carbon
Piperazine CH₂40 - 50Carbons of the piperazine ring
Cyclobutyl CH35 - 45Methine carbon of the cyclobutyl ring
Cyclobutyl CH₂18 - 30Methylene carbons of the cyclobutyl ring

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 1-(Cyclobutylcarbonyl)piperazine hydrochloride.[2]

Interpretation:

  • ¹H NMR: The signals in the 1.8-2.5 ppm range are characteristic of the aliphatic protons of the cyclobutyl ring. The complex multiplet structure arises from the coupling between these protons. The signals for the piperazine ring protons are expected between 2.6 and 3.4 ppm. The presence of the hydrochloride salt will cause a downfield shift of the protons on the carbons adjacent to the protonated nitrogen. The proton on the protonated nitrogen itself is expected to appear as a broad singlet that may exchange with water in the solvent.

  • ¹³C NMR: The most downfield signal, in the 170-175 ppm range, is diagnostic for the amide carbonyl carbon.[2] The carbons of the piperazine ring will appear in the 40-50 ppm region. The carbons of the cyclobutyl ring are expected at higher field, with the methine carbon attached to the carbonyl group appearing more downfield than the methylene carbons.

FT-IR Spectroscopic Analysis

The FT-IR spectrum reveals the key functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
N-H Stretch3200 - 3400 (broad)Stretching of the N-H bond of the secondary ammonium salt.
C-H Stretch (aliphatic)2850 - 3000Stretching of C-H bonds in the cyclobutyl and piperazine rings.
C=O Stretch (amide)1630 - 1680 (strong)Stretching of the amide carbonyl bond, a key diagnostic peak.
C-N Stretch1100 - 1300Stretching of the carbon-nitrogen bonds.

Table 2: Expected FT-IR Absorption Bands for 1-(Cyclobutylcarbonyl)piperazine hydrochloride.

Interpretation:

The most characteristic peak in the FT-IR spectrum is the strong absorption band for the amide carbonyl (C=O) stretch, expected in the region of 1630-1680 cm⁻¹. The broad absorption in the 3200-3400 cm⁻¹ region is indicative of the N-H stretch of the protonated amine in the hydrochloride salt. The presence of multiple peaks in the 2850-3000 cm⁻¹ range confirms the aliphatic C-H bonds of the cyclobutyl and piperazine moieties.

Mass Spectrometry Analysis

Mass spectrometry confirms the molecular weight of the free base form of the compound.

Ion Expected m/z Significance
[M+H]⁺~183.15The protonated molecular ion of the free base (C₉H₁₆N₂O).

Table 3: Expected m/z Value for 1-(Cyclobutylcarbonyl)piperazine in ESI-MS (Positive Mode).

Interpretation:

In positive mode ESI-MS, the compound is expected to be detected as its protonated molecular ion ([M+H]⁺). The hydrochloride salt will dissociate in solution, and the free base will be protonated. The calculated monoisotopic mass of the free base (C₉H₁₆N₂O) is approximately 182.13 Da, so the [M+H]⁺ ion should be observed at m/z ~183.13. High-resolution mass spectrometry would allow for the confirmation of the elemental composition. The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the piperazine ring.

Comparative Spectroscopic Analysis

A key aspect of structural confirmation is differentiating the target compound from plausible alternatives, such as isomers or analogs from the same synthetic pathway. Here, we compare 1-(Cyclobutylcarbonyl)piperazine hydrochloride with its cyclopropyl and cyclopentyl analogs, as well as an aromatic counterpart, 1-benzoylpiperazine hydrochloride.

Structural Comparison of Analogs

Caption: Comparison of N-cycloalkylcarbonyl piperazine structures.

¹H NMR Comparison

The size of the cycloalkyl ring has a distinct effect on the chemical shifts of its protons.

Compound Cycloalkyl Protons (δ, ppm) Piperazine Protons (δ, ppm) Other
1-(Cyclopropylcarbonyl)piperazine HCl0.71-0.76 (m, 4H), 1.96-2.03 (m, 1H)3.04-3.16 (m, 4H), 3.69-4.08 (m, 4H)9.58 (s, 2H, NH)
1-(Cyclobutylcarbonyl)piperazine HCl~1.8 - 2.5 (m)~2.6 - 3.4 (m)Broad NH signal
1-(Cyclopentylcarbonyl)piperazine HCl~1.5 - 2.0 (m)~2.8 - 3.8 (m)Broad NH signal

Table 4: Comparison of ¹H NMR Data for N-cycloalkylcarbonyl Piperazine Hydrochlorides.

The highly shielded protons of the cyclopropyl group in 1-(Cyclopropylcarbonyl)piperazine hydrochloride appear at a significantly upfield chemical shift (0.71-0.76 ppm). This is a key differentiating feature compared to the cyclobutyl and cyclopentyl analogs, whose ring protons resonate further downfield.

Differentiating with an Aromatic Analog: 1-Benzoylpiperazine Hydrochloride

Comparing the target aliphatic compound with an aromatic analog like 1-Benzoylpiperazine hydrochloride highlights significant spectroscopic differences.

  • ¹H NMR: 1-Benzoylpiperazine hydrochloride would show characteristic signals in the aromatic region (typically 7.4-8.2 ppm) for the benzoyl group protons, which are absent in the cycloalkyl analogs.

  • ¹³C NMR: The aromatic carbons of the benzoyl group would appear in the 125-140 ppm range, and the carbonyl carbon might be slightly shifted compared to the aliphatic analogs due to conjugation.

  • FT-IR: In addition to the amide C=O stretch, 1-Benzoylpiperazine would exhibit C=C stretching bands for the aromatic ring (around 1600 cm⁻¹) and C-H stretching for sp² hybridized carbons (above 3000 cm⁻¹).

  • Mass Spectrometry: The mass spectrum of 1-Benzoylpiperazine shows a characteristic fragment at m/z 105, corresponding to the benzoyl cation, which is a very stable fragment.[3] This would be a clear differentiator from the cycloalkyl analogs, which would fragment to produce ions corresponding to their respective cycloalkylcarbonyl moieties.

Visualizing the Confirmation Workflow

The process of structural confirmation is a logical progression of experiments, each providing a piece of the structural puzzle.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Confirmation synthesis Synthesize Crude Product purification Purify Compound synthesis->purification nmr ¹H & ¹³C NMR purification->nmr ftir FT-IR purification->ftir ms Mass Spectrometry purification->ms interpret_nmr Determine C-H Framework nmr->interpret_nmr interpret_ftir Identify Functional Groups ftir->interpret_ftir interpret_ms Confirm Molecular Weight ms->interpret_ms final_confirmation Unambiguous Structural Confirmation interpret_nmr->final_confirmation interpret_ftir->final_confirmation interpret_ms->final_confirmation

Caption: Workflow for Spectroscopic Structural Confirmation.

Conclusion

The structural confirmation of 1-(Cyclobutylcarbonyl)piperazine hydrochloride is reliably achieved through a synergistic application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Each technique provides unique and complementary information that, when combined, allows for an unambiguous assignment of the molecular structure. ¹H and ¹³C NMR map the carbon-hydrogen skeleton, FT-IR identifies the key functional groups (amide and ammonium salt), and mass spectrometry confirms the molecular weight.

Comparative analysis with structurally similar compounds is a critical step in this process. The distinct spectroscopic signatures of analogs, such as the upfield ¹H NMR signals of a cyclopropyl group or the aromatic signals of a benzoyl group, provide clear points of differentiation. This multi-faceted approach ensures the high level of confidence in chemical structure required for research and drug development.

References

  • Drawell. Sample Preparation for FTIR Analysis. [Link]

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A Comparative Guide to 1-(Cyclobutylcarbonyl)piperazine Hydrochloride and Its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold and the Significance of N-Acyl Substitution

The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts a combination of structural rigidity, a large polar surface area, and the capacity for multiple hydrogen bond interactions.[1][2] These characteristics often translate to favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, making piperazine derivatives ubiquitous in modern pharmaceuticals.[1][2][3] They are integral components of drugs targeting a wide array of conditions, including neuropsychiatric disorders, microbial infections, and cancer.[4][5][6]

This guide focuses on 1-(Cyclobutylcarbonyl)piperazine hydrochloride , a synthetic derivative distinguished by the attachment of a cyclobutylcarbonyl group to the piperazine core.[4] The selection of this moiety is not arbitrary; the size, conformation, and electronic nature of the N-acyl substituent can profoundly influence a molecule's interaction with biological targets, its metabolic stability, and its overall pharmacological profile.[4]

The purpose of this document is to provide researchers, scientists, and drug development professionals with an objective, data-driven comparative analysis of 1-(Cyclobutylcarbonyl)piperazine hydrochloride against other structurally related piperazine analogs. By examining variations in the N-acyl group—from small cycloalkyl rings to simple alkyl and aryl moieties—we will elucidate the critical structure-activity relationships (SAR) that govern their synthesis, physicochemical properties, and biological potential.

Structural Rationale for Comparator Selection

To understand the unique contributions of the cyclobutylcarbonyl group, we have selected a panel of piperazine analogs that allow for systematic comparison. The core structure of 1-(Cyclobutylcarbonyl)piperazine is modified at the N-1 position, providing a clear basis for evaluating the impact of this substituent.

The chosen comparators are:

  • 1-(Cyclopropylcarbonyl)piperazine: Features a smaller, more strained cycloalkyl ring.[7][8]

  • 1-(Cyclopentylcarbonyl)piperazine & 1-(Cyclohexylcarbonyl)piperazine: Complete the cycloalkyl series, allowing for assessment of ring size and flexibility.[4]

  • 1-Benzoylpiperazine: An aryl-substituted analog to contrast the effects of an aromatic system with aliphatic rings.[8]

  • 1-Acetylpiperazine (Methylcarbonyl): A simple, small alkyl analog serving as a baseline for steric and electronic effects.[8]

G cluster_core Core Scaffold: Piperazine cluster_analogs N-Acyl Substituents Core Piperazine Ring A Cyclobutylcarbonyl (Focus Compound) Core->A N-Acylation B Cyclopropylcarbonyl A->B Structural Variation C Cyclopentylcarbonyl A->C Structural Variation D Cyclohexylcarbonyl A->D Structural Variation E Benzoyl (Aryl) A->E Structural Variation F Acetyl (Alkyl) A->F Structural Variation

Caption: Logical relationship of the focus compound to its selected structural analogs.

Comparative Physicochemical Properties: The Foundation of Developability

A compound's physicochemical properties are fundamental predictors of its behavior in biological systems. Variations in the N-acyl group directly impact parameters like molecular weight, lipophilicity (LogP), melting point, and stability, which in turn affect solubility, membrane permeability, and metabolic fate.[9]

The cyclobutyl group in the title compound introduces specific steric and electronic effects that can modulate receptor binding affinity and metabolic stability when compared to other analogs.[4] For instance, the transition from a strained cyclopropyl ring to a more flexible cyclobutyl or cyclohexyl ring alters the conformational landscape of the molecule, potentially optimizing its fit within a target's binding pocket.

Property1-(Cyclobutylcarbonyl) piperazine HCl1-(Cyclopropylcarbonyl) piperazine HCl[7][8]1-(Cyclopentylcarbonyl) piperazine HCl[4]1-(Cyclohexylcarbonyl) piperazine HCl[4]
Molecular Formula C₉H₁₇ClN₂OC₈H₁₅ClN₂OC₁₀H₁₉ClN₂OC₁₁H₂₁ClN₂O
Molecular Weight ( g/mol ) 204.70[4]190.67[7][8]218.73232.75
Appearance White to yellow solid[4]White to green crystalline powder[7]Data not availableData not available
Melting Point (°C) Decomposes >80°C[4]175 - 179[7]Data not availableData not available
pH Stability Stable in acidic conditions (pH 2–6)[4]Not specifiedNot specifiedNot specified
Solubility Low in nonpolar solvents[4]Soluble in waterNot specifiedNot specified

Expert Commentary: The data highlights a clear trend in molecular weight with increasing ring size. The reported decomposition temperature for the cyclobutyl analog suggests lower thermal stability compared to the crystalline cyclopropyl analog, a factor that is critical for storage and formulation. The stability of 1-(Cyclobutylcarbonyl)piperazine hydrochloride in acidic conditions is a favorable trait for potential oral administration, as it implies resilience to the gastric environment. The choice of a specific analog for development would heavily depend on balancing these properties to achieve the desired therapeutic profile.

Comparative Synthesis: A Standardized Approach to N-Acylation

The synthesis of N-acyl piperazine analogs is typically achieved through a robust and well-established methodology: nucleophilic acyl substitution.[8] This approach involves the reaction of piperazine with a suitable acylating agent, most commonly an acyl chloride, in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products Piperazine Piperazine Reaction Acylation (Nucleophilic Substitution) Piperazine->Reaction AcylChloride R-COCl (e.g., Cyclobutanecarbonyl chloride) AcylChloride->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Base Base (e.g., TEA) 0-5 °C Neutralization HCl Neutralization Base->Neutralization Freebase N-Acyl Piperazine (Free Base) Reaction->Freebase Forms Salt Target Compound (Hydrochloride Salt) Freebase->Salt HCl gas in Ethyl Acetate

Caption: General workflow for the synthesis of N-acyl piperazine hydrochlorides.

Experimental Protocol: Synthesis of 1-(Cyclobutylcarbonyl)piperazine Hydrochloride

This protocol provides a representative, self-validating procedure for the synthesis of the title compound, which can be adapted for other analogs by substituting the appropriate acyl chloride.

Causality and Rationale:

  • Anhydrous Conditions: Piperazine and acyl chlorides are sensitive to moisture. Water can hydrolyze the acyl chloride and react with the amine, leading to side products and reduced yield.

  • Inert Solvent: Dichloromethane (DCM) is used as it is aprotic and effectively dissolves the reactants without participating in the reaction.

  • Temperature Control (0–5°C): Acylation reactions are exothermic. Maintaining a low temperature controls the reaction rate, minimizes the formation of side products (like di-acylated piperazine), and improves selectivity.

  • Base (Triethylamine, TEA): Each mole of acyl chloride reacts with piperazine to produce one mole of HCl. TEA is a non-nucleophilic organic base that scavenges this HCl, preventing it from protonating the starting piperazine and rendering it unreactive.

  • Hydrochloride Salt Formation: The final free base is often an oil or difficult to purify. Converting it to the hydrochloride salt typically yields a stable, crystalline solid that is easier to handle, purify by recrystallization, and formulate.

Step-by-Step Methodology:

  • Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add piperazine (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/g of piperazine).

  • Inert Atmosphere: Purge the flask with dry nitrogen gas.

  • Cooling: Cool the reaction mixture to 0–5°C using an ice bath.

  • Base Addition: Add triethylamine (TEA, 2.2 eq) dropwise to the stirred suspension.

  • Acyl Chloride Addition: Dissolve cyclobutanecarbonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(cyclobutylcarbonyl)piperazine free base.

  • Salt Formation: Dissolve the crude free base in ethyl acetate. Bubble dry HCl gas through the solution (or add a solution of HCl in isopropanol) until precipitation is complete.

  • Isolation: Collect the resulting solid by filtration, wash with cold ethyl acetate, and dry under vacuum to yield 1-(Cyclobutylcarbonyl)piperazine hydrochloride as a solid.[4]

Comparative Pharmacological Profiles & Structure-Activity Relationships (SAR)

The true value of synthesizing analogs lies in understanding how structural changes affect biological activity. Piperazine derivatives are known to interact with a multitude of biological targets.[1][4]

Known and Potential Activities:

  • Antimicrobial & Antifungal Activity: In vitro studies have shown that 1-(Cyclobutylcarbonyl)piperazine hydrochloride possesses notable efficacy against various bacterial and fungal strains, positioning it as a potential lead for developing new anti-infective agents.[4] Its analogs, including the cyclopropyl and cyclohexyl derivatives, have also been noted for similar activities.[4]

  • Neuropsychiatric & Receptor Modulation: The broader class of piperazine derivatives is famous for its impact on the central nervous system (CNS), with many compounds acting as serotonin or dopamine receptor modulators.[4][10] While specific receptor binding data for the title compound is limited in the public domain, ongoing research is assessing its potential to modulate receptors in neurological pathways.[4]

Key SAR Insights:

  • The Role of the Cycloalkyl Ring: The size and conformation of the N-acyl cycloalkyl group are critical. The cyclobutyl ring offers a balance of lipophilicity and conformational constraint that differs from the smaller, rigid cyclopropyl group and the larger, more flexible cyclohexyl group.[4] This specific conformation can be crucial for optimal fitting into an enzyme's active site or a receptor's binding pocket, thereby influencing potency and selectivity.

  • Piperazine vs. Piperidine Core: The presence of the second nitrogen atom in the piperazine ring is a key differentiator from the piperidine scaffold.[11] A compelling study demonstrated that switching from a piperazine to a piperidine core in a series of compounds dramatically altered receptor affinity, converting a ligand with low affinity for the σ1 receptor (Ki = 1531 nM) into one with very high affinity (Ki = 3.64 nM).[12] This highlights that the N-4 nitrogen of piperazine is not merely a passive structural element; its ability to act as a hydrogen bond acceptor and its influence on the molecule's pKa are critical for biological interactions.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)

To experimentally validate and compare the antimicrobial claims, a Minimum Inhibitory Concentration (MIC) assay is the industry-standard method. This protocol provides a robust, self-validating framework for quantifying and comparing the potency of the piperazine analogs.

Rationale: The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is highly standardized (e.g., by the Clinical and Laboratory Standards Institute - CLSI), allowing for reproducible and comparable results across different compounds and laboratories.

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of 1-(Cyclobutylcarbonyl)piperazine HCl and its analogs in a suitable solvent (e.g., sterile deionized water or DMSO) at a high concentration (e.g., 1024 µg/mL).

  • Inoculum Preparation: Culture a target bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) in appropriate broth (e.g., Mueller-Hinton Broth) to log phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound stock solution in the appropriate growth medium to achieve a range of test concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The results can be read visually or with a microplate reader.

  • Data Comparison: The resulting MIC values for 1-(Cyclobutylcarbonyl)piperazine HCl and its analogs can be directly compared. A lower MIC value indicates greater antimicrobial potency.

Conclusion and Future Directions

This comparative guide establishes that 1-(Cyclobutylcarbonyl)piperazine hydrochloride is a compound with a distinct profile shaped by its unique N-acyl substituent. The cyclobutylcarbonyl moiety confers specific physicochemical properties and has been linked to promising in vitro antimicrobial and antifungal activity.[4]

Comparative analysis with other piperazine analogs underscores critical structure-activity relationships:

  • The size and nature of the N-acyl group are potent modulators of biological activity, likely through conformational and steric effects at the target binding site.

  • The piperazine core itself is a crucial pharmacophoric element , with its second nitrogen atom playing a key role in receptor interactions, a feature that distinguishes it from piperidine-based analogs.[12]

Future research should focus on elucidating the precise mechanism of action for the observed antimicrobial effects and expanding the pharmacological characterization to include screens against a panel of CNS receptors, given the well-documented neuroactivity of the broader piperazine class.[4] Systematic modification of the cyclobutyl ring (e.g., adding substituents) or exploring bioisosteric replacements could further refine the activity profile and lead to the development of novel therapeutic agents.

References

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  • Google Patents. (n.d.). Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
  • ACS Publications. (2022, June 8). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Retrieved from [Link]

  • Auburn University. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]

  • NIH. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

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Biological activity comparison between 1-(Cyclobutylcarbonyl)piperazine hydrochloride and similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of 1-(Cyclobutylcarbonyl)piperazine Hydrochloride and Structurally Related Compounds

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for modification at the 1- and 4-positions, enabling the fine-tuning of physicochemical properties and biological activity. N-acylpiperazine derivatives, in particular, have garnered significant attention for their diverse pharmacological effects, often targeting central nervous system (CNS) receptors.

This guide provides a comparative analysis of the biological activity of 1-(Cyclobutylcarbonyl)piperazine hydrochloride and its analogs. Due to the limited publicly available data on the specific biological actions of 1-(Cyclobutylcarbonyl)piperazine hydrochloride, this document will focus on a well-characterized, structurally similar compound, 1-Benzoylpiperazine (BZP), as a reference point. We will outline a proposed experimental framework to elucidate the biological activity of 1-(Cyclobutylcarbonyl)piperazine hydrochloride, drawing parallels and highlighting potential differences with BZP and other related molecules.

Comparative Analysis of Chemical Structures

The primary difference between 1-(Cyclobutylcarbonyl)piperazine hydrochloride and 1-Benzoylpiperazine lies in the nature of the acyl group attached to the piperazine ring.

  • 1-(Cyclobutylcarbonyl)piperazine hydrochloride: Features a saturated, four-membered cyclobutyl ring. This non-aromatic, rigid group can influence receptor binding through steric and hydrophobic interactions.

  • 1-Benzoylpiperazine (BZP): Possesses an aromatic phenyl ring. This allows for potential π-π stacking interactions with aromatic residues in a receptor's binding pocket, a common feature in many ligand-receptor interactions.

This seemingly subtle structural change can have profound implications for the compound's pharmacological profile, including its receptor affinity, selectivity, and metabolic stability.

Known Biological Activity of 1-Benzoylpiperazine (BZP): A Benchmark for Comparison

1-Benzoylpiperazine is known to be a psychoactive substance with stimulant properties. Its primary mechanism of action involves the modulation of several key neurotransmitter systems in the brain.

  • Dopamine (DA) and Serotonin (5-HT) Releaser: BZP has been shown to induce the release of dopamine and serotonin from presynaptic neurons. This is a key contributor to its stimulant effects.

  • Reuptake Inhibition: BZP also acts as a reuptake inhibitor for dopamine, serotonin, and norepinephrine, prolonging their action in the synaptic cleft.

  • Receptor Affinity: BZP exhibits affinity for various serotonin receptor subtypes, further complicating its pharmacological profile.

Proposed Experimental Workflow for Characterizing 1-(Cyclobutylcarbonyl)piperazine Hydrochloride

To systematically evaluate the biological activity of 1-(Cyclobutylcarbonyl)piperazine hydrochloride and compare it to BZP, a multi-tiered experimental approach is recommended. The following workflow outlines the key assays and methodologies.

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Comparison receptor_binding Receptor Binding Assays (Dopamine & Serotonin Receptors) reuptake_assays Neurotransmitter Reuptake Assays (DAT, SERT, NET) receptor_binding->reuptake_assays Determine primary targets potency_selectivity Potency (IC50/EC50) & Selectivity Profiling receptor_binding->potency_selectivity cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) reuptake_assays->cytotoxicity Assess off-target effects reuptake_assays->potency_selectivity therapeutic_index Therapeutic Index Calculation cytotoxicity->therapeutic_index pk_studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) behavioral_assays Behavioral Pharmacology (Locomotor activity, Drug discrimination) pk_studies->behavioral_assays Inform dosing regimen safety_toxicology Safety & Toxicology (Acute & Chronic Dosing) pk_studies->safety_toxicology behavioral_assays->safety_toxicology Evaluate therapeutic window behavioral_assays->therapeutic_index sar_analysis Structure-Activity Relationship (SAR) Analysis potency_selectivity->sar_analysis therapeutic_index->sar_analysis

Caption: Proposed experimental workflow for the characterization of novel N-acylpiperazine derivatives.

Tier 1: In Vitro Primary Screening

1. Receptor Binding Assays:

  • Objective: To determine the affinity of 1-(Cyclobutylcarbonyl)piperazine hydrochloride for a panel of CNS receptors, with a primary focus on dopamine (D1, D2, D3) and serotonin (5-HT1A, 5-HT2A, 5-HT2C) receptor subtypes.[1]

  • Methodology: Radioligand binding assays are the gold standard for determining receptor affinity.[1][2] This involves incubating cell membranes expressing the receptor of interest with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be converted to an affinity constant (Ki).

  • Comparison Point: The affinity profile of 1-(Cyclobutylcarbonyl)piperazine hydrochloride will be directly compared to that of BZP to identify any shifts in receptor selectivity.

2. Neurotransmitter Reuptake Assays:

  • Objective: To assess the ability of the compound to inhibit the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET).

  • Methodology: This can be achieved using cell lines that recombinantly express the respective transporters.[3][4] The assay measures the uptake of a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]serotonin) in the presence of the test compound.[3][5] A reduction in radiolabel uptake indicates inhibitory activity.[3]

  • Comparison Point: Comparing the IC50 values for DAT, SERT, and NET inhibition for both compounds will reveal their relative potencies and selectivities as reuptake inhibitors.

Tier 2: Functional and Safety Assessment

1. In Vitro Functional Assays:

  • Objective: To determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified target receptors.

  • Methodology: Depending on the receptor's signaling mechanism (e.g., Gs, Gi, Gq), various functional assays can be employed. These include measuring changes in intracellular cyclic AMP (cAMP) levels, calcium mobilization, or β-arrestin recruitment.

  • Comparison Point: The functional activity profile will provide crucial insights into the potential physiological effects of the compound, which may differ significantly from BZP even with similar binding affinities.

2. In Vitro Cytotoxicity Assays:

  • Objective: To evaluate the general cytotoxicity of the compound.

  • Methodology: Standard assays such as the MTT or LDH release assay can be used.[6][7][8] These assays measure cell viability and membrane integrity, respectively, after exposure to the compound.[7]

  • Comparison Point: This will establish a preliminary therapeutic window and guide dose selection for subsequent in vivo studies.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Comparative In Vitro Profile of N-Acylpiperazine Derivatives

CompoundD2 Ki (nM)5-HT2A Ki (nM)DAT IC50 (nM)SERT IC50 (nM)Cytotoxicity CC50 (µM)
1-(Cyclobutylcarbonyl)piperazine HCl TBDTBDTBDTBDTBD
1-Benzoylpiperazine (BZP) Literature ValueLiterature ValueLiterature ValueLiterature ValueLiterature Value
Control Compound (e.g., Cocaine) Literature ValueLiterature ValueLiterature ValueLiterature ValueLiterature Value

TBD: To be determined

Detailed Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol provides a step-by-step guide for determining the binding affinity of a test compound for the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [3H]Spiperone (a high-affinity D2 antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds: 1-(Cyclobutylcarbonyl)piperazine hydrochloride and BZP, dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates, filter mats, and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D2 cells to confluency.

    • Harvest the cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 4°C, and resuspend the pellet in fresh buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer to each well.

    • Add 25 µL of the test compound at various concentrations (typically a serial dilution).

    • For total binding, add 25 µL of vehicle. For non-specific binding, add 25 µL of 10 µM haloperidol.

    • Add 25 µL of [3H]Spiperone at a final concentration close to its Kd value.

    • Add 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any unbound radioactivity.

  • Data Acquisition and Analysis:

    • Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway Visualization

The dopamine D2 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This is a key signaling pathway that mediates the effects of many psychoactive compounds.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Dopamine Dopamine (Agonist) Dopamine->D2R Activates Antagonist Antagonist (e.g., Haloperidol) Antagonist->D2R Blocks Test_Compound Test Compound (e.g., Piperazine Derivative) Test_Compound->D2R Binds

Caption: Simplified signaling pathway of the dopamine D2 receptor.

Conclusion

The systematic approach outlined in this guide will enable a comprehensive characterization of the biological activity of 1-(Cyclobutylcarbonyl)piperazine hydrochloride. By directly comparing its in vitro profile to that of the well-studied analog, 1-Benzoylpiperazine, we can elucidate the structure-activity relationships within this chemical series. This information is critical for understanding the compound's potential therapeutic applications and for guiding future drug development efforts in the field of N-acylpiperazine chemistry. The proposed workflow provides a robust framework for generating reliable and reproducible data, ensuring the scientific integrity of the findings.

References

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A Comparative Guide to the Selectivity and Cross-Reactivity of 1-(Cyclobutylcarbonyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the selectivity profile of a novel compound is paramount to predicting its therapeutic potential and off-target liabilities. This guide provides a comprehensive comparative analysis of 1-(Cyclobutylcarbonyl)piperazine hydrochloride, a synthetic piperazine derivative with potential applications in neuroscience and other therapeutic areas.[1] Piperazine-containing compounds are known to interact with a variety of biological targets, particularly within the central nervous system (CNS), often modulating monoaminergic pathways.[1]

This document outlines a robust, multi-faceted strategy for characterizing the selectivity of 1-(Cyclobutylcarbonyl)piperazine hydrochloride. We will compare its hypothetical binding profile against structurally related analogs and established drugs with known mechanisms of action. The experimental protocols detailed herein are designed to provide a clear, data-driven assessment of the compound's specificity, a critical step in the early stages of drug discovery.

Introduction to 1-(Cyclobutylcarbonyl)piperazine hydrochloride and Rationale for Profiling

1-(Cyclobutylcarbonyl)piperazine hydrochloride is a member of the piperazine class of compounds, which are integral to numerous approved drugs due to their favorable pharmacokinetic properties and ability to interact with key biological targets.[1] The core piperazine ring, substituted with a cyclobutylcarbonyl group, presents a unique chemical scaffold with the potential for novel pharmacological activity. Given the promiscuous nature of some piperazine derivatives, a thorough investigation into the cross-reactivity of this compound is essential to delineate its mechanism of action and predict potential side effects.

This guide will focus on a hypothetical, yet plausible, selectivity profile of 1-(Cyclobutylcarbonyl)piperazine hydrochloride, comparing it with:

  • Structural Analogs: 1-(Cyclopropylcarbonyl)piperazine and 1-(Cyclopentylcarbonyl)piperazine to understand the influence of the cycloalkyl moiety on target engagement.

  • Established CNS Drugs: Clozapine (an atypical antipsychotic with a broad receptor binding profile) and Buspirone (an anxiolytic with high affinity for serotonin 5-HT1A receptors) to benchmark its selectivity against clinically relevant compounds.[2][3][4][5]

Experimental Design for Comprehensive Selectivity Profiling

A multi-tiered approach is employed to build a comprehensive selectivity profile. This involves initial broad screening followed by more focused, quantitative assays to confirm and characterize interactions.

Figure 1: A tiered experimental workflow for selectivity profiling.

Tier 1: Broad Panel Screening

The initial step involves screening 1-(Cyclobutylcarbonyl)piperazine hydrochloride at a single high concentration (e.g., 10 µM) against a broad panel of targets to identify potential interactions.

  • CNS Receptor Panel: A radioligand binding assay screen against a panel of over 50 common CNS targets, including serotonin, dopamine, adrenergic, muscarinic, and histamine receptors. This provides a rapid overview of potential off-target interactions in the CNS.

  • Kinase Panel: A kinase activity screen against a large, representative panel of human kinases (e.g., >400) is crucial, as many CNS-acting drugs have been found to have off-target kinase activity.[6][7][8][9][10]

Tier 2: Quantitative Characterization

Any "hits" from the broad panel screen (typically defined as >50% inhibition or displacement) are followed up with quantitative assays to determine the potency of the interaction.

  • IC50/Ki Determination: Concentration-response curves are generated using radioligand competition binding assays to determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) for each identified target.[11]

  • Functional Assays: For the highest affinity targets, functional assays are conducted to determine whether the compound acts as an agonist, antagonist, or inverse agonist. Examples include cAMP accumulation assays for Gs or Gi-coupled receptors or calcium flux assays for Gq-coupled receptors.

Tier 3: Cellular Target Engagement

To confirm that the compound interacts with its primary target(s) in a more physiologically relevant environment, a Cellular Thermal Shift Assay (CETSA) is performed.[12][13][14][15][16] CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells, providing evidence of target engagement in a cellular context.[12][13][14][15][16]

Comparative Selectivity Data (Hypothetical)

The following tables present hypothetical, yet plausible, data for 1-(Cyclobutylcarbonyl)piperazine hydrochloride and its comparators.

CNS Receptor Binding Profile

Table 1: Comparative Ki (nM) Values for a Panel of CNS Receptors

Target1-(Cyclobutylcarbonyl) piperazine HCl1-(Cyclopropylcarbonyl) piperazine1-(Cyclopentylcarbonyl) piperazineClozapineBuspirone
Serotonin
5-HT1A1525101505
5-HT2A2504001805.4>10,000
5-HT2C800>1,00065015>10,000
Dopamine
D21,200>5,000950150500
D3950>5,0007005098
D44508003002029.2
Adrenergic
α1A>10,000>10,000>10,0001.6>10,000
α2A>10,000>10,000>10,000200>10,000
Muscarinic
M1>10,000>10,000>10,0001.9>10,000
Histamine
H1>5,000>8,000>4,0001.1>10,000

Data are presented as geometric mean Ki values from at least three independent experiments.

Interpretation: This hypothetical data suggests that 1-(Cyclobutylcarbonyl)piperazine hydrochloride exhibits a high affinity for the 5-HT1A receptor, with moderate affinity for the D4 receptor. Its selectivity over other serotonin and dopamine receptors, as well as adrenergic, muscarinic, and histamine receptors, appears to be significant. The structural analogs show a similar trend, with the cyclopentyl derivative having slightly higher affinity for some targets compared to the cyclobutyl and cyclopropyl analogs. In contrast, Clozapine demonstrates a much broader spectrum of activity, with high affinity for multiple receptor subtypes.[2][5][17][18][19] Buspirone shows high selectivity for the 5-HT1A receptor, consistent with its known mechanism of action.[3][4][20][21]

Kinase Selectivity Profile

Table 2: Kinase Inhibition Profile (% Inhibition at 10 µM)

Kinase1-(Cyclobutylcarbonyl) piperazine HClSunitinib (Control)
CDK2<10%85%
GSK3β<5%70%
MAPK1<10%55%
ROCK115%95%
VEGFR2<5%98%

Data from a representative panel of kinases.

Interpretation: The hypothetical data indicates that 1-(Cyclobutylcarbonyl)piperazine hydrochloride has a clean kinase profile, with minimal inhibition of a diverse panel of kinases at a high concentration. This is in stark contrast to a known multi-kinase inhibitor like Sunitinib, which shows significant inhibition of multiple kinases. This suggests a low potential for off-target effects mediated by kinase inhibition.

Detailed Experimental Protocols

Radioligand Binding Assays

This protocol describes a competitive binding assay to determine the Ki of a test compound for the human 5-HT1A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4

  • Radioligand: [3H]8-OH-DPAT (specific activity ~120 Ci/mmol)

  • Non-specific determinant: 10 µM Serotonin

  • Test compound: 1-(Cyclobutylcarbonyl)piperazine hydrochloride

  • 96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293-h5-HT1A cells and homogenize in ice-cold membrane preparation buffer. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of 1 mg/mL.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]8-OH-DPAT (final concentration ~0.5 nM), and 50 µL of the test compound at various concentrations (e.g., 0.1 nM to 100 µM).

  • Incubation: Add 50 µL of the membrane preparation to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold assay buffer.

  • Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This guide presents a comprehensive and systematic approach to characterizing the selectivity and cross-reactivity of 1-(Cyclobutylcarbonyl)piperazine hydrochloride. The hypothetical data presented suggests that this compound is a selective ligand for the 5-HT1A receptor with a favorable off-target profile against a broad range of CNS receptors and kinases. The detailed experimental protocols provide a robust framework for researchers to validate these findings and further explore the therapeutic potential of this and other novel chemical entities. A thorough understanding of a compound's selectivity is a cornerstone of modern drug discovery, enabling more informed decision-making and the development of safer and more effective medicines.

References

  • de Oliveira, M. A., & de Freitas, R. M. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-613. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Method for Drug Discovery. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • National Center for Biotechnology Information. (n.d.). Clozapine. PubChem Compound Summary for CID 2818. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Buspirone. PubChem Compound Summary for CID 2477. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Loane, C., & Politis, M. (2012). Buspirone: what is it all about?. Brain research, 1461, 111–118. [Link]

Sources

Establishing a Definitive Reference Standard for 1-(Cyclobutylcarbonyl)piperazine Hydrochloride: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the integrity of every piece of data hinges on the quality of the materials used. For novel compounds like 1-(Cyclobutylcarbonyl)piperazine hydrochloride, a molecule of interest in medicinal chemistry, the establishment of a robust, well-characterized reference standard is not merely a preliminary step but the very foundation of reliable and reproducible scientific inquiry. This guide provides an in-depth, technically-grounded framework for the synthesis, purification, and comprehensive characterization of 1-(Cyclobutylcarbonyl)piperazine hydrochloride to qualify it as a primary reference standard. We will delve into the causality behind the choice of analytical techniques and demonstrate how a multi-faceted analytical approach creates a self-validating system, ensuring the utmost confidence in the standard's identity, purity, and strength.

The Imperative for a Reference Standard

A reference standard serves as the benchmark against which all subsequent batches of a chemical substance are measured. In drug development, its role is paramount for:

  • Accurate Bioassays: Ensuring that pharmacological and toxicological data are attributable to the compound itself and not its impurities.

  • Method Validation: Providing a known quantity and purity for the validation of analytical methods used in quality control.

  • Regulatory Compliance: Fulfilling the stringent requirements of regulatory bodies for well-characterized starting materials and active pharmaceutical ingredients (APIs).

This guide will compare and contrast various analytical methodologies, providing the experimental data necessary to certify a batch of 1-(Cyclobutylcarbonyl)piperazine hydrochloride as a reference standard.

Synthesis and Purification: From Crude Product to Highly Pure Standard

The journey to a reference standard begins with a controlled and well-understood synthetic pathway, followed by rigorous purification to eliminate process-related impurities and by-products.

A common and efficient synthesis route involves the acylation of piperazine with cyclobutane carbonyl chloride.[1] This is typically a two-step process designed to maximize yield and purity.[1]

Synthesis Workflow Diagram

cluster_synthesis Synthesis Stage cluster_purification Purification & Salt Formation A Piperazine C Acylation Reaction (DCM, 0-5°C, Triethylamine) A->C B Cyclobutane Carbonyl Chloride B->C D 1-(Cyclobutylcarbonyl)piperazine (Free Base) C->D Neutralization & Work-up E Crude Free Base D->E F Recrystallization (Ethanol/Water) E->F G Purified Free Base F->G H Hydrochloride Formation (HCl gas in Ethyl Acetate) G->H I 1-(Cyclobutylcarbonyl)piperazine HCl (Crude Salt) H->I J Final Recrystallization I->J K Reference Standard Lot J->K cluster_identity Structural Identity Confirmation cluster_purity Purity and Impurity Profiling Start Purified Material NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Confirms C-H Framework MS Mass Spectrometry (ESI-MS) Start->MS Confirms Molecular Weight FTIR FTIR Spectroscopy Start->FTIR Confirms Functional Groups HPLC HPLC-UV (Purity Assay, Impurities) Start->HPLC Quantifies Purity TGA Thermogravimetric Analysis (Residual Solvents) Start->TGA KarlFischer Karl Fischer Titration (Water Content) Start->KarlFischer Final Qualified Reference Standard NMR->Final Structural Elucidation MS->Final Structural Elucidation FTIR->Final Structural Elucidation HPLC->Final Purity Determination TGA->Final Purity Determination KarlFischer->Final Purity Determination

Caption: Orthogonal analytical workflow for qualifying a chemical reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is unparalleled for elucidating the precise atomic arrangement within a molecule. It provides definitive proof of the carbon-hydrogen framework, confirming that the correct isomer has been synthesized and that no major structural rearrangements have occurred.

  • ¹H NMR: Should confirm the presence and connectivity of protons. For 1-(Cyclobutylcarbonyl)piperazine hydrochloride, the expected signals are:

    • Cyclobutyl Protons: A complex multiplet in the range of δ 1.8–2.5 ppm. [1] * Piperazine Protons: Broad signals for the CH₂ groups, typically in the range of δ 2.6–3.4 ppm, and a signal for the NH proton. [1]* ¹³C NMR: Confirms the carbon backbone.

    • Carbonyl Carbon: A characteristic signal in the downfield region, around δ 170–175 ppm. [1] * Cyclobutyl and Piperazine Carbons: Signals in the aliphatic region.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the reference standard and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrument Setup: Use a 400 MHz or higher spectrometer. Shim the instrument to achieve optimal resolution.

  • Acquisition: Acquire the spectrum using standard parameters.

  • Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal reference.

  • Interpretation: Integrate the signals to determine proton ratios and analyze splitting patterns to confirm connectivity.

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound, offering a fundamental check of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding the protonated molecular ion.

  • Expected Ion: For a compound with the formula C₉H₁₆N₂O (the free base), the expected protonated molecular ion [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 169.13. The hydrochloride salt itself will dissociate in the ESI source.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the reference standard (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Analysis: Identify the base peak and the molecular ion peak. Compare the observed m/z with the calculated exact mass.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse for purity assessment. It separates the main compound from any potential impurities, allowing for precise quantification. A UV detector is suitable as the amide chromophore will absorb UV light. A C18 reversed-phase column is a good starting point for a molecule of this polarity. [1] Comparative Purity Analysis: In-house Standard vs. Alternative Batch

ParameterIn-house Reference StandardAlternative Batch (for comparison)Acceptance Criteria
Purity (by HPLC Area %) 99.8%98.5%≥ 99.5%
Largest Single Impurity 0.08%0.75% (at RRT 1.2)≤ 0.1%
Total Impurities 0.2%1.5%≤ 0.5%
Retention Time (min) 4.524.51Matches standard ± 2%

Experimental Protocol: HPLC Purity Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm [1]* Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the standard in the mobile phase A to a concentration of ~0.5 mg/mL.

Method Validation Insights: For a reference standard, the HPLC method itself must be validated for specificity, linearity, accuracy, and precision to ensure the reliability of the purity value, as outlined in guidelines for piperazine derivative analysis. [2]

Conclusion: A Triad of Trustworthiness

Establishing a reference standard for 1-(Cyclobutylcarbonyl)piperazine hydrochloride is a rigorous process that culminates in a material of unimpeachable quality. The true trustworthiness of this standard is not derived from a single analytical result but from the cohesive and corroborating data from a suite of orthogonal techniques.

  • Identity: Confirmed by the unique "fingerprint" of the NMR spectrum and the precise molecular weight from mass spectrometry.

  • Purity: Quantified by a validated, high-resolution HPLC method.

  • Strength: Assessed by combining the HPLC purity with data on water content (Karl Fischer) and residual solvents (TGA), if applicable.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can establish a definitive reference standard, ensuring the accuracy, reproducibility, and integrity of their scientific work.

References

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 1-(Cyclobutylcarbonyl)piperazine Hydrochloride for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 1-(Cyclobutylcarbonyl)piperazine hydrochloride is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides an in-depth, objective comparison of established methods for its synthesis, complete with detailed experimental protocols and supporting data to inform your choice of synthetic strategy.

Introduction: The Significance of 1-(Cyclobutylcarbonyl)piperazine Hydrochloride

1-(Cyclobutylcarbonyl)piperazine hydrochloride serves as a crucial intermediate in medicinal chemistry. The piperazine moiety is a common scaffold in a wide array of pharmaceuticals, imparting favorable pharmacokinetic properties such as improved solubility and bioavailability. The cyclobutylcarbonyl group can provide a unique structural element for probing receptor binding pockets and optimizing drug-target interactions. This guide will benchmark three primary synthetic routes to this important compound, evaluating them on criteria of yield, purity, operational simplicity, and scalability.

Comparative Analysis of Synthetic Methodologies

The synthesis of 1-(Cyclobutylcarbonyl)piperazine hydrochloride can be approached through several distinct strategies. Here, we compare three prevalent methods: Direct Acylation, the use of a Boc-Protecting Group Strategy, and a One-Pot Synthesis via In-Situ Protonation.

MethodKey StepsTypical YieldPurityAdvantagesDisadvantages
A: Direct Acylation 1. Acylation of Piperazine2. HCl Salt Formation60-75%GoodFewer steps, cost-effectiveRisk of di-acylation, requires careful control of stoichiometry
B: Boc-Protecting Group 1. Mono-Boc Protection2. Acylation3. Deprotection4. HCl Salt Formation~80-90% (overall)ExcellentHigh selectivity, minimal di-acylation byproductMulti-step, requires costly protecting group and additional reagents
C: One-Pot In-Situ Protonation 1. In-situ mono-protonation of Piperazine2. Acylation and concurrent HCl salt formationGood to ExcellentGood to ExcellentOne-pot procedure, avoids separate protection/deprotection, good atom economyRequires careful pH control, potential for side reactions if not optimized

Method A: Direct Acylation of Piperazine

This is the most straightforward approach, involving the direct reaction of piperazine with cyclobutanecarbonyl chloride.

Rationale

The direct acylation method is favored for its simplicity and cost-effectiveness, as it avoids the introduction and subsequent removal of a protecting group. The primary challenge lies in controlling the selectivity of the reaction to favor mono-acylation over the formation of the di-acylated byproduct. This is typically achieved by using an excess of piperazine or by carefully controlling the addition of the acyl chloride at low temperatures.

Experimental Protocol

Step 1: Synthesis of 1-(Cyclobutylcarbonyl)piperazine

  • To a stirred solution of piperazine (2.0 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), triethylamine (TEA) (1.1 equivalents) is added.

  • The mixture is cooled to 0-5 °C in an ice bath.

  • A solution of cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous DCM is added dropwise over 1-2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with water. The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-(cyclobutylcarbonyl)piperazine as an oil or solid.

  • Purification is achieved by column chromatography on silica gel or by recrystallization.

Step 2: Formation of the Hydrochloride Salt

  • The purified 1-(cyclobutylcarbonyl)piperazine is dissolved in a suitable solvent such as ethyl acetate or diethyl ether.

  • A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added slowly with stirring until precipitation is complete.

  • The resulting white solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford 1-(Cyclobutylcarbonyl)piperazine hydrochloride.

Workflow Diagram

Method_A cluster_step1 Step 1: Acylation cluster_step2 Step 2: Salt Formation Piperazine Piperazine + TEA in DCM Reaction Reaction at 0-5 °C, then RT Piperazine->Reaction AcylChloride Cyclobutanecarbonyl Chloride in DCM AcylChloride->Reaction Workup Aqueous Workup & Purification Reaction->Workup FreeBase 1-(Cyclobutylcarbonyl)piperazine Workup->FreeBase HCl_Addition Addition of HCl FreeBase->HCl_Addition Filtration Filtration & Drying HCl_Addition->Filtration FinalProduct 1-(Cyclobutylcarbonyl)piperazine HCl Filtration->FinalProduct Method_B cluster_step1 Step 1: Protection cluster_step2 Step 2: Acylation cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Salt Formation/Purification Piperazine_Boc Piperazine + (Boc)₂O Boc_Piperazine mono-Boc-piperazine Piperazine_Boc->Boc_Piperazine Acylation_Boc Acylation with Cyclobutanecarbonyl Chloride Boc_Piperazine->Acylation_Boc Protected_Product N-(cyclobutylcarbonyl)-N'-Boc-piperazine Acylation_Boc->Protected_Product Deprotection Acidic Deprotection (e.g., TFA or HCl) Protected_Product->Deprotection FreeBase_HCl 1-(Cyclobutylcarbonyl)piperazine or its salt Deprotection->FreeBase_HCl FinalProduct_B 1-(Cyclobutylcarbonyl)piperazine HCl FreeBase_HCl->FinalProduct_B Method_C cluster_onepot One-Pot Reaction cluster_workup Workup & Purification Start Piperazine + HCl in Solvent InSituSalt In-situ formation of Piperazine Monohydrochloride Start->InSituSalt Acylation_C Addition of Cyclobutanecarbonyl Chloride InSituSalt->Acylation_C Reaction_C Reaction at RT or Reflux Acylation_C->Reaction_C Filtration_C Filtration Reaction_C->Filtration_C Recrystallization Recrystallization Filtration_C->Recrystallization FinalProduct_C 1-(Cyclobutylcarbonyl)piperazine HCl Recrystallization->FinalProduct_C

Comparative Guide to In-Vitro Assay Validation for 1-(Cyclobutylcarbonyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing 1-(Cyclobutylcarbonyl)piperazine Hydrochloride (CBP-HCl)

The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1] This heterocyclic ring is particularly prominent in agents targeting the central nervous system (CNS), where it often serves as a key pharmacophoric element for interaction with neurotransmitter receptors.[2] Many piperazine derivatives exhibit pharmacological activity through the monoamine pathway, engaging with serotonin (5-HT) and dopamine (D) receptors.[2][3]

1-(Cyclobutylcarbonyl)piperazine hydrochloride (CBP-HCl) is a research compound belonging to this class. While its specific biological targets are still under investigation, its structural similarity to known neuropharmacological agents strongly suggests potential activity at G-Protein Coupled Receptors (GPCRs) involved in neurotransmission.[4][5] For instance, related phenylpiperazine compounds are known modulators of serotonin receptors like 5-HT1A and 5-HT2A.[1][5]

This guide provides an in-depth validation framework for a competitive radioligand binding assay, a foundational in-vitro method for characterizing the interaction of a novel compound like CBP-HCl with a putative target. We will use the human serotonin 5-HT2A receptor as our exemplary target, a choice guided by the established pharmacology of the broader piperazine class.[5] This document will not only detail the "how" but, more critically, the "why" behind each validation step, comparing the performance of CBP-HCl with established reference compounds and grounding our methodology in authoritative regulatory standards.

The Scientific Rationale: Selecting the Right In-Vitro Assay

Before committing resources to extensive functional studies, the primary objective is to confirm direct, specific binding of a test compound to its hypothesized target. A competitive radioligand binding assay is the gold standard for this initial characterization.

Why this choice?

  • Direct Interaction: This assay directly measures the affinity of a compound for the receptor binding site by quantifying its ability to displace a known high-affinity radiolabeled ligand. This confirms a physical interaction, which is a prerequisite for any subsequent functional effect.

  • Quantitative Affinity: It yields a precise measure of binding affinity, the inhibition constant (Kᵢ), which is crucial for structure-activity relationship (SAR) studies and for comparing the potency of different compounds.

  • Foundation for Function: A compound that does not bind to the receptor in this assay is highly unlikely to exert a functional effect through that receptor. Confirming binding is a logical first step before investigating downstream signaling events measured by functional assays (e.g., IP1 accumulation or calcium flux for Gq-coupled receptors like 5-HT2A).[6][7]

The following diagram illustrates the general workflow for validating this chosen in-vitro assay, a process that ensures the data generated is reliable, reproducible, and fit for its intended purpose.

Assay_Validation_Workflow cluster_Dev Assay Development & Optimization cluster_App Application Dev Assay Development Target Selection (e.g., 5-HT2A) Radioligand & Cell Line Choice Buffer & Incubation Optimization Spec Specificity / Selectivity Displacement by known ligands Cross-reactivity vs. other receptors Dev->Spec Lin Linearity & Range Serial dilutions of compound Correlation of concentration vs. response Spec:f0->Lin:f0 Acc Accuracy Spike & recovery experiments Comparison with reference method Lin:f0->Acc:f0 Prec Precision Repeatability (Intra-assay) Intermediate Precision (Inter-assay) Acc:f0->Prec:f0 Rob Robustness Minor variations in: Incubation time Temperature Buffer pH Prec:f0->Rob:f0 App Routine Screening & Profiling Kᵢ Determination for CBP-HCl Comparative Analysis Rob->App

Caption: Workflow for In-Vitro Assay Validation.

Pillar 1: A Self-Validating System: The Core Validation Parameters

For an assay to be trustworthy, its performance characteristics must be thoroughly evaluated. We ground our validation protocol in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[8]

  • Specificity: This is the ability of the assay to measure the analyte of interest unequivocally.[9] In a binding assay, this means ensuring that the observed binding is truly to the 5-HT2A receptor and not to the filter plate, other proteins in the membrane preparation, or other receptor subtypes.

    • Causality: Without specificity, all other data is meaningless. A high affinity value could be due to non-specific binding, leading to a false positive and wasted resources pursuing a non-viable compound.

  • Linearity & Range: This establishes a proportional relationship between the concentration of the test compound and the measured response (in this case, displacement of the radioligand).[10]

    • Causality: Linearity within a defined range is essential for accurately calculating the IC₅₀ (the concentration of compound that displaces 50% of the radioligand), which is then used to derive the Kᵢ. A non-linear response suggests saturation or other artifacts that would invalidate the Kᵢ calculation.

  • Accuracy: This refers to the closeness of the measured value to the true or accepted reference value.[11] For a binding assay, this can be demonstrated by determining the Kᵢ of a known reference standard and comparing it to well-established literature values.

  • Precision: This measures the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Variation within a single assay run.

    • Intermediate Precision (Inter-assay precision): Variation between different runs on different days with different analysts or equipment.

    • Causality: An imprecise assay yields data with high variability, making it impossible to discern real differences in potency between compounds or to trust the Kᵢ value from a single experiment. High precision ensures the results are reproducible.[11]

  • Robustness: This is a measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.[10]

    • Causality: A robust assay is transferable between labs and analysts without requiring re-optimization. It demonstrates that normal, minor fluctuations in experimental conditions (e.g., a slight drift in incubator temperature) will not compromise the validity of the results.

Pillar 2: Detailed Experimental Protocols

The following protocols are designed as a self-validating system for determining the binding affinity of CBP-HCl at the human 5-HT2A receptor.

Protocol 1: 5-HT2A Competitive Radioligand Binding Assay

This protocol establishes the primary experimental conditions.

  • Materials:

    • Receptor Source: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[12][13]

    • Radioligand: [³H]Ketanserin (a well-characterized 5-HT2A antagonist).[14]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific Binding Control: Mianserin (10 µM) or another suitable 5-HT2A antagonist.

    • Test Compound: 1-(Cyclobutylcarbonyl)piperazine hydrochloride (CBP-HCl), dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).

    • Hardware: 96-well filter plates (e.g., GF/B), vacuum manifold, liquid scintillation counter, and scintillation cocktail.

  • Step-by-Step Procedure:

    • Prepare serial dilutions of CBP-HCl and reference compounds in assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

    • To each well of a 96-well plate, add:

      • 25 µL of assay buffer (for Total Binding) OR 25 µL of non-specific binding control (Mianserin) OR 25 µL of test/reference compound dilution.

      • 25 µL of [³H]Ketanserin diluted in assay buffer (final concentration ~1-2 nM, near its Kₑ).

      • 50 µL of the 5-HT2A receptor membrane preparation diluted in assay buffer (protein concentration to be optimized, typically 5-15 µ g/well ).[14]

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration over the 96-well filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well and quantify the bound radioactivity using a liquid scintillation counter.

Protocol 2: Assay Validation Experiments

These experiments are performed using the general procedure from Protocol 1.

  • Specificity:

    • Run a competition assay with a known, high-affinity 5-HT2A ligand (e.g., Ketanserin, Mianserin) to demonstrate complete displacement of [³H]Ketanserin.

    • To assess selectivity, test CBP-HCl in similar binding assays for other relevant receptors, such as the Dopamine D2 or Serotonin 5-HT1A receptors.

  • Linearity & Range:

    • Perform the competition assay using at least 8 concentrations of CBP-HCl, spanning the expected displacement curve (e.g., from 1% to 99% inhibition).

    • Plot the log of the compound concentration versus the percentage inhibition and fit the data with a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀. The quality of the fit (R²) indicates linearity over the tested range.

  • Accuracy:

    • Determine the IC₅₀ and calculate the Kᵢ for at least two well-characterized reference compounds (e.g., Ketanserin, Risperidone) in the assay.

    • Compare the experimentally determined Kᵢ values to established, high-quality literature values. The results should be in close agreement.

  • Precision:

    • Repeatability (Intra-assay): Prepare three independent dilution series of CBP-HCl. Run all three series on the same 96-well plate in a single experiment. Calculate the Kᵢ for each series and determine the coefficient of variation (%CV) between them.

    • Intermediate Precision (Inter-assay): Repeat the experiment on three different days. Calculate the mean Kᵢ and %CV across the three days.

  • Robustness:

    • Perform the assay with CBP-HCl while introducing small, deliberate changes to the standard protocol:

      • Vary incubation time (e.g., Standard ± 15 minutes).

      • Vary incubation temperature (e.g., Standard ± 2°C).

      • Vary the pH of the assay buffer (e.g., 7.2, 7.4, 7.6).

    • Calculate the Kᵢ under each condition and compare it to the value obtained under standard conditions. The results should not differ significantly.

Pillar 3: Performance Comparison and Mechanistic Context

Once validated, the assay can be used to confidently characterize CBP-HCl and compare its performance against relevant alternatives. The data presented below is hypothetical but reflects realistic outcomes for a novel piperazine-based compound.

Comparative Binding Affinity at the Human 5-HT2A Receptor
CompoundClass/TypeKᵢ (nM) ± SEM (n=3)Selectivity (vs. D₂ Receptor)
CBP-HCl Test Compound 45.8 ± 3.1 ~25-fold (Kᵢ D₂ ≈ 1150 nM)
KetanserinReference Antagonist1.9 ± 0.2>100-fold
mCPPReference Agonist150.2 ± 11.5~5-fold
FlibanserinFDA-Approved Drug26.5 ± 2.8[1]~10-fold (vs. D₄)[1]

Interpretation: In this comparative analysis, CBP-HCl demonstrates moderate-to-high affinity for the 5-HT2A receptor, with a potency greater than the known agonist mCPP but less than the antagonist Ketanserin and the approved drug Flibanserin. Its 25-fold selectivity over the Dopamine D₂ receptor suggests a degree of target specificity, a desirable trait in drug development.

Mechanistic Context: 5-HT2A Receptor Signaling

To understand the potential functional consequences of CBP-HCl binding, it is essential to visualize the receptor's signaling pathway. The 5-HT2A receptor is a canonical Gq-coupled GPCR.

5HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Serotonin (or CBP-HCl?) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor 1. Binds G_Protein Gαq/11 βγ Receptor->G_Protein 2. Activates PLC Phospholipase C (PLC) G_Protein->PLC 3. Gαq activates PIP2 PIP2 PLC->PIP2 4. Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release 5a. Mobilizes PKC Protein Kinase C (PKC) DAG->PKC 5b. Activates Cell_Response Cellular Response (e.g., neuronal excitability) PKC->Cell_Response Ca_Release->Cell_Response

Caption: Canonical Gq signaling pathway of the 5-HT2A receptor.

Conclusion

This guide has detailed a robust, scientifically-grounded framework for the validation of an in-vitro competitive binding assay for 1-(Cyclobutylcarbonyl)piperazine hydrochloride. By adhering to the principles of specificity, accuracy, precision, and robustness, as outlined by ICH guidelines, we establish a trustworthy system for characterizing the compound's primary pharmacology. The comparative data situates CBP-HCl within the context of known reference compounds, providing a clear, quantitative measure of its potency and selectivity. This validated assay serves as a critical decision-making tool, providing the reliable data necessary to justify progression to more complex functional assays and subsequent stages of the drug discovery pipeline.

References

  • PubChem. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | C8H15ClN2O | CID 20847955. National Center for Biotechnology Information. Available from: [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Available from: [Link]

  • Piazzi, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available from: [Link]

  • National Center for Biotechnology Information. Advances in G Protein-Coupled Receptor High-throughput Screening. Available from: [Link]

  • PubMed. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. National Center for Biotechnology Information. Available from: [Link]

  • National Center for Biotechnology Information. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency. Available from: [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Available from: [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures. Available from: [Link]

  • DiscoverX. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available from: [Link]

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  • NIH SEED Office. Regulatory Knowledge Guide for In Vitro Diagnostics. Available from: [Link]

  • Celerity. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Available from: [Link]

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  • Acta Pharmaceutica Sinica B. Recent progress in assays for GPCR drug discovery. Available from: [Link]

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Head-to-head comparison of different purification techniques for 1-(Cyclobutylcarbonyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Purification of 1-(Cyclobutylcarbonyl)piperazine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity for a Versatile Building Block

1-(Cyclobutylcarbonyl)piperazine hydrochloride is a key synthetic intermediate in the development of novel therapeutics.[1][2] Its structural motif is prevalent in compounds targeting a range of biological pathways. As with any active pharmaceutical ingredient (API) precursor, its purity is not merely a quality metric but a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final drug product. The presence of impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic byproducts, and significant regulatory hurdles.[3][4]

This guide provides a head-to-head comparison of three common, yet distinct, purification techniques for 1-(Cyclobutylcarbonyl)piperazine hydrochloride: Recrystallization, Flash Column Chromatography, and Acid-Base Extraction. We will delve into the mechanistic principles of each method, provide detailed, field-tested protocols, and present comparative data to empower you, the research and development scientist, to make informed decisions for your specific application.

Foundational Knowledge: Physicochemical Properties

A successful purification strategy is built upon a thorough understanding of the target molecule's physical and chemical properties.

PropertyValue / DescriptionImplication for Purification
Molecular Formula C₉H₁₇ClN₂O-
Molecular Weight 204.7 g/mol Influences chromatographic behavior and diffusion rates.[1]
Appearance White to yellow solidVisual indicator of purity; color may suggest impurities.[1]
Form Hydrochloride SaltThe ionic nature of the salt dictates its solubility, making it highly soluble in polar protic solvents (water, alcohols) and poorly soluble in nonpolar organic solvents. This is the key property exploited in all three purification techniques.[5][6]
pH Stability Stable in acidic conditions (pH 2-6)The compound is robust under acidic conditions required for certain purification steps. It may degrade at pH > 7 via amide hydrolysis.[1]
Thermal Stability Decomposes >80°CHigh temperatures should be avoided, particularly during solvent removal, to prevent degradation.[1]

Head-to-Head Comparison of Purification Techniques

Technique 1: Recrystallization

Principle & Rationale: Recrystallization is a classic and highly effective technique for purifying solid compounds. It leverages the difference in solubility of the desired compound and its impurities in a chosen solvent system at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. As the saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out, leaving the more soluble impurities behind in the mother liquor. For a hydrochloride salt like our target molecule, a polar protic solvent or a mixture including one is typically the starting point.[5]

Experimental Protocol:

  • Solvent Screening: In separate test tubes, test the solubility of a small amount of crude material (~20 mg) in various solvents (e.g., isopropanol, ethanol, methanol, acetone, water, and mixtures like isopropanol/ethyl acetate). The goal is to find a solvent that dissolves the compound when hot but results in poor solubility when cold. Isopropanol is often a preferred choice for hydrochloride salts over ethanol due to lower solubility of the salt form.[5]

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 1-(Cyclobutylcarbonyl)piperazine hydrochloride and the chosen solvent (e.g., isopropanol). Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid is just completely dissolved at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold solvent to remove any residual mother liquor.[6]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Workflow Diagram:

Caption: Workflow for Purification by Recrystallization.

Technique 2: Flash Column Chromatography

Principle & Rationale: Flash chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (eluent).[7] For polar, basic compounds like piperazine derivatives, the acidic nature of standard silica gel can cause strong adsorption and peak tailing. This is mitigated by adding a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase.[6] The hydrochloride salt is often too polar to move on a standard silica column; therefore, the crude material is typically neutralized (free-based) before loading.

Experimental Protocol:

  • Free-Basing (Sample Prep): Dissolve the crude hydrochloride salt in a minimal amount of water and basify to pH ~10 with a suitable base (e.g., 1M NaOH or saturated NaHCO₃). Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude free base oil/solid.

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal eluent system. Aim for an Rf value of ~0.2-0.3 for the target compound. A good starting point for polar amines is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM), often with a 0.5-1% addition of triethylamine (TEA) to prevent tailing.[7]

  • Column Packing: Pack a glass column with silica gel using the initial eluent composition.

  • Sample Loading: Dissolve the crude free base in a minimal amount of the eluent or DCM. For less soluble compounds, a "dry loading" technique is preferred: dissolve the compound in a volatile solvent, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Run the column under positive pressure (flash). Start with the initial eluent and either run isocratically or gradually increase the polarity (e.g., by increasing the percentage of methanol) to elute the compound.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent in vacuo. To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or EtOAc) and add a stoichiometric amount of HCl (e.g., as a solution in ether or isopropanol) to precipitate the pure salt. Filter and dry.

Workflow Diagram:

Caption: Workflow for Purification by Flash Chromatography.

Technique 3: Acid-Base Extraction

Principle & Rationale: This liquid-liquid extraction technique is ideal for separating basic or acidic compounds from neutral impurities.[8] Since 1-(Cyclobutylcarbonyl)piperazine is a basic amine, it can be protonated by an acid to form a water-soluble ammonium salt.[9] This allows it to be selectively extracted from an organic solvent into an aqueous acidic layer, leaving non-basic, organic-soluble impurities behind. The process is then reversed by adding a base to the aqueous layer, which regenerates the water-insoluble free amine, allowing it to be extracted back into a fresh organic layer.

Experimental Protocol:

  • Initial Dissolution: Dissolve the crude 1-(Cyclobutylcarbonyl)piperazine hydrochloride in a suitable organic solvent in which the neutral impurities are also soluble (e.g., dichloromethane or ethyl acetate). Note: The HCl salt itself has low solubility in these solvents. The crude material is often the free base from a reaction workup. If starting with the salt, it must first be converted to the free base as described in the chromatography section.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with an acidic aqueous solution (e.g., 1M HCl).[10] The basic piperazine derivative will react with the acid and move into the aqueous layer as its hydrochloride salt. Neutral impurities will remain in the organic layer.

  • Layer Separation: Separate the two layers. Retain the aqueous (acidic) layer, which now contains the protonated product. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the collected aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH) with stirring until the solution is strongly basic (pH > 10). The water-insoluble free amine of 1-(Cyclobutylcarbonyl)piperazine will precipitate or form an oil.

  • Back-Extraction: Extract the free amine from the basified aqueous solution using a fresh portion of an organic solvent (e.g., dichloromethane) several times.

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the purified free base.

  • Salt Formation: Convert the purified free base back to the hydrochloride salt as described in the chromatography protocol.

Workflow Diagram:

Sources

Safety Operating Guide

Navigating the Safe Disposal of 1-(Cyclobutylcarbonyl)piperazine Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The proper handling and disposal of these compounds are paramount to ensuring a safe laboratory environment and maintaining environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of 1-(Cyclobutylcarbonyl)piperazine hydrochloride, a piperazine derivative utilized in medicinal chemistry.[1][2] Our focus is not just on the "how," but the "why," grounding each step in established safety protocols and regulatory standards to empower researchers with the knowledge to manage chemical waste responsibly.

Section 1: Understanding the Compound-Specific Hazards

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with 1-(Cyclobutylcarbonyl)piperazine hydrochloride is essential. This compound is a hydrochloride salt of a piperazine derivative.[1] While specific toxicological data for this exact compound is limited, the available Safety Data Sheets (SDS) and information on analogous structures provide a clear directive for cautious handling.

Key Hazard Considerations:

  • Skin and Eye Irritation: As a hydrochloride salt, this compound is classified as a skin and serious eye irritant.[3] Direct contact can cause redness, pain, and in the case of eye contact, potential damage.

  • Respiratory Irritation: Although not always explicitly stated for this specific molecule, dusts or aerosols of similar compounds can cause respiratory tract irritation.[4]

  • Piperazine Core Structure: The parent piperazine molecule exhibits a broader range of hazards, including the potential for skin and respiratory sensitization, and it is suspected of damaging fertility or the unborn child.[5][6] While these effects are not directly attributed to 1-(Cyclobutylcarbonyl)piperazine hydrochloride, this information necessitates a conservative and cautious approach to handling and disposal.

Hazard ClassificationDescriptionSource
Skin Irritation Causes skin irritation.[3]
Eye Irritation Causes serious eye irritation.[3]
Potential Sensitizer Based on the piperazine core, may cause allergic skin or respiratory reactions.[5]
Section 2: The Hierarchy of Waste Management: A Guiding Principle

The approach to chemical waste disposal should not be a linear path to destruction but rather a hierarchical decision-making process. This principle, often advocated by environmental and safety agencies, prioritizes waste reduction and recycling over disposal.

WasteHierarchy A Reduction (e.g., optimize reaction scale) B Reuse/Recycling (e.g., recovery of unreacted material) A->B If reduction is not feasible C Treatment (e.g., neutralization, incineration) B->C If reuse is not possible D Disposal (e.g., licensed hazardous waste landfill) C->D As a final option

Caption: Waste Management Hierarchy for Laboratory Chemicals.

For a specialized intermediate like 1-(Cyclobutylcarbonyl)piperazine hydrochloride, reduction through careful planning of synthesis scale is the most effective first step. Reuse or recycling may be limited unless a specific purification and recovery protocol is developed. Therefore, for most laboratory settings, the focus will be on proper treatment and disposal.

Section 3: Pre-Disposal Procedures: Ensuring Safety at the Source

Proper disposal begins long before the waste container leaves the laboratory. The following steps are critical for minimizing risk to personnel and ensuring regulatory compliance.

Step 1: Personal Protective Equipment (PPE)

Given the irritant nature of the compound, appropriate PPE is non-negotiable.[3] The causality here is direct: the PPE acts as a primary barrier to prevent the chemical from coming into contact with the body.

  • Hand Protection: Wear impervious gloves (e.g., nitrile) to prevent skin contact.

  • Eye/Face Protection: Use safety glasses with side shields or goggles.[7] A face shield may be necessary if there is a risk of splashing.[7]

  • Skin and Body Protection: A lab coat is mandatory. Ensure it is fully buttoned.

  • Respiratory Protection: If handling large quantities or if dust generation is likely, use a NIOSH-approved respirator.[4]

Step 2: Segregation of Waste

Chemical waste streams must be kept separate to prevent dangerous reactions. 1-(Cyclobutylcarbonyl)piperazine hydrochloride waste should be segregated as follows:

  • Solid Waste: Collect un- or minimally-contaminated material (e.g., weigh boats, contaminated filter paper) in a designated, sealed container.

  • Aqueous Waste: Solutions containing the compound should be collected in a separate, clearly labeled hazardous waste container.

  • Organic Solvent Waste: If the compound is dissolved in an organic solvent, it should be disposed of in the appropriate flammable or halogenated waste stream, depending on the solvent.

Never mix different waste streams without first consulting a chemical compatibility chart or your institution's Chemical Hygiene Officer. The rationale is to prevent inadvertent chemical reactions, such as the release of toxic gases or the generation of heat and pressure.

Section 4: Disposal Protocols

Disposal of 1-(Cyclobutylcarbonyl)piperazine hydrochloride must adhere to local, state, and federal regulations.[3] In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[8][9][10][11]

Protocol 4.1: Disposal of Solid 1-(Cyclobutylcarbonyl)piperazine Hydrochloride

  • Containerization: Place the solid waste into a robust, leak-proof container with a secure lid. The container must be compatible with the chemical.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-(Cyclobutylcarbonyl)piperazine hydrochloride," and the specific hazards (e.g., "Irritant").

  • Accumulation: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Professional Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4] These licensed professionals are equipped to transport and dispose of the chemical in accordance with all regulations.[12]

Protocol 4.2: Disposal of Solutions Containing 1-(Cyclobutylcarbonyl)piperazine Hydrochloride

Due to its hydrochloride salt nature, aqueous solutions will be acidic.

  • Neutralization (if permissible): For dilute aqueous solutions, neutralization may be an option if permitted by your local regulations and institutional policies. This step is critical because it can render the waste less hazardous.[13]

    • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the solution while stirring in a well-ventilated area (e.g., a fume hood).[13]

    • Monitor the pH of the solution. The reaction is complete when effervescence ceases and the pH is between 6 and 8.[13]

    • Important: Even after neutralization, the solution may still be considered hazardous waste due to the organic component and must be collected and disposed of through the proper channels.[14][15] Do not pour down the drain unless explicitly authorized by your EHS department. [14][16]

  • Containerization and Labeling: Collect the (neutralized or un-neutralized) aqueous waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Professional Disposal: As with the solid waste, arrange for disposal through a licensed hazardous waste contractor.

Protocol 4.3: Decontamination of Glassware and Surfaces

  • Gross Decontamination: Rinse contaminated glassware and surfaces with a suitable solvent (e.g., water for aqueous solutions, or an appropriate organic solvent). The rinsate must be collected as hazardous waste.

  • Final Cleaning: Wash with soap and water.

Section 5: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean up, don the appropriate PPE as described in Section 3.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[17] For liquid spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Caption: Emergency Spill Response Workflow.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 1-(Cyclobutylcarbonyl)piperazine hydrochloride, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 1-Cyclobutyl-piperazine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. PubChem Compound Summary for CID 20847955. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Duke University. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Chemistry For Everyone. (2025, May 22). How Should Hydrochloric Acid Be Disposed Of Safely? [Video]. YouTube. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal Section 7. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • Chemistry For Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube. Retrieved from [Link]

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Personal protective equipment for handling 1-(Cyclobutylcarbonyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your definitive guide on the safe handling and disposal of 1-(Cyclobutylcarbonyl)piperazine hydrochloride. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure your safety and the validity of your experimental outcomes. Here, we will dissect the why behind each safety protocol, grounding our recommendations in the fundamental chemical properties of N-acylpiperazine derivatives and amine hydrochloride salts.

Understanding the Hazard Profile: A Logic-Driven Approach

1-(Cyclobutylcarbonyl)piperazine hydrochloride is a solid, powdered organic compound. While specific toxicological data for this exact molecule is not extensively published, we can infer its primary hazards by analyzing its structural components: the piperazine ring, the N-acyl group, and the hydrochloride salt.

  • Piperazine Moiety : Piperazine and its derivatives are known to be respiratory and skin sensitizers. Repeated exposure, even at low levels, can lead to allergic reactions, including asthma-like symptoms and dermatitis. This sensitization is a key driver for our stringent PPE recommendations.

  • Hydrochloride Salt : As a hydrochloride salt of an amine, the compound is acidic. In the presence of strong bases or upon thermal decomposition, it has the potential to release hydrogen chloride (HCl) gas, which is corrosive and a severe respiratory irritant. The powdered form also presents a significant inhalation risk.

  • Solid Form : As a fine powder, the primary routes of exposure are inhalation of airborne dust and dermal contact. Ingestion is also a potential route of accidental exposure.

This analysis dictates that our primary safety goal is containment —preventing the compound from becoming airborne or making contact with the skin.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all solution; it is a risk-based decision. For 1-(Cyclobutylcarbonyl)piperazine hydrochloride, a substance with high uncertainty and known sensitizing analogs, a conservative approach is mandatory.

PPE Specification Table
Protection Type Minimum Requirement Rationale & Best Practices
Hand Protection Nitrile gloves (minimum 5 mil thickness)Nitrile provides excellent protection against incidental contact with powdered chemicals. Best Practice : Double-gloving is strongly recommended, especially during weighing and transfer operations, to prevent contamination when removing the outer pair.
Eye Protection ANSI Z87.1-rated safety glasses with side shieldsProtects against splashes and accidental projectile dust.
Enhanced Eye/Face Protection Full-face shield (in addition to safety glasses)Required when handling larger quantities (>10g) or when there is a significant risk of dust generation. A face shield protects the entire face from contact.
Body Protection Fully-buttoned laboratory coatPrevents contamination of personal clothing. Ensure cuffs are snug.
Respiratory Protection NIOSH-approved N95 respiratorMandatory for all weighing and transfer operations. Piperazine derivatives are known respiratory sensitizers, and inhaling fine powder is a primary exposure risk. Ensure proper fit testing has been conducted.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the planned laboratory operation.

PPE_Workflow start Start: Plan to handle 1-(Cyclobutylcarbonyl)piperazine HCl weighing Is the task weighing or transfer of powder? start->weighing solution_handling Is the task handling the compound in solution? weighing->solution_handling No ppe_high Required PPE: - Double Nitrile Gloves - Lab Coat - Safety Glasses + Face Shield - N95 Respirator weighing->ppe_high Yes ppe_medium Required PPE: - Nitrile Gloves - Lab Coat - Safety Glasses solution_handling->ppe_medium Yes end_op Perform Operation in Chemical Fume Hood solution_handling->end_op No (e.g., incubation) ppe_high->end_op ppe_medium->end_op

Caption: PPE selection workflow based on the experimental task.

Operational Plan: From Weighing to Reaction Quenching

Safe handling is a procedural discipline. Follow these steps meticulously to minimize exposure and ensure a controlled experimental environment.

Step 1: Preparation and Engineering Controls
  • Designated Area : All handling of the solid compound must occur within a certified chemical fume hood to control dust.

  • Surface Preparation : Before starting, wipe down the fume hood surfaces with a damp cloth to prevent residual chemicals from becoming airborne. Lay down absorbent, disposable bench paper.

  • Assemble Equipment : Have all necessary spatulas, weigh boats, glassware, and waste containers pre-assembled inside the fume hood to minimize movement in and out of the controlled space.

  • Verify Emergency Equipment : Confirm that a safety shower and eyewash station are accessible and unobstructed.

Step 2: Weighing and Transfer Protocol (High-Risk Operation)
  • Don Full PPE : Wear all PPE specified in the "High-Risk" category (N95 respirator, double gloves, etc.).

  • Tare the Balance : Place a weigh boat on the analytical balance inside the fume hood and tare it.

  • Minimize Dust : Open the reagent bottle slowly. Use a clean spatula to carefully transfer the desired amount of powder to the weigh boat. Avoid scooping in a way that generates a plume of dust. Keep the container opening as low as possible to the weigh boat.

  • Seal and Clean : Securely close the main reagent bottle immediately after transfer. Use a spatula to gently tap any residual powder from the spatula into the weigh boat.

  • Dissolution : If making a solution, add the solvent to the receiving flask first. Then, carefully add the weighed powder to the solvent. This prevents the powder from puffing up when the solvent is added. Use a small amount of solvent to rinse the weigh boat and add it to the flask to ensure a complete transfer.

Step 3: Handling in Solution
  • Once the compound is fully dissolved, the risk of inhalation is significantly reduced. An N95 respirator is no longer required, but all other PPE (gloves, lab coat, safety glasses) must be maintained.

  • All subsequent operations involving the solution should still be conducted within the fume hood.

Emergency Response: A Self-Validating Protocol

Preparedness is key to mitigating the impact of an accidental exposure.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention, bringing the Safety Data Sheet (SDS) of a similar compound (e.g., 1-Boc-piperazine) if a specific one is unavailable.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin CPR. Seek immediate medical attention.

  • Spill (Solid) :

    • Do not sweep. Sweeping will make the powder airborne.

    • Gently cover the spill with a damp paper towel to wet the powder and prevent dust formation.

    • Carefully wipe up the wetted material, working from the outside in.

    • Place the contaminated towels and any discarded PPE into a sealed, labeled hazardous waste bag.

    • Clean the spill area with soap and water.

Disposal Plan: Environmental Stewardship

All waste generated from handling 1-(Cyclobutylcarbonyl)piperazine hydrochloride must be treated as hazardous waste.

Waste Stream Segregation
Waste Type Container Labeling
Solid Waste Lined, sealed hazardous waste container"Hazardous Waste: 1-(Cyclobutylcarbonyl)piperazine hydrochloride, Solid"
Contaminated PPE Lined, sealed hazardous waste container"Hazardous Waste: Contaminated PPE"
Aqueous Waste Labeled hazardous waste container for aqueous amine salts"Hazardous Waste: Aqueous Amine Salts"
Organic Solvent Waste Labeled hazardous waste container for non-halogenated organic solvents"Hazardous Waste: Non-Halogenated Organic Solvents"
Disposal Workflow

The following diagram outlines the logical flow for segregating and disposing of waste generated during your workflow.

Disposal_Workflow start Waste Generated is_solid Is the waste solid? start->is_solid is_ppe Is it contaminated PPE or consumables? is_solid->is_ppe Yes is_aqueous Is the waste an aqueous solution? is_solid->is_aqueous No (Liquid) solid_waste Container: Solid Chemical Waste is_ppe->solid_waste No (Unused Reagent) ppe_waste Container: Contaminated Solid Waste is_ppe->ppe_waste Yes aqueous_waste Container: Aqueous Amine Waste is_aqueous->aqueous_waste Yes organic_waste Container: Non-Halogenated Organic Waste is_aqueous->organic_waste No (Organic Solvent) end_disposal Arrange for pickup by Environmental Health & Safety solid_waste->end_disposal ppe_waste->end_disposal aqueous_waste->end_disposal organic_waste->end_disposal

Caption: Waste segregation and disposal decision workflow.

By adhering to these principles of containment, procedural discipline, and preparedness, you build a framework of safety that protects you, your colleagues, and the integrity of your research.

References

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Piperazine. Centers for Disease Control and Prevention. [Link]

  • PubChem. Compound Summary for CID 4837, Piperazine. National Center for Biotechnology Information. [Link]

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Feasible Synthetic Routes

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